Ethyl 1-hydroxycyclopentanecarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 1-hydroxycyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-7(9)8(10)5-3-4-6-8/h10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINOXNRTFZITQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657944 | |
| Record name | Ethyl 1-hydroxycyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41248-23-1 | |
| Record name | Cyclopentanecarboxylic acid, 1-hydroxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41248-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-hydroxycyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hydroxy-cyclopentanecarboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 1-hydroxycyclopentanecarboxylate (CAS No. 41248-23-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-hydroxycyclopentanecarboxylate is a bifunctional organic molecule featuring a cyclopentane ring substituted with both a hydroxyl group and an ethyl ester at the same carbon atom. This unique structure, combining a tertiary alcohol and an ester, makes it a valuable intermediate in organic synthesis. Its utility is most prominently noted in the agrochemical industry as a key building block for the insecticide and acaricide Spiromesifen.[1][2][3] Furthermore, the cyclopentane motif is a common scaffold in a variety of biologically active compounds, suggesting potential for this compound in medicinal chemistry and drug discovery.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory and development settings.
Physicochemical and Spectroscopic Data
This compound is typically a colorless to pale yellow liquid with a mild, pleasant odor.[4] It is soluble in common organic solvents like ethanol and ether but has limited solubility in water.[4]
| Property | Value | Source(s) |
| CAS Number | 41248-23-1 | [5][6] |
| Molecular Formula | C₈H₁₄O₃ | [6][7] |
| Molecular Weight | 158.20 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [4][9] |
| Boiling Point | 206 °C | [5] |
| Density | 1.144 g/cm³ | [10] |
| Flash Point | 77 °C | [10] |
| pKa (predicted) | 13.28 ± 0.20 | [6] |
| Storage | 2-8 °C, sealed in a dry environment | [11] |
Synthesis of this compound
There are two primary and well-established methods for the synthesis of this compound: Fischer Esterification and the Reformatsky Reaction.
Fischer Esterification of 1-Hydroxycyclopentanecarboxylic Acid
This is a straightforward and high-yielding method that involves the acid-catalyzed esterification of 1-hydroxycyclopentanecarboxylic acid with ethanol.[3][12]
Reaction Scheme:
Caption: Fischer Esterification of 1-Hydroxycyclopentanecarboxylic Acid.
Experimental Protocol:
-
To a solution of 1-hydroxycyclopentanecarboxylic acid (0.98 g, 7.5 mmol) in ethanol (3.8 mL), a catalytic amount of concentrated sulfuric acid is slowly added.[3]
-
The reaction mixture is stirred at room temperature for 3 days.[3]
-
Upon completion, the solvent is removed under reduced pressure.[3]
-
The residue is partitioned between ethyl acetate (75 mL) and brine (25 mL). The layers are separated.[3]
-
The aqueous layer is extracted with an additional 75 mL portion of ethyl acetate.[3]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound as a light brown oil (yields up to 95%).[3]
Causality Behind Experimental Choices:
-
Sulfuric Acid: Acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
-
Excess Ethanol: Often used to drive the equilibrium towards the product side, according to Le Chatelier's principle.
-
Aqueous Workup with Brine: The brine wash helps to remove any remaining water-soluble impurities and aids in the separation of the organic and aqueous layers.
-
Drying with Anhydrous Sodium Sulfate: Ensures the complete removal of water from the organic phase before final concentration.
Reformatsky Reaction
The Reformatsky reaction provides an alternative route, particularly useful when starting from cyclopentanone. It involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.
Reaction Scheme:
Caption: Synthesis via the Reformatsky Reaction.
Conceptual Workflow:
-
Formation of the Reformatsky Reagent: Zinc metal inserts into the carbon-bromine bond of ethyl bromoacetate to form an organozinc intermediate.
-
Nucleophilic Addition: The organozinc reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone.
-
Workup: An acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.
Advantages of the Reformatsky Reaction:
-
It is performed under neutral or slightly acidic conditions, making it suitable for substrates with acid-sensitive functional groups.
-
The organozinc reagents are generally less reactive than Grignard reagents, which can help to avoid side reactions.
Reactivity and Synthetic Applications
The reactivity of this compound is dictated by its two functional groups: the tertiary hydroxyl group and the ethyl ester.
Reactions of the Hydroxyl Group
-
Esterification and Acylation: The tertiary hydroxyl group can be acylated to form a new ester. This reaction is a key step in the synthesis of Spiromesifen, where it is acylated with 3,3-dimethylbutyryl chloride.[4]
-
Dehydration: Acid-catalyzed dehydration can lead to the formation of ethyl cyclopent-1-enecarboxylate. The conditions for this reaction need to be carefully controlled to avoid polymerization or other side reactions.
-
Oxidation: As a tertiary alcohol, the hydroxyl group is resistant to oxidation under standard conditions.
Reactions of the Ester Group
-
Hydrolysis (Saponification): The ethyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylate salt of 1-hydroxycyclopentanecarboxylic acid.
-
Transesterification: In the presence of another alcohol and a suitable catalyst, the ethyl group can be exchanged for a different alkyl group.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, forming 1-(hydroxymethyl)cyclopentanol.
Applications in Agrochemicals and as a Synthetic Building Block
The most significant and well-documented application of this compound is as a crucial intermediate in the synthesis of Spiromesifen .[1][2][3]
Spiromesifen Synthesis Workflow:
Caption: Key steps in the synthesis of Spiromesifen.
Spiromesifen is a potent insecticide and acaricide that acts by inhibiting lipid biosynthesis.[13] The synthesis involves an initial esterification of the hydroxyl group of this compound with 2,4,6-trimethylphenylacetic acid, followed by a base-mediated intramolecular cyclization to form the spirocyclic tetronic acid core.[4] A final acylation step yields the active ingredient.[4]
Potential in Medicinal Chemistry
While specific examples of marketed drugs derived from this compound are not prominent in the literature, the cyclopentane scaffold is recognized as a "privileged scaffold" in drug discovery.[1] This is due to its conformational flexibility and its presence in numerous natural products and bioactive molecules.[1] The functional handles on this compound (the tertiary alcohol and the ester) provide versatile points for chemical modification to generate libraries of compounds for screening. For instance, the cyclopentane core is found in antiviral drugs like Abacavir and various experimental therapeutic agents.[1] The potential exists to use this compound as a starting material for novel cyclopentane-based therapeutics.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause serious eye irritation and may cause skin and respiratory irritation.[5][11] It is also considered harmful to aquatic life with long-lasting effects.[6]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat when handling.[5]
-
Ventilation: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[5]
-
Fire Safety: Keep away from open flames and high temperatures. Use appropriate extinguishing media such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release into the environment.[5]
Conclusion and Future Outlook
This compound is a versatile and valuable building block in organic synthesis. Its importance is firmly established in the agrochemical industry through its role in the synthesis of Spiromesifen. While its direct application in medicinal chemistry is less documented, its structural features make it an attractive starting point for the development of novel cyclopentane-based therapeutics. Further research into its reactivity, particularly in stereoselective transformations, and the biological evaluation of its derivatives could unlock new applications in drug discovery and materials science. The lack of readily available, detailed spectroscopic data in the public domain presents a minor hurdle for academic researchers, though this information is typically available from commercial suppliers.
References
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A Technical Guide to the Spectral Analysis of Ethyl 1-hydroxycyclopentanecarboxylate
This guide provides an in-depth analysis of the spectral data for Ethyl 1-hydroxycyclopentanecarboxylate, a key building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in established spectroscopic principles and supported by comparative analysis with analogous compounds.
Introduction
This compound (CAS No. 41248-23-1) is a valuable intermediate in the synthesis of various compounds, including agrochemicals and pharmaceuticals. Its molecular structure, comprising a cyclopentane ring, a tertiary alcohol, and an ethyl ester functional group, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectral data is paramount for confirming its identity, purity, and for understanding its reactivity in subsequent chemical transformations. This guide will provide a comprehensive, predicted analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, complete with detailed experimental protocols for data acquisition.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound dictates the expected signals in its various spectra. The presence of distinct functional groups allows for a detailed and predictive analysis.
Caption: Molecular Structure of this compound.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit distinct signals corresponding to the ethyl group, the cyclopentane ring protons, and the hydroxyl proton.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification & Comparative Data |
| ~ 4.2 | Quartet (q) | 2H | -O-CH₂-CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. In ethyl cyclopentanecarboxylate, this signal appears around 4.1 ppm.[1] |
| ~ 3.5 | Singlet (s) | 1H | -OH | The chemical shift of hydroxyl protons can vary depending on concentration and solvent, but typically appears as a broad singlet. In tertiary alcohols, this shift is often observed in the 2.0-4.0 ppm range.[2] |
| ~ 2.0 - 1.6 | Multiplet (m) | 8H | Cyclopentane ring protons | The eight protons on the cyclopentane ring are diastereotopic and will appear as a complex multiplet. In ethyl cyclopentanecarboxylate, these protons resonate in the 1.5-1.9 ppm region.[1] |
| ~ 1.2 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl group are coupled to the adjacent methylene protons, resulting in a triplet. This is a characteristic signal for an ethyl group and is seen in ethyl esters.[3] |
Interpretation and Causality
The downfield shift of the methylene quartet (~4.2 ppm) is a direct consequence of the inductive effect of the neighboring oxygen atom of the ester group, which withdraws electron density and deshields these protons.[4] The triplet splitting pattern arises from the n+1 rule, where the two neighboring methylene protons split the methyl signal into a triplet. Conversely, the three methyl protons split the methylene signal into a quartet. The cyclopentane protons exhibit complex splitting due to their rigid cyclic structure and diastereotopic relationships. The hydroxyl proton is expected to be a singlet as it typically does not couple with neighboring protons due to rapid exchange, although its chemical shift is highly dependent on experimental conditions like solvent and concentration.[2]
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Justification & Comparative Data |
| ~ 177 | C=O (Ester) | The carbonyl carbon of an ester typically resonates in the 160-185 ppm range.[5] |
| ~ 80 | C-OH (Quaternary) | The quaternary carbon attached to the hydroxyl group is significantly deshielded. In analogous tertiary alcohols, this carbon appears in this region. |
| ~ 61 | -O-CH₂-CH₃ | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen, typically appearing around 60 ppm.[6] |
| ~ 38 | Cyclopentane CH₂ (alpha to C-OH) | The carbons of the cyclopentane ring adjacent to the quaternary center will be downfield compared to the other ring carbons. |
| ~ 24 | Cyclopentane CH₂ (beta to C-OH) | These carbons are in a more typical alkane-like environment. |
| ~ 14 | -O-CH₂-CH₃ | The methyl carbon of the ethyl group is in a standard alkyl region.[6] |
Interpretation and Causality
The most downfield signal is attributed to the ester carbonyl carbon due to the strong deshielding effect of the double-bonded oxygen. The quaternary carbon attached to the hydroxyl group is also significantly deshielded. The chemical shifts of the cyclopentane carbons are influenced by their proximity to the electron-withdrawing ester and hydroxyl groups. The symmetry of the molecule results in fewer signals than the total number of carbon atoms, with the two pairs of cyclopentane carbons being chemically equivalent.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Justification & Comparative Data |
| ~ 3450 | Strong, Broad | O-H stretch | Tertiary Alcohol | The broadness is due to hydrogen bonding. Tertiary alcohols typically show a C-O stretch around 1150 cm⁻¹.[7][8] |
| ~ 2960, 2870 | Medium-Strong | C-H stretch | Alkane (Cyclopentane and Ethyl) | These are characteristic sp³ C-H stretching vibrations.[9] |
| ~ 1730 | Strong, Sharp | C=O stretch | Ester | Saturated esters typically exhibit a strong carbonyl absorption in the 1750-1735 cm⁻¹ range.[10][11] |
| ~ 1150 | Strong | C-O stretch | Tertiary Alcohol & Ester | The C-O single bond stretches for both the alcohol and the ester will appear in this region, likely overlapping.[12][13] |
Interpretation and Causality
The most prominent features in the predicted IR spectrum are the broad O-H stretching band, indicative of the alcohol functional group and intermolecular hydrogen bonding, and the strong, sharp C=O stretching band, characteristic of the ester carbonyl. The presence of these two distinct peaks is strong evidence for the structure of this compound. The C-H stretching bands just below 3000 cm⁻¹ confirm the presence of saturated alkyl groups.[14]
Experimental Protocol: Liquid Film IR Spectroscopy
Caption: Workflow for Liquid Film IR Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Predicted Mass Spectrum Data
| m/z | Proposed Fragment | Interpretation | Justification & Comparative Data |
| 159 | [M+H]⁺ | Protonated molecular ion | The molecular weight of this compound is 158.20 g/mol . In electrospray ionization (ESI), the protonated molecular ion is commonly observed.[15][16] |
| 141 | [M-H₂O+H]⁺ | Loss of water | Alcohols readily undergo dehydration in the mass spectrometer.[17] |
| 113 | [M-OC₂H₅]⁺ | Loss of the ethoxy group | Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for esters.[18] |
| 85 | [Cyclopentyl-OH]⁺ | Cleavage of the ester group | Fragmentation of the C-C bond between the cyclopentane ring and the carbonyl group. |
Interpretation and Causality
The expected mass spectrum under soft ionization conditions like ESI would prominently feature the protonated molecular ion at m/z 159. A key fragmentation pathway for alcohols is the loss of a water molecule, which would lead to a peak at m/z 141. Esters commonly undergo fragmentation via cleavage of the bond alpha to the carbonyl group, leading to the loss of the ethoxy radical and a fragment at m/z 113.[19] Further fragmentation of the cyclopentane ring can also be expected.
Experimental Protocol: Direct Infusion Mass Spectrometry
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Ethyl 1-hydroxycyclopentanecarboxylate: A Guide to Molecular Structure, Conformation, and Synthetic Utility
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-hydroxycyclopentanecarboxylate is a bifunctional organic molecule of significant interest in synthetic chemistry. Featuring a cyclopentane scaffold substituted with both a hydroxyl and an ethyl ester group at the C1 position, its structure presents a unique combination of a rigid carbocyclic core and flexible, reactive functional groups. This guide provides an in-depth analysis of the molecule's structural characteristics, conformational landscape, and spectroscopic signature. We will explore the non-planar nature of the cyclopentane ring, the influence of geminal substitution on its preferred conformation, and the potential for intramolecular interactions. Furthermore, this document details robust protocols for its synthesis and computational conformational analysis, providing researchers with the foundational knowledge required to effectively utilize this versatile building block in complex molecular design and drug development programs.
Introduction: The Architectural Significance of a Versatile Scaffold
In the landscape of organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount. This compound (CAS 41248-23-1) emerges as a noteworthy intermediate, valued not just for its constituent functional groups but for the specific three-dimensional arrangement they occupy. The presence of a tertiary alcohol and an ester on the same carbon atom provides two chemically distinct handles for subsequent elaboration. This geminal substitution pattern on a five-membered ring creates a rigid scaffold that can project functionality into defined vectors of chemical space—a critical attribute for optimizing molecular interactions in drug discovery. This guide moves beyond a simple cataloging of properties to explore the causality between the molecule's structure, its dynamic conformational behavior, and its ultimate utility in the synthesis of complex targets, such as the insecticide and miticide spiromesifen.[1]
Core Molecular Structure and Physicochemical Properties
The fundamental architecture of this compound consists of a five-membered cyclopentane ring. The C1 carbon is quaternary, covalently bonded to a hydroxyl (-OH) group, an ethyl carboxylate (-COOCH₂CH₃) group, and two other carbons (C2 and C5) of the ring. This structure dictates its physical and chemical properties.[2]
Diagram: Molecular Structure of this compound
Caption: 2D representation of this compound.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source |
| CAS Number | 41248-23-1 | [1][2] |
| Molecular Formula | C₈H₁₄O₃ | [2][3] |
| Molecular Weight | 158.20 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Solubility | Soluble in organic solvents (ethanol, ether); limited water solubility | [2] |
| InChI Key | GINOXNRTFZITQJ-UHFFFAOYSA-N | [2][4] |
| Canonical SMILES | CCOC(=O)C1(CCCC1)O | [4] |
| pKa (Predicted) | 13.28 ± 0.20 | [4] |
Synthesis and Spectroscopic Characterization
A reliable understanding of a molecule's structure is rooted in its synthesis and the empirical data from spectroscopic analysis. The most common and straightforward synthesis of the title compound is the Fischer esterification of 1-hydroxycyclopentanecarboxylic acid.
Protocol 1: Fischer Esterification Synthesis
This protocol describes a standard laboratory procedure for synthesizing this compound.
Rationale: This acid-catalyzed esterification is an equilibrium-driven process. Using excess ethanol as the solvent drives the reaction toward the product side, ensuring a high yield. Sulfuric acid serves as an efficient catalyst.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1-hydroxycyclopentanecarboxylic acid (e.g., 0.98 g, 7.5 mmol) in absolute ethanol (3.8 mL), add a catalytic amount of concentrated sulfuric acid slowly while stirring.[1][3]
-
Reaction Execution: Stir the reaction mixture at room temperature for an extended period (typically 3 days) to allow the equilibrium to be established.[1][3]
-
Workup: Concentrate the mixture under reduced pressure to remove the excess ethanol. Partition the residue between ethyl acetate (75 mL) and a brine solution (25 mL).[1][3]
-
Extraction & Drying: Separate the organic layer. Extract the aqueous layer again with ethyl acetate (75 mL). Combine the organic layers and dry over anhydrous sodium sulfate.[1][3]
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product, typically as a light brown oil with high purity (e.g., 95% yield).[1][3]
Spectroscopic Validation
The identity and purity of the synthesized compound are confirmed by a suite of spectroscopic techniques. The expected data provides a structural fingerprint.
| Technique | Expected Signature Features |
| ¹H NMR | ~4.2 ppm (quartet, 2H): -O-CH₂-CH₃ protons, deshielded by the adjacent oxygen. ~1.2 ppm (triplet, 3H): -O-CH₂-CH₃ protons. ~1.6-2.0 ppm (multiplet, 8H): Protons of the cyclopentane ring. Variable (singlet, 1H): -OH proton, chemical shift is concentration and solvent dependent. |
| ¹³C NMR | ~175 ppm: Carbonyl carbon (C=O) of the ester. ~80 ppm: Quaternary carbon C1, bonded to -OH and the ester group. ~61 ppm: Methylene carbon (-O-CH₂) of the ethyl group. ~25-40 ppm: Methylene carbons of the cyclopentane ring. ~14 ppm: Methyl carbon (-CH₃) of the ethyl group. |
| IR Spectroscopy | ~3500 cm⁻¹ (broad): O-H stretching vibration of the alcohol. ~2960 cm⁻¹: C-H stretching of the alkane groups. ~1730 cm⁻¹ (strong): C=O stretching of the ester. ~1250 cm⁻¹: C-O stretching of the ester. |
| Mass Spectrometry | m/z 159 [M+H]⁺: The protonated molecular ion is often observed under soft ionization conditions.[1][3] m/z 141: Loss of H₂O. m/z 113: Loss of the ethoxy group (-OCH₂CH₃). |
Conformational Analysis: The Dynamic Cyclopentane Core
Unlike the planar depiction in 2D drawings, cyclopentane and its derivatives are puckered to alleviate torsional strain that would arise from eclipsed C-C bonds in a flat conformation.[5][6] This puckering results in two primary, low-energy conformations: the Envelope (possessing Cₛ symmetry) and the Half-Chair or Twist (possessing C₂ symmetry).[7]
-
Envelope Conformation: Four carbon atoms are coplanar, with the fifth carbon (the "flap") puckered out of this plane. This relieves most, but not all, of the torsional strain.[6]
-
Half-Chair/Twist Conformation: Three adjacent carbons are coplanar, with the other two displaced on opposite sides of the plane. This conformation is also effective at reducing strain.
Critically, the energy barrier between these conformations is exceptionally low (<0.5 kcal/mol), allowing them to interconvert rapidly at room temperature through a process known as pseudorotation .[5][8] This means the "pucker" is not static but rather rotates around the ring.
Diagram: Pseudorotation in the Cyclopentane Ring
Caption: The pseudorotation pathway allows facile interconversion between envelope and half-chair conformers.
Conformational Preferences of this compound
The presence of two bulky substituents at C1 breaks the symmetry of the cyclopentane ring and introduces a significant potential barrier to pseudorotation. This forces the molecule to adopt one or a few preferred low-energy conformations.
Key Influencing Factors:
-
Steric Hindrance: The quaternary C1 carbon is sterically demanding. To minimize steric clashes between the substituents and the rest of the ring, the molecule likely prefers an envelope conformation where C1 is the "flap" atom . This positions the bulky groups away from the adjacent methylene protons.
-
Intramolecular Hydrogen Bonding: A crucial conformational constraint is the potential for a hydrogen bond between the hydrogen of the hydroxyl group and the carbonyl oxygen of the ester. This interaction would create a stable six-membered ring-like structure, significantly restricting the rotational freedom of both the -OH and the -COOEt groups. This is a dominant factor in determining the molecule's most stable state.
Diagram: Intramolecular Hydrogen Bonding
Caption: A potential intramolecular hydrogen bond creates a stable, pseudo-six-membered ring.
Methodologies for In-Depth Conformational Analysis
While speculative analysis is useful, rigorous conformational understanding requires computational or experimental validation. Computational chemistry provides a highly effective and accessible method for this purpose.
Protocol 2: Computational Conformational Analysis Workflow
Rationale: This workflow systematically explores the potential energy surface of the molecule to identify and rank the stability of its possible conformations. It begins with a broad search using a computationally inexpensive method (molecular mechanics) and refines the most promising candidates with a more accurate but demanding method (Density Functional Theory).
Step-by-Step Methodology:
-
Initial 3D Structure Generation:
-
Use a molecular editor (e.g., Avogadro, ChemDraw) to build the 3D structure of this compound.
-
Perform an initial rough geometry optimization using a universal force field (UFF).
-
-
Conformational Search (Molecular Mechanics):
-
Employ a computational chemistry package (e.g., Spartan, Gaussian, ORCA).
-
Perform a systematic or stochastic conformational search to explore the rotational freedom of the ethyl ester group and the puckering of the cyclopentane ring.
-
Use a robust molecular mechanics force field, such as MMFF94, which is well-parameterized for organic molecules.
-
This step will generate hundreds or thousands of potential conformers, which are then ranked by their steric energy.
-
-
Quantum Mechanical Optimization (DFT):
-
Select the lowest-energy conformers from the molecular mechanics search (e.g., all conformers within 5 kcal/mol of the global minimum).
-
For each selected conformer, perform a full geometry optimization using a more accurate method like Density Functional Theory (DFT). A common and reliable choice is the B3LYP functional with the 6-31G(d) basis set.
-
This step refines the molecular geometry and provides a more accurate relative energy for each conformer.
-
-
Frequency Calculation and Verification:
-
For each optimized structure, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d)).
-
Confirm that each structure is a true energy minimum by ensuring there are no imaginary frequencies. A single imaginary frequency would indicate a transition state.
-
The results also provide thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) for more precise energy ranking.
-
-
Analysis of Results:
-
Compare the relative Gibbs free energies of the stable conformers to determine their Boltzmann population at a given temperature.
-
Analyze the geometry of the global minimum conformer. Measure key dihedral angles to define the ring pucker. Measure the H-O---O=C distance and angle to confirm the presence and strength of the intramolecular hydrogen bond.
-
Conclusion and Outlook
This compound is more than a simple synthetic intermediate; it is a precisely structured scaffold. Its conformational behavior is dominated by the steric demands of its geminal substituents and the strong directing effect of a potential intramolecular hydrogen bond. This leads to a well-defined, low-energy conformation that rigidly orients the hydroxyl and ester functionalities. A thorough understanding of this 3D structure, ideally validated through the computational protocols outlined herein, is essential for scientists aiming to leverage this molecule. This knowledge allows for the rational design of synthetic routes and the predictable construction of complex molecular architectures, solidifying its role as a valuable tool in the pursuit of novel therapeutics and advanced materials.
References
- 1. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 2. CAS 41248-23-1: ethyl 1-hydroxycyclopentane-carboxylate [cymitquimica.com]
- 3. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. Cycloalkanes [ch.ic.ac.uk]
- 8. worldscientific.com [worldscientific.com]
An In-Depth Technical Guide to Ethyl 1-hydroxycyclopentanecarboxylate: From Historical Discovery to Modern Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-hydroxycyclopentanecarboxylate, a seemingly unassuming molecule, holds a significant place in the landscape of organic synthesis. Its journey from a subject of early explorations in alicyclic chemistry to a valuable building block in modern drug discovery and agrochemical development is a testament to the enduring principles of synthetic organic chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving applications of this versatile compound. By examining the foundational chemistry that led to its creation and tracing its utility to the present day, we gain a deeper appreciation for the intellectual and experimental pillars that support contemporary chemical synthesis.
The Dawn of Alicyclic Chemistry: A Historical Context
The story of this compound is intrinsically linked to the pioneering efforts of late 19th and early 20th-century chemists to understand and construct cyclic organic molecules. Before the seminal work of chemists like William Henry Perkin Jr., the synthesis of stable, non-aromatic rings was a significant challenge.
A prevailing intellectual framework of the time was Adolf von Baeyer's Strain Theory, proposed in 1885.[1][2][3] This theory attempted to explain the relative stability of cycloalkanes based on the deviation of their bond angles from the ideal tetrahedral angle of 109.5°.[1][2] Baeyer's theory, while not entirely accurate in its assumption of planar rings, was a crucial conceptual leap that spurred research into the synthesis of five- and six-membered rings, which were predicted to be relatively stable.[4][5]
William Henry Perkin Jr., a prominent figure in this era, made groundbreaking contributions to the synthesis of alicyclic compounds. His work, beginning in the 1880s, demonstrated practical methods for forming these ring systems, often starting from α,ω-dihaloalkanes and compounds with active methylene groups.[6][7] This foundational work laid the groundwork for the systematic synthesis of a wide array of cyclic molecules, including the cyclopentane core of the topic compound.
The Genesis of a Synthon: Unraveling the Early Synthetic Pathway
While a singular "discovery" paper for this compound remains elusive in the historical literature, its synthesis can be logically deduced from the established chemical principles and reactions of the time. The most probable early route to this α-hydroxy ester involved a three-step sequence starting from a readily accessible cyclic ketone.
Step 1: The Preparation of Cyclopentanone
The journey begins with the synthesis of the foundational cyclopentane ring structure in the form of cyclopentanone. Early methods for the preparation of cyclopentanone often involved the ketonic decarboxylation of adipic acid. This reaction, conducted at high temperatures, typically in the presence of a catalyst like barium hydroxide, provided a reliable route to the five-membered cyclic ketone.[5]
Step 2: Formation of 1-Hydroxycyclopentanecarboxylic Acid via the Cyanohydrin Reaction
With cyclopentanone in hand, the next crucial transformation was the introduction of the carboxyl and hydroxyl groups at the same carbon atom. The cyanohydrin reaction, a well-established method by the early 20th century, provided a direct pathway to the precursor of our target molecule.[8] In this reaction, cyclopentanone is treated with a cyanide source, such as hydrogen cyanide or a cyanide salt under acidic conditions, to form cyclopentanone cyanohydrin.
This intermediate is then subjected to hydrolysis, typically with a strong acid, to convert the nitrile group into a carboxylic acid, yielding 1-hydroxycyclopentanecarboxylic acid.[9] This α-hydroxy acid is the immediate precursor to the final ethyl ester.
Step 3: Esterification to this compound
The final step in this historical synthesis is the esterification of 1-hydroxycyclopentanecarboxylic acid. The Fischer-Speier esterification, first described by Emil Fischer and Arthur Speier in 1895, is a classic and highly effective method for this transformation.[6][7] This reaction involves refluxing the carboxylic acid with an excess of the desired alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid.[1] The equilibrium of the reaction is driven towards the ester product by the large excess of the alcohol.
The overall historical synthetic pathway is summarized in the following workflow diagram:
Caption: Historical synthesis of this compound.
Detailed Historical Synthesis Protocol
The following table outlines a representative, step-by-step protocol for the historical synthesis of this compound, based on the chemical principles of the late 19th and early 20th centuries.
| Step | Reaction | Reagents and Conditions |
| 1 | Ketonic Decarboxylation | Adipic acid, Barium hydroxide (catalyst), Heated to 285-295°C. |
| 2 | Cyanohydrin Formation | Cyclopentanone, Hydrogen cyanide (generated in situ from NaCN and acid). |
| 3 | Hydrolysis | Cyclopentanone cyanohydrin, Aqueous sulfuric acid, Heat. |
| 4 | Fischer-Speier Esterification | 1-Hydroxycyclopentanecarboxylic acid, Ethanol (excess), Sulfuric acid (catalyst), Reflux. |
Evolution of Synthetic Methodologies
While the historical synthesis provided a viable, albeit sometimes low-yielding, route to this compound, modern organic synthesis has introduced more efficient and versatile methods. These include advancements in organometallic chemistry and the development of milder and more selective reagents. However, the fundamental approach of synthesizing the α-hydroxy acid followed by esterification remains a common and practical strategy.
Modern Applications in Research and Industry
In contemporary organic synthesis, this compound has emerged as a valuable and versatile building block. Its bifunctional nature, possessing both a hydroxyl group and an ester, allows for a wide range of subsequent chemical modifications. This has made it a key intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.
A notable application is its use as a precursor in the synthesis of the insecticide and miticide, spiromesifen. This highlights the industrial relevance of this compound and the continued importance of fundamental building blocks in the development of new technologies.
The logical progression of synthetic utility is illustrated below:
Caption: From foundational chemistry to modern applications.
Conclusion
The story of this compound is a microcosm of the evolution of organic synthesis. Born from the intellectual curiosity and experimental rigor of early pioneers in alicyclic chemistry, it has transitioned into a practical and valuable tool for modern chemists. Its history underscores the importance of understanding fundamental reaction mechanisms and the enduring legacy of classic synthetic transformations. As the demand for novel and complex molecules continues to grow, the utility of such foundational building blocks is certain to persist, enabling future innovations in science and technology.
References
- 1. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 2. Radical cyclisation reactions leading to polyhydroxylated cyclopentane derivatives: synthesis of (1R,2R,3S,4R)- and (1S,2S,3R,4S)-4-hydroxyethylcyclopentane-1,2,3-triol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Metal-assisted cycloadditions. Part 1. Synthesis of substituted cyclopentane-derivatives obtained from the reactions of (η1-allyl)dicarbonyl(η5-cyclopentadienyl)iron with electron-deficient olefins and acetylenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Fischer-Speier Esterification - Google Books [books.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Cyclopentanone synthesis [organic-chemistry.org]
- 9. synarchive.com [synarchive.com]
Ethyl 1-hydroxycyclopentanecarboxylate: A Technical Guide to Commercial Availability, Synthesis, and Application
Introduction
Ethyl 1-hydroxycyclopentanecarboxylate (CAS No. 41248-23-1) is a versatile organic compound that has garnered significant interest within the scientific community.[1] Structurally, it is an ester featuring a cyclopentane ring substituted with both a hydroxyl group and an ethyl carboxylate group at the same carbon atom.[1] This unique arrangement of functional groups makes it a valuable chiral building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility extends from the development of novel therapeutic agents to the production of modern pesticides.[2][3] This guide provides an in-depth analysis of its commercial availability, details a standard laboratory synthesis protocol, and explores its key applications for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is crucial for its effective handling, application, and analysis.
| Property | Value | Source(s) |
| CAS Number | 41248-23-1 | [4] |
| Molecular Formula | C₈H₁₄O₃ | [5][6][7] |
| Molecular Weight | 158.20 g/mol | [5][8] |
| Appearance | Colorless to slightly yellow, clear liquid | [1][9] |
| Boiling Point | 83.5-84.5 °C @ 12 Torr | [6] |
| Density | 1.144 g/cm³ | [6] |
| Flash Point | 77 °C | [6] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [1] |
| pKa | 13.28 ± 0.20 (Predicted) | [7] |
Spectroscopic Data Insights:
-
Mass Spectrometry (MS): In electrospray ionization (ESI-MS), the compound typically shows a protonated molecular ion peak ([M+H]⁺) at m/z 159.[3][5]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretch of the ester and a broad band around 3500 cm⁻¹ for the O-H stretch of the hydroxyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.4 ppm) and multiplets for the cyclopentane ring protons.
-
¹³C NMR will display a signal for the ester carbonyl carbon around 167 ppm and a signal for the carbon bearing the hydroxyl group around 61 ppm. Spectroscopic data is available for confirmation from various suppliers.[10]
-
Commercial Availability and Sourcing
This compound is readily available for research and development purposes from a range of chemical suppliers. Purity levels are typically 95% or higher, suitable for most synthetic applications. The compound is offered in various quantities, from milligrams to kilograms, to accommodate needs from laboratory-scale research to pilot-scale production.
| Supplier | Example Product Name/Number | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | Ambeed, Inc. (AMBH2D6EDEEB) | 95% | 100 mg, 250 mg |
| Thermo Scientific Chemicals | Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate | 97% | 1 g |
| ChemicalBook Suppliers | Multiple listings (e.g., from Shanghai Hekang Biotechnology, airuikechemical) | 95-99% | Grams to Kilograms |
| BLD Pharm | This compound | >95% | Not specified |
| CymitQuimica | Multiple listings | 95-96% | 1 g, 2 g, 5 g |
| LEAPChem | Cyclopentanecarboxylic acid, 1-hydroxy-, ethyl ester | Not specified | Bulk quantities |
| Dayang Chem (Hangzhou) Co.,Ltd. | This compound | Not specified | Kilogram quantities |
Note: Pricing and availability are subject to change. Researchers should consult the respective supplier websites for the most current information.
Synthesis Protocol: Fischer Esterification
The most common and straightforward method for synthesizing this compound is the Fischer esterification of 1-Hydroxycyclopentanecarboxylic acid using ethanol as both the reagent and solvent, with a strong acid catalyst.[3][5] This method is efficient and yields the product in high purity.
Principle of the Method
Fischer esterification is an acid-catalyzed condensation reaction. A catalytic amount of strong acid, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the ethanol. The subsequent elimination of a water molecule yields the desired ester. The use of excess ethanol can shift the equilibrium towards the product side, maximizing the yield.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-hydroxycyclopentanecarboxylic acid (e.g., 0.98 g, 7.5 mmol) in absolute ethanol (3.8 mL).[3][5]
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the solution while stirring.
-
Reaction: Stir the reaction mixture at room temperature for an extended period, typically up to 3 days, to allow the reaction to reach equilibrium.[3][5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess ethanol.[3][5]
-
Workup & Extraction:
-
Partition the resulting residue between ethyl acetate (75 mL) and a saturated aqueous solution of sodium chloride (brine, 25 mL).[3][5]
-
Causality: This step serves two purposes. It removes the water-soluble components (sulfuric acid, residual ethanol) and the brine solution helps to decrease the solubility of the organic product in the aqueous layer, thereby improving the efficiency of the extraction into the ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer once more with ethyl acetate (75 mL) to recover any remaining product.[3][5]
-
-
Drying and Isolation:
-
Combine the organic layers and dry them over anhydrous sodium sulfate.[3][5]
-
Causality: Anhydrous sodium sulfate is a neutral drying agent that effectively removes trace amounts of water from the organic solvent without reacting with the product.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a light brown oil (expected yield: ~95%).[3][5] The product can be further purified by vacuum distillation if required.
-
Key Applications in Research and Development
The bifunctional nature of this compound makes it a strategic starting material for various synthetic targets.
Caption: Major application pathways for this compound.
-
Agrochemicals: It is a known building block in the synthesis of spiromesifen, a potent insecticide and miticide used for crop protection.[3]
-
Pharmaceuticals: The hydroxyl and carboxyl groups are readily modifiable, making it a valuable precursor for drug discovery.[2]
-
Ester Derivatives: The hydroxyl group can be esterified to produce compounds investigated for analgesic and anti-inflammatory properties.[2]
-
Amide Derivatives: The carboxyl group can be converted into various amides, which are explored for their potential to modulate enzyme activity in treating conditions like cancer and cardiovascular disorders.[2]
-
-
Analytical Standards: It is also used as a component in pesticide testing mixes, for instance, in the quality control of cannabis products.[3]
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is intended for research and development use only.[4]
-
Hazard Identification:
-
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[4][7]
-
Handling: Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[4] Avoid breathing vapors or mist.
-
-
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7][11]
-
Skin Contact: Wash off with soap and plenty of water.[11]
-
Inhalation: Move the person into fresh air.[11]
-
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[4][11] Offer surplus and non-recyclable solutions to a licensed disposal company.[11]
Conclusion
This compound is a commercially accessible and synthetically valuable building block. Its straightforward synthesis via Fischer esterification and the presence of two modifiable functional groups provide a versatile platform for creating diverse molecular architectures. With established applications in the agrochemical sector and significant potential in pharmaceutical development, this compound will continue to be a key intermediate for researchers and scientists working at the forefront of chemical innovation. Proper understanding of its properties, sourcing, and safe handling procedures is paramount to harnessing its full potential.
References
- 1. CAS 41248-23-1: ethyl 1-hydroxycyclopentane-carboxylate [cymitquimica.com]
- 2. chemneo.com [chemneo.com]
- 3. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 4. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 5. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. getchem.com [getchem.com]
- 10. 41248-23-1|this compound|BLD Pharm [bldpharm.com]
- 11. capotchem.cn [capotchem.cn]
Safety and handling of Ethyl 1-hydroxycyclopentanecarboxylate
An In-Depth Technical Guide to the Safe Handling of Ethyl 1-hydroxycyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 41248-23-1) is a valuable building block in organic synthesis.[1] It is utilized in the creation of various compounds, including the insecticide and miticide spiromesifen.[1] As with any chemical reagent, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in authoritative safety data.
Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) with specific hazards that necessitate careful handling.[2] A proactive understanding of these risks is the foundation of a safe experimental workflow.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][3][4] |
| Skin Corrosion/Irritation | - | H315: Causes skin irritation[1] |
| Hazardous to the Aquatic Environment (Long-term) | Category Chronic 3 | H412: Harmful to aquatic life with long lasting effects[2][3][4] |
The primary risks associated with this compound are significant eye irritation upon contact and its potential for long-term harm to aquatic ecosystems.[2][3] The H319 classification indicates that direct contact with the eyes can cause redness, pain, and inflammation, potentially leading to more severe damage if not addressed immediately.[3] The H412 classification underscores the importance of preventing its release into the environment, as it can have lasting adverse effects on aquatic organisms.[2][4]
Physicochemical Properties
Understanding the physical and chemical properties of a substance is critical for its proper handling and storage.
| Property | Value |
| Molecular Formula | C8H14O3[2][3] |
| Molecular Weight | 158.2 g/mol [1][3] |
| Appearance | Yellow liquid[1] |
| CAS Number | 41248-23-1[2][3] |
| Boiling Point | 206 °C[1] |
| Flash Point | 77 °C[1][4] |
| Density | 1.144 g/cm³[1] |
| Storage Temperature | 2-8°C, sealed in a dry environment[1][5] |
Safe Handling and Storage Protocols
A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and standardized procedures, is essential.
Engineering Controls
The primary engineering control for handling this compound is to work within a well-ventilated area, such as a chemical fume hood.[4][6] This is crucial to avoid the inhalation of any mists or vapors that may be generated, particularly during heating or agitation.[6]
Personal Protective Equipment (PPE)
The selection and proper use of PPE is a non-negotiable aspect of handling this chemical.[7] The recommended PPE is based on minimizing the risk of exposure to the eyes and skin.[3]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] Given the H319 classification, this is the most critical piece of PPE to prevent serious eye irritation.
-
Skin Protection:
-
Respiratory Protection: While generally not required if working in a well-ventilated fume hood, if exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[3][9]
Standard Handling Protocol
The following step-by-step protocol outlines the causality behind each procedural choice to ensure a self-validating and safe workflow.
-
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Inspect all required PPE for defects.
-
Aliquotting: When transferring the liquid, use non-sparking tools and ground/bond containers and receiving equipment to prevent fire caused by electrostatic discharge.[4][8]
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[2][3] This prevents accidental secondary contamination. Decontaminate all surfaces and equipment used.
-
Waste Disposal: Dispose of contents and the container in an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2][3][4]
Storage Requirements
Proper storage is crucial to maintain the chemical's stability and prevent accidental release.
-
Keep the container tightly closed.[4][6] The recommended storage temperature is between 2-8°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]
Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
First Aid Measures
The following procedures should be initiated immediately while seeking medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, perform artificial respiration.[3][6]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[3][6]
-
In Case of Eye Contact: This is a critical exposure route. Rinse cautiously and thoroughly with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6][10] Remove contact lenses if present and easy to do so. Continue rinsing.[2] Immediate medical attention is necessary.[10]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][6]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][6]
-
Advice for Firefighters: In the event of a fire, wear a self-contained breathing apparatus (SCBA).[3][6][11]
Accidental Release Measures
A systematic approach is required to contain and clean up a spill safely.
-
Evacuate: Evacuate personnel to safe areas and ensure adequate ventilation.[6][11]
-
Control Ignition Sources: Remove all sources of ignition from the area.[3][8]
-
Contain Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains to avoid environmental contamination.[6][8]
-
Absorb and Collect: Soak up the spill with an inert absorbent material. Pick up and arrange for disposal without creating dust.[6]
-
Store for Disposal: Keep the collected material in suitable, closed containers for disposal by a licensed professional waste disposal service.[6]
Stability and Reactivity
While specific data on reactivity is limited, general precautions should be taken.[3][11]
-
Chemical Stability: The product is stable under recommended storage conditions.[6]
-
Conditions to Avoid: Avoid moisture.[6]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]
-
Hazardous Decomposition Products: No data is available, but combustion may produce carbon oxides.[3][9]
Toxicological and Ecological Information
A significant finding from the available safety data is the lack of comprehensive toxicological information.[3][11] Acute toxicity data for oral, dermal, and inhalation routes is not available.[3] This absence of data does not imply safety. Instead, it necessitates a more cautious approach, treating the substance as potentially harmful until proven otherwise.
The compound is classified as harmful to aquatic life with long-lasting effects (H412).[2][3][4] This authoritative classification requires stringent measures to prevent its release into waterways or soil. All waste materials containing this substance must be disposed of as hazardous waste.
Disposal Considerations
All disposal practices must be in compliance with local, state, and federal regulations.
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[6]
-
Contaminated Packaging: Dispose of as unused product.[6]
References
- 1. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 41248-23-1|this compound|BLD Pharm [bldpharm.com]
- 6. capotchem.cn [capotchem.cn]
- 7. m.youtube.com [m.youtube.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to Ethyl 1-hydroxycyclopentanecarboxylate
For researchers, chemists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. Ethyl 1-hydroxycyclopentanecarboxylate, a versatile bifunctional molecule, serves as a valuable building block in the synthesis of complex organic structures. This guide provides an in-depth review of its synthesis, properties, reactivity, and applications, with a focus on practical, field-proven insights and methodologies.
Introduction and Significance
This compound (CAS No. 41248-23-1) is a cycloaliphatic ester characterized by a cyclopentane ring bearing both a hydroxyl and an ethyl carboxylate group on the same carbon atom.[1] This unique arrangement of functional groups imparts a dual reactivity that makes it a strategic starting material in multi-step syntheses. Its compact cyclic scaffold is of particular interest in the construction of spirocyclic systems and other sterically demanding architectures prevalent in bioactive molecules.
Key Molecular Features:
| Property | Value |
| Molecular Formula | C₈H₁₄O₃[2][3] |
| Molecular Weight | 158.20 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[1] |
| Odor | Mild, pleasant[1] |
The strategic importance of this molecule is highlighted by its role as a key intermediate in the industrial synthesis of spiromesifen, a potent insecticide and acaricide, demonstrating its utility in accessing complex commercial compounds.[4]
Synthesis of this compound
The most common and straightforward laboratory synthesis of this compound is the Fischer esterification of 1-hydroxycyclopentanecarboxylic acid. Alternative approaches for the synthesis of α-hydroxy esters, while not specific to this molecule, provide a broader context for its preparation.
Fischer Esterification: A Reliable and Scalable Method
The acid-catalyzed esterification of 1-hydroxycyclopentanecarboxylic acid with ethanol is a high-yielding and well-established procedure.[4][5]
Reaction: 1-Hydroxycyclopentanecarboxylic acid + Ethanol ⇌ this compound + Water
Causality of Experimental Choices: The use of a strong acid catalyst, such as sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol. The reaction is an equilibrium process; therefore, to drive it towards the product side, an excess of the alcohol reactant is typically used, and the removal of water can also be employed.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a solution of 1-hydroxycyclopentanecarboxylic acid (0.98 g, 7.5 mmol) in ethanol (3.8 mL), a catalytic amount of concentrated sulfuric acid is slowly added.[4][5]
-
Reaction Conditions: The mixture is stirred at room temperature for 3 days to allow the reaction to reach equilibrium.[4][5]
-
Work-up:
-
The solvent is removed under reduced pressure using a rotary evaporator.[4][5]
-
The residue is partitioned between ethyl acetate (75 mL) and a saturated brine solution (25 mL).[4][5]
-
The organic layer is separated, and the aqueous layer is extracted again with ethyl acetate (75 mL).[4][5]
-
The combined organic layers are dried over anhydrous sodium sulfate.[4][5]
-
-
Purification: After filtering off the drying agent, the filtrate is concentrated under reduced pressure to yield the product as a light brown oil (1.13 g, 95% yield).[4][5]
Self-Validating System: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the more polar carboxylic acid starting material. The final product's identity and purity can be confirmed by spectroscopic methods as detailed in the characterization section.
Caption: Fischer Esterification of 1-hydroxycyclopentanecarboxylic acid.
Alternative Synthetic Routes: The Reformatsky Reaction
While not a direct synthesis of the title compound, the Reformatsky reaction is a powerful method for preparing β-hydroxy esters, and its principles can be adapted for α-hydroxy esters. This reaction involves the treatment of an α-halo ester with zinc dust to form an organozinc intermediate (a Reformatsky enolate), which then adds to a carbonyl compound. For the synthesis of an α-hydroxy ester like this compound, a variation starting from a ketone would be necessary.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and use in subsequent reactions.
| Physical Property | Value | Source |
| Boiling Point | 206 °C (at 760 mmHg) | [6] |
| Density | 1.144 g/cm³ | [6] |
| Flash Point | 77 °C | [6] |
| pKa | 13.28 ± 0.20 (Predicted) | [6] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [1] |
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the cyclopentane ring protons, and a singlet for the hydroxyl proton. The cyclopentane protons would likely appear as complex multiplets.
¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit signals for the carbonyl carbon of the ester, the quaternary carbon attached to the hydroxyl and ester groups, the carbons of the ethyl group, and the carbons of the cyclopentane ring.
Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the key functional groups. Expected characteristic absorption bands include:
-
A broad band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
-
A strong, sharp band around 1730 cm⁻¹ due to the C=O stretching vibration of the ester.
-
Bands in the 1250-1000 cm⁻¹ region corresponding to C-O stretching vibrations.
-
Bands in the 3000-2850 cm⁻¹ region from the C-H stretching of the aliphatic cyclopentane and ethyl groups.[7]
Mass Spectrometry (MS): Electron impact mass spectrometry would likely show fragmentation patterns corresponding to the loss of the ethyl group, the ethoxy group, and water from the molecular ion. The mass spectrum has shown a peak at m/z 159 corresponding to [M+H]⁺.[4][5] The fragmentation of esters often involves cleavage next to the carbonyl group.[8]
Reactivity and Chemical Transformations
The bifunctional nature of this compound allows for a range of chemical transformations, making it a versatile synthetic intermediate.[1]
Caption: Reactivity map of this compound.
Reactions of the Hydroxyl Group
-
Oxidation: The tertiary hydroxyl group is resistant to oxidation under standard conditions. However, with strong oxidizing agents, oxidative cleavage of the ring may occur.
-
Protection: The hydroxyl group can be protected using standard protecting groups for tertiary alcohols to allow for selective reactions at the ester functionality.
-
Esterification/Acylation: The hydroxyl group can be acylated to form a diester, a key transformation in the synthesis of spiromesifen.[9]
Reactions of the Ester Group
-
Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 1-hydroxycyclopentanecarboxylic acid.
-
Amidation: Reaction with amines can convert the ester to the corresponding amide.
-
Reduction: The ester can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride.
Applications in Synthesis
The primary documented application of this compound is in the agrochemical industry. Its potential in pharmaceutical synthesis is also significant due to the prevalence of cyclopentane moieties in drug molecules.[1]
Key Intermediate in the Synthesis of Spiromesifen
This compound is a crucial building block for the insecticide and acaricide spiromesifen.[4] The synthesis involves the esterification of the hydroxyl group with 2,4,6-trimethylphenylacetic acid, followed by a base-catalyzed Dieckmann-type cyclization to form the spirocyclic tetronic acid core of spiromesifen.[9]
Caption: Simplified synthesis pathway to Spiromesifen.
Potential in Pharmaceutical Synthesis
While specific examples are less documented in readily available literature, the cyclopentane scaffold is a common feature in many pharmaceutically active compounds. The bifunctional nature of this compound makes it an attractive starting point for creating libraries of compounds for drug discovery. The cyclopentane ring can provide a rigid scaffold to orient functional groups in a specific spatial arrangement for interaction with biological targets. For instance, cyclopentane derivatives are found in various classes of drugs, including prostaglandins and antiviral agents.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: It is known to cause skin and serious eye irritation.[6]
-
Precautions: Wear protective gloves, eye protection, and handle in a well-ventilated area.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation, combined with the dual reactivity of its hydroxyl and ester functional groups, provides a robust platform for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of the commercial agrochemical spiromesifen underscores its importance as a key intermediate. For researchers and drug development professionals, this compound offers a readily accessible and reactive scaffold for the exploration of novel chemical entities. Further investigation into its applications in medicinal chemistry is a promising area for future research.
References
- 1. CAS 41248-23-1: ethyl 1-hydroxycyclopentane-carboxylate [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. Cyclopentanecarboxylic acid, 1-hydroxy-, ethyl ester | C8H14O3 | CID 44228655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 5. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN109020936A - A kind of preparation method of Spiromesifen and its intermediate - Google Patents [patents.google.com]
Introduction: The Versatile Role of Ethyl 1-hydroxycyclopentanecarboxylate in Modern Synthesis
An In-Depth Technical Guide to the Core Chemical Reactions of Ethyl 1-hydroxycyclopentanecarboxylate
This compound (CAS No. 41248-23-1) is a bifunctional organic compound that has garnered significant attention in the fields of pharmaceutical, agricultural, and materials science.[1][2] Characterized by a cyclopentane ring bearing both a hydroxyl and an ethyl ester group on the same carbon, its structure offers two distinct and reactive functional handles.[2] This unique arrangement makes it a valuable chiral building block and a versatile intermediate for constructing more complex molecular architectures. Typically a colorless to pale yellow liquid with a mild odor, it is soluble in common organic solvents like ethanol and ether.[2]
This guide provides an in-depth exploration of the core chemical transformations involving this compound. We will delve into its primary synthetic routes and the key reactions targeting its hydroxyl and ester moieties. The discussion is grounded in established chemical principles, providing researchers and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies for leveraging this compound's synthetic potential.
Part 1: Synthesis of the Core Scaffold
The preparation of this compound can be achieved through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.
Fischer-Speier Esterification: A Direct and Efficient Approach
One of the most straightforward methods for synthesizing the title compound is the acid-catalyzed esterification of 1-hydroxycyclopentanecarboxylic acid with ethanol.[3][4] This equilibrium-driven reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid, and pushed toward the product by using an excess of the alcohol reactant.
Causality Behind Experimental Choices:
-
Catalyst: Concentrated sulfuric acid serves a dual purpose: it protonates the carboxylic acid's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. It also acts as a dehydrating agent, sequestering the water produced and shifting the equilibrium to favor ester formation, in accordance with Le Châtelier's principle.[5]
-
Reaction Time: The reaction is often left for an extended period (e.g., 3 days) at room temperature to reach equilibrium without promoting side reactions like dehydration, which can be encouraged at higher temperatures.[3][4]
-
Workup: The aqueous workup with brine helps to remove the water-soluble acid catalyst and any unreacted ethanol. The subsequent extraction with ethyl acetate isolates the desired ester, which has greater solubility in the organic phase.[3]
Experimental Protocol: Fischer-Speier Esterification [3][4]
-
To a solution of 1-hydroxycyclopentanecarboxylic acid (0.98 g, 7.5 mmol) in ethanol (3.8 mL), slowly add a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature for 3 days.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (75 mL) and saturated brine (25 mL).
-
Separate the layers and extract the aqueous layer again with ethyl acetate (75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound as a light brown oil (typical yield: ~95%).[3][4]
Data Summary: Fischer-Speier Esterification
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp. | Time | Yield | Reference |
| 1-Hydroxycyclopentanecarboxylic acid | Ethanol | Conc. H₂SO₄ (catalytic) | Ethanol | 20°C | 72 h | 95% | [3][4] |
Diagram: Fischer-Speier Esterification Mechanism
References
Stability and storage conditions for Ethyl 1-hydroxycyclopentanecarboxylate
An In-Depth Technical Guide to the Stability and Storage of Ethyl 1-hydroxycyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This compound is a versatile building block in organic synthesis, with applications in the pharmaceutical and agricultural industries.[1][2] Understanding its stability profile is critical for ensuring its quality, efficacy, and safety in these applications. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Drawing upon fundamental principles of organic chemistry and regulatory guidelines for stability testing, this document will explore the molecule's inherent structural liabilities, potential degradation pathways, and best practices for its handling and storage. Furthermore, a detailed protocol for a comprehensive stability study is presented to enable researchers to generate robust data for this compound.
Chemical Profile and Inherent Stability
This compound (CAS No: 41248-23-1) is an organic molecule characterized by a cyclopentane ring bearing both a hydroxyl group and an ethyl ester group on the same carbon atom.[3][4] This unique structure, a tertiary α-hydroxy ester, dictates its chemical reactivity and inherent stability.
The two key functional groups that influence its stability are:
-
Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon. Tertiary alcohols are prone to dehydration reactions, particularly under acidic conditions, to form alkenes.[2][5]
-
Ethyl Ester: The ester functional group is susceptible to hydrolysis, which can be catalyzed by either acid or base, yielding the corresponding carboxylic acid and ethanol.[1][6]
The proximity of these two functional groups does not suggest any intramolecular reactions that would lead to unique degradation pathways under typical storage conditions. However, the potential for both dehydration and hydrolysis underscores the importance of controlling the storage environment.
Potential Degradation Pathways
Based on the functional groups present in this compound, two primary degradation pathways can be anticipated: hydrolysis of the ester and dehydration of the tertiary alcohol.
Hydrolysis of the Ester Functional Group
Esters can undergo hydrolysis to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.[6]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ester can be hydrolyzed to 1-hydroxycyclopentanecarboxylic acid and ethanol. This reaction is reversible, and the equilibrium can be shifted towards the hydrolysis products by the presence of excess water.[1][7]
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the ester undergoes saponification to produce the salt of the carboxylic acid (sodium 1-hydroxycyclopentanecarboxylate) and ethanol. This reaction is essentially irreversible.[6]
Caption: Hydrolysis of this compound.
Dehydration of the Tertiary Alcohol
Tertiary alcohols are susceptible to dehydration in the presence of strong acids to form alkenes.[5][8] For this compound, this would involve the elimination of a water molecule to form ethyl cyclopent-1-enecarboxylate. The reaction proceeds via an E1 mechanism, involving the formation of a stable tertiary carbocation intermediate.[2][9]
Caption: Dehydration of this compound.
Recommended Storage and Handling
Given the potential for hydrolysis and dehydration, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[10][11] | Refrigeration minimizes the rates of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon) in a tightly sealed container.[5] | Excludes moisture to prevent hydrolysis and oxygen to prevent potential oxidative degradation. |
| Light | Store in a light-resistant container. | To prevent potential photolytic degradation, as recommended by ICH Q1B guidelines.[4][12][13] |
| pH | Avoid contact with strong acids and bases. | Strong acids can catalyze both dehydration and hydrolysis, while strong bases will promote irreversible hydrolysis.[5][6] |
Handling Precautions:
-
Handle in a well-ventilated area.[5]
-
Wear suitable protective clothing, gloves, and eye/face protection.[5][14]
-
Avoid formation of dust and aerosols.[5]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[5]
Methodology for a Comprehensive Stability Study
To rigorously assess the stability of this compound, a forced degradation study should be conducted in line with the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[4][10][15] Such a study will identify potential degradation products and establish the intrinsic stability of the molecule.[3][16]
Forced Degradation (Stress Testing)
The objective of forced degradation is to accelerate the degradation of the compound to identify likely degradation products and establish degradation pathways.[16]
Stress Conditions:
| Condition | Suggested Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours.[3] |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours.[3] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | 70°C for 48 hours (in solid state). |
| Photostability | Expose the solid and a solution in a photostable, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel.[12][17] |
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated to separate and quantify the parent compound and all significant degradation products.[18]
Key aspects of the analytical method:
-
Specificity: The method must be able to resolve the parent peak from all degradation product peaks.
-
Linearity, Accuracy, and Precision: These parameters should be established for the quantification of the parent compound.
-
Detection: A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks to aid in peak identification and purity assessment.
-
Mass Spectrometry (MS): LC-MS can be used to identify the structures of the degradation products.
Experimental Workflow for a Forced Degradation Study
Caption: Workflow for a Forced Degradation Study.
Conclusion
While specific public data on the stability of this compound is limited, a thorough understanding of its chemical structure allows for the prediction of its primary degradation pathways: hydrolysis and dehydration. By adhering to the recommended storage conditions of refrigeration (2-8°C) in a dry, inert, and light-protected environment, the stability of this compound can be effectively maintained. For applications requiring rigorous quality control, a comprehensive stability study following the outlined forced degradation protocol is essential to ensure the integrity and safety of the final product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mechanism of dehydration explained [unacademy.com]
- 3. rjptonline.org [rjptonline.org]
- 4. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. biopharminternational.com [biopharminternational.com]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ikev.org [ikev.org]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Suppliers of high-purity Ethyl 1-hydroxycyclopentanecarboxylate
As a Senior Application Scientist in the field of pharmaceutical development, I understand that the journey from a promising molecule to a life-changing therapeutic is paved with precision, rigor, and an uncompromising commitment to quality. The starting materials and intermediates you choose are the very foundation of your research. A seemingly minor impurity can lead to failed experiments, misleading biological data, or significant delays in development.
This guide is structured to provide not just a list of suppliers for high-purity Ethyl 1-hydroxycyclopentanecarboxylate (CAS: 41248-23-1), but a comprehensive framework for its sourcing, qualification, and in-house verification. We will delve into the causality behind the necessary quality control steps, ensuring that every gram of this critical building block you procure meets the exacting standards your research demands.
The Critical Role of Purity: Why >99.5% Matters
This compound is a versatile intermediate in organic synthesis.[1][2] Its utility in constructing complex molecular architectures means that the purity of this starting material is paramount.[1] For researchers in drug development, impurities can have significant downstream consequences:
-
Side Reactions: Reactive impurities can lead to unintended side products, reducing the yield of your target molecule and complicating purification.
-
Altered Biological Activity: Impurities may be biologically active themselves, leading to false positives or negatives in screening assays.
-
Poor Reproducibility: Batch-to-batch variation in impurity profiles can make it impossible to reproduce experimental results, a cornerstone of scientific integrity.
Therefore, sourcing this chemical with a purity of at least 99.5% and a well-characterized impurity profile is not a recommendation; it is a necessity.
Identifying Potential Suppliers
The market for chemical reagents is vast, ranging from large, well-established manufacturers to smaller, specialized labs. While many vendors list this compound, identifying those who can consistently deliver high-purity grades suitable for pharmaceutical research requires careful vetting.
Below is a table of potential suppliers. It is crucial to note that "listed purity" on a website is not a substitute for a batch-specific Certificate of Analysis (CoA).
| Supplier Category | Representative Companies | Purity Grades Often Listed | Key Considerations for Researchers |
| Major Global Suppliers | Sigma-Aldrich (Merck), BLD Pharm[3] | Typically 95-98% for research grades.[2] | Excellent documentation, but high-purity grades may require custom synthesis inquiries. |
| Specialized Chemical Suppliers | LEAPChem[4], Xiamen Zhixin Chemical Co., Ltd.[5], Henan Coreychem Co.,Ltd[5] | Often list purities up to 99%.[5] | May offer more flexibility and competitive pricing. Rigorous qualification is essential. |
| Chemical Marketplaces | ChemicalBook[1], Echemi[4], Molbase[5] | Wide range from 95% to >99%.[1][5] | Useful for identifying a broad range of potential manufacturers. Always qualify the original manufacturer, not just the marketplace vendor. |
The Core of Sourcing: A Framework for Supplier Qualification
As dictated by Good Manufacturing Practices (GMP), a robust supplier qualification program is essential to ensure the quality and safety of pharmaceutical products.[6][7] This process provides documented assurance that a supplier can consistently meet your specifications.[6]
The qualification process can be visualized as a multi-stage workflow.
Initial Screening
Before committing resources to a full technical evaluation, conduct an initial screening.[7] This involves:
-
Sending a Screening Questionnaire: Ask about their quality management system (e.g., ISO 9001 certification), manufacturing capabilities, and experience supplying the pharmaceutical industry.
-
Reviewing Regulatory History: Check for any regulatory actions or warnings from bodies like the FDA.[7]
Technical Evaluation: The Self-Validating System
This is the most critical phase. Your in-house analysis must serve as a self-validating system to confirm the supplier's claims.
-
Request a Batch-Specific Certificate of Analysis (CoA): Do not accept a general specification sheet. The CoA should detail the results of tests performed on the specific lot you will be sampling.
-
Request a Sample: Obtain a sample from the same batch referenced in the CoA.
-
Perform In-House Verification: Analyze the sample using the protocols detailed in Section 5 of this guide. Your results must align with the supplier's CoA. Any significant discrepancy is a major red flag.
Manufacturing and Purification Insights
Understanding how this compound is synthesized and purified provides insight into potential impurities.
Synthesis Pathway
The most common synthesis is a Fischer esterification of 1-hydroxycyclopentanecarboxylic acid with ethanol, catalyzed by a strong acid like sulfuric acid.[8]
Potential Impurities from Synthesis:
-
Unreacted 1-hydroxycyclopentanecarboxylic acid (acidic impurity).
-
Residual ethanol.
-
Residual sulfuric acid.
-
Byproducts from side reactions (e.g., dehydration of the tertiary alcohol).
Purification Workflow
Achieving high purity requires a multi-step purification process to remove the aforementioned impurities.
Step-by-Step Purification Protocol:
-
Neutralization Wash: The crude product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base, such as 2N sodium carbonate solution, to remove acidic impurities like unreacted carboxylic acid and the sulfuric acid catalyst.[9][10]
-
Brine Wash: The organic layer is then washed with a saturated sodium chloride solution (brine) to remove the bulk of the water.
-
Drying: A drying agent, such as anhydrous sodium sulfate or magnesium sulfate, is added to the organic layer to remove residual water.[9][10]
-
Filtration & Concentration: The mixture is filtered to remove the drying agent, and the solvent is removed under reduced pressure.
-
Fractional Distillation: The final and most critical step for achieving high purity is fractional distillation under vacuum. This separates the desired ester from less volatile impurities and any remaining starting materials.[9]
In-House Quality Control: The Verification Protocol
Trust, but verify. A Certificate of Analysis is a claim; your internal QC is the proof. A comprehensive QC protocol for this intermediate should include tests for identity, purity, water content, and residual solvents.
Expected Certificate of Analysis (CoA) Parameters
Your supplier's CoA should resemble the table below. When you perform your own analysis, you will be verifying these key parameters.
| Test | Specification | Typical Method | Purpose |
| Appearance | Colorless to pale yellow liquid | Visual | Confirms basic physical state and absence of gross contamination. |
| Identity | Conforms to reference spectrum | ¹H NMR, FTIR | Confirms the molecular structure is correct. |
| Purity (Assay) | ≥ 99.5% | GC-FID or HPLC-UV | Quantifies the amount of the desired compound. |
| Water Content | ≤ 0.1% | Karl Fischer Titration | Water can cause hydrolysis of the ester over time. |
| Residual Solvents | Per USP <467> or ICH Q3C | Headspace GC-MS | Ensures solvents used in synthesis/purification are below safety limits.[11] |
| Individual Impurity | Report any impurity ≥ 0.05% | GC-FID or HPLC-UV | Characterizes the impurity profile. |
Experimental Protocol: Purity by Gas Chromatography (GC)
Gas chromatography with a Flame Ionization Detector (GC-FID) is an excellent method for assessing the purity of volatile compounds like this ester.
Objective: To separate and quantify this compound from volatile impurities.
Methodology:
-
System Preparation:
-
GC System: Agilent 7890 or equivalent with FID.
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
-
Instrument Conditions:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Detector Temperature: 300°C.
-
-
Sample Preparation:
-
Prepare a solution of the sample at approximately 1 mg/mL in a suitable solvent like ethyl acetate.
-
-
Analysis & Interpretation:
-
Inject the sample and integrate all peaks.
-
Calculate the purity as a percentage of the main peak area relative to the total area of all peaks (Area % method).
-
Causality: The non-polar DB-5 column separates compounds based on boiling point and polarity. The temperature ramp ensures that both volatile (e.g., residual ethanol) and less volatile (e.g., degradation products) impurities are eluted and detected.
-
Experimental Protocol: Identity by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides an unambiguous confirmation of the chemical structure.
Objective: To confirm the identity of this compound by analyzing its proton signals.
Methodology:
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~4.2 ppm (quartet, 2H): The -O-CH₂ -CH₃ protons of the ethyl group.
-
~2.0-1.7 ppm (multiplet, 8H): The -CH₂ - protons of the cyclopentane ring.
-
~1.3 ppm (triplet, 3H): The -O-CH₂-CH₃ protons of the ethyl group.
-
Variable (singlet, 1H): The hydroxyl (-OH ) proton. This peak can be broad and its position can shift. It can be confirmed by a D₂O exchange experiment.
-
-
Interpretation: The presence of these key signals, with the correct splitting patterns and integrations, provides definitive structural confirmation.
Safe Handling and Storage
To maintain the high purity of the material, proper handling and storage are critical.
-
Storage: Store in a tightly sealed container at 2-8°C. For long-term storage, blanketing the container with an inert gas like argon or nitrogen can prevent oxidative degradation.
-
Handling: Handle the material in a well-ventilated area, preferably within a chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids (which can catalyze hydrolysis).
By implementing this comprehensive guide to sourcing, qualification, and verification, you establish a robust and self-validating system. This ensures that the this compound you use is of the highest possible quality, providing a solid and reliable foundation for your critical research and development efforts.
References
- 1. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 2. CAS 41248-23-1: ethyl 1-hydroxycyclopentane-carboxylate [cymitquimica.com]
- 3. 41248-23-1|this compound|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. ethyl 1-hydroxycyclopentane-1-carboxylate41248-23-1,Purity96%_ATLANTIC-RES [molbase.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. propharmagroup.com [propharmagroup.com]
- 8. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 9. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. shimadzu.com [shimadzu.com]
- 12. chemicals.co.uk [chemicals.co.uk]
Methodological & Application
The Versatile Building Block: Ethyl 1-hydroxycyclopentanecarboxylate in Modern Organic Synthesis
Abstract
Ethyl 1-hydroxycyclopentanecarboxylate, a bifunctional cyclopentane derivative, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural motif, featuring a hydroxyl group and an ethyl ester at a quaternary center, provides a gateway to a diverse array of molecular architectures. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will explore its application in the synthesis of complex molecules, including agrochemicals and spirocyclic frameworks relevant to medicinal chemistry. Detailed protocols for key transformations such as its synthesis, dehydration to form a valuable unsaturated ester, and its pivotal role in the construction of the insecticide spiromesifen are presented.
Introduction: A Profile of this compound
This compound (EHCPC) is a colorless to pale yellow liquid characterized by the presence of both an ethyl ester and a hydroxyl group on a cyclopentane ring.[1] This unique combination of functional groups on a constrained five-membered ring makes it a highly reactive and strategic intermediate for constructing more complex molecular scaffolds.[1][2] The hydroxyl group can act as a nucleophile or a leaving group, while the ester functionality allows for a variety of transformations, including hydrolysis, amidation, and reduction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 41248-23-1 | [2] |
| Molecular Formula | C₈H₁₄O₃ | [2] |
| Molecular Weight | 158.20 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 206 °C | |
| Density | 1.144 g/cm³ | |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [2] |
The strategic importance of EHCPC lies in its ability to serve as a precursor to a variety of important chemical entities, including unsaturated esters, spirocycles, and potentially as a starting point for ring-expansion strategies to access six-membered rings.
Synthesis of this compound: A Reliable Protocol
The synthesis of this compound is typically achieved through the acid-catalyzed esterification of 1-hydroxycyclopentanecarboxylic acid with ethanol. This straightforward and high-yielding procedure makes the starting material readily accessible in a laboratory setting.
Protocol: Fischer Esterification of 1-Hydroxycyclopentanecarboxylic Acid
Objective: To synthesize this compound.
Materials:
-
1-Hydroxycyclopentanecarboxylic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-hydroxycyclopentanecarboxylic acid (0.98 g, 7.5 mmol) in ethanol (3.8 mL).[4]
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution with stirring.[4]
-
Stir the reaction mixture at room temperature for 3 days.[4]
-
Upon completion of the reaction (monitored by TLC), remove the ethanol under reduced pressure using a rotary evaporator.[4]
-
Dissolve the residue in ethyl acetate (75 mL) and transfer to a separatory funnel.[4]
-
Wash the organic layer with saturated brine (25 mL).[4]
-
Separate the organic layer and extract the aqueous layer with an additional portion of ethyl acetate (75 mL).[4]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[4]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a light brown oil (yields up to 95%).[4] The product can be further purified by vacuum distillation if required.
Expected Outcome: The procedure should yield approximately 1.13 g of the desired product. The mass spectrum should show a peak at m/z: 159 ([M + H]⁺).[4]
Key Synthetic Applications and Protocols
The synthetic utility of this compound is demonstrated in its transformation into various valuable intermediates.
Dehydration to Ethyl cyclopent-1-enecarboxylate
The dehydration of this compound provides a direct route to Ethyl cyclopent-1-enecarboxylate, a versatile α,β-unsaturated ester. This intermediate is a valuable precursor in various cycloaddition reactions and conjugate additions for the synthesis of functionalized cyclopentane derivatives.[5] The reaction is typically carried out under acidic conditions.
Reaction Scheme:
Caption: Dehydration of this compound.
Protocol: Acid-Catalyzed Dehydration
Objective: To synthesize Ethyl cyclopent-1-enecarboxylate.
Materials:
-
This compound
-
p-Toluenesulfonic acid (catalytic amount) or another suitable acid catalyst
-
Toluene
-
Dean-Stark apparatus
-
Heating mantle
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a solution of this compound in toluene, add a catalytic amount of p-toluenesulfonic acid.
-
Set up the reaction mixture with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the resulting Ethyl cyclopent-1-enecarboxylate by vacuum distillation.
Synthesis of Spiromesifen: A Case Study in Agrochemicals
A prominent application of this compound is its role as a key building block in the synthesis of spiromesifen, a potent insecticide and miticide.[6][7] This synthesis showcases the utility of this compound in constructing complex spirocyclic systems. The core transformation involves the acylation of the hydroxyl group followed by an intramolecular Dieckmann-type condensation.
Workflow for Spiromesifen Synthesis:
Caption: Synthetic workflow for Spiromesifen.
Protocol: Synthesis of the Spiromesifen Core
Objective: To synthesize the spirocyclic tetronic acid intermediate of spiromesifen.
Materials:
-
This compound
-
Mesitylacetyl chloride
-
Triethylamine
-
Toluene
-
Potassium tert-butoxide
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
Acylation: Dissolve this compound and triethylamine in toluene. Cool the solution in an ice bath and add mesitylacetyl chloride dropwise. Stir at room temperature until the reaction is complete (monitored by TLC). Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the acylated intermediate.[7]
-
Intramolecular Condensation: Dissolve the acylated intermediate in DMF and add potassium tert-butoxide portion-wise at room temperature. Stir until the cyclization is complete. Quench the reaction with 1 M hydrochloric acid and extract the product with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to yield the tetronic acid intermediate.[7] This intermediate is then acylated with 3,3-dimethylbutyryl chloride to furnish spiromesifen.[7]
Potential for Ring Expansion Reactions
The structural motif of this compound, with a hydroxyl group on a five-membered ring, presents an opportunity for ring expansion reactions to form six-membered rings. Such transformations are highly valuable in organic synthesis for accessing cyclohexane derivatives. These reactions typically proceed through a carbocation intermediate, which can be generated by protonation of the hydroxyl group followed by elimination of water. The subsequent rearrangement is driven by the release of ring strain and the formation of a more stable carbocation.[8]
Conceptual Ring Expansion Mechanism:
Caption: Conceptual mechanism for ring expansion.
While specific high-yielding protocols for the ring expansion of this compound itself are not yet widely reported in mainstream literature, this remains a promising area for future research and methods development.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a readily accessible and highly versatile building block with significant potential in organic synthesis. Its utility has been demonstrated in the synthesis of complex agrochemicals like spiromesifen, and it serves as a valuable precursor to other important synthetic intermediates such as Ethyl cyclopent-1-enecarboxylate. The potential for this compound to be used in ring-expansion reactions and the synthesis of a broader range of spirocyclic and heterocyclic compounds makes it an attractive target for further methodological development. The protocols outlined in this application note provide a solid foundation for researchers to explore the full synthetic potential of this valuable molecule.
References
- 1. CN109020936A - A kind of preparation method of Spiromesifen and its intermediate - Google Patents [patents.google.com]
- 2. CAS 41248-23-1: ethyl 1-hydroxycyclopentane-carboxylate [cymitquimica.com]
- 3. 41248-23-1|this compound|BLD Pharm [bldpharm.com]
- 4. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. Ethyl cyclopent-1-enecarboxylate | C8H12O2 | CID 275610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 7. chimia.ch [chimia.ch]
- 8. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: Ethyl 1-hydroxycyclopentanecarboxylate as a Versatile Building Block for Novel Compound Synthesis
Introduction: The Strategic Value of the Cyclopentane Motif
The cyclopentane ring is a prevalent and significant scaffold in a vast array of natural products and pharmaceutically active compounds.[1][2] Its unique conformational properties and ability to present substituents in well-defined three-dimensional space make it an attractive core for drug discovery programs.[1] However, the stereocontrolled synthesis of highly substituted cyclopentane derivatives can be challenging.[1][2] Ethyl 1-hydroxycyclopentanecarboxylate emerges as a strategic building block, offering a readily accessible and highly functionalized starting point for the synthesis of complex molecular architectures.
This guide provides an in-depth look at the chemical properties and synthetic utility of this compound. We will explore its core reactivity and provide detailed, field-proven protocols for its application in constructing novel compounds, aimed at researchers, medicinal chemists, and professionals in drug development.
Physicochemical and Spectroscopic Data
A thorough understanding of a building block's fundamental properties is critical for experimental design. The key data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 41248-23-1 | [3][4][5] |
| Molecular Formula | C₈H₁₄O₃ | [3][6] |
| Molecular Weight | 158.20 g/mol | [3][5] |
| Appearance | Colorless to light brown/yellow oil/liquid | [3][5] |
| Boiling Point | ~206 °C | [] |
| Density | ~1.144 g/cm³ | [] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [5] |
| Mass Spec (MS) | m/z: 159 ([M+H]⁺) | [3][4] |
Core Reactivity: A Trifunctional Scaffold
The synthetic versatility of this compound stems from the orthogonal reactivity of its three key functional groups: a tertiary hydroxyl group, an ethyl ester, and the cyclopentane backbone. Understanding the interplay of these groups is fundamental to unlocking its potential.
-
Tertiary Hydroxyl Group: This nucleophilic center is a primary site for derivatization. It can be readily used for etherification or esterification to introduce a wide variety of functional groups.[8] Furthermore, its activation (e.g., through tosylation or conversion to a halide) can transform it into an excellent leaving group, paving the way for substitution or elimination reactions to form cyclopentene derivatives. The hydroxyl group's presence also allows for hydrogen bonding, which can influence the compound's physical properties and reactivity.[5]
-
Ethyl Ester Group: This moiety is ripe for classical ester transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into amides through reaction with amines.[8] This flexibility allows for the introduction of pharmacologically relevant amide functionalities or the extension of the carbon skeleton.
-
Cyclopentane Ring: The carbocyclic frame provides a rigid, non-aromatic scaffold, which is highly desirable in medicinal chemistry for creating molecules with precise spatial arrangements of functional groups, often leading to improved target selectivity and reduced metabolic liability compared to flat aromatic systems.
The following diagram illustrates the key reactive sites and potential transformations.
Caption: Key synthetic pathways from this compound.
Application Note 1: Synthesis of Spirocyclic Insecticides
Background: A notable application of this compound is as a key intermediate in the synthesis of spiromesifen, a potent insecticide and miticide.[4] The synthesis leverages the reactivity of both the hydroxyl and ester groups to construct the characteristic spirocyclic core. This type of transformation is highly valuable for generating complex, three-dimensional structures from simple starting materials.
Workflow Overview:
Caption: Workflow for constructing a spirocyclic core.
Protocol: Generalized Synthesis of a Spiro-Tetronic Acid Moiety
This protocol is a generalized representation based on the principles used in spiromesifen synthesis. Researchers should adapt conditions based on their specific substrates.
1. Materials and Reagents:
-
This compound (1.0 eq)
-
Substituted Aryl-acetyl chloride (e.g., Mesitylacetyl chloride) (1.1 eq)
-
Anhydrous, non-protic solvent (e.g., Toluene, THF)
-
Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA)) (2.2 eq)
-
Quench solution (e.g., Saturated aq. NH₄Cl)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous Na₂SO₄)
2. Step-by-Step Procedure:
Step A: Acylation
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound dissolved in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the substituted aryl-acetyl chloride dropwise over 15 minutes. A tertiary amine base like triethylamine (1.2 eq) can be added to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Rationale: This step forms an intermediate ester by reacting the hydroxyl group. This is a standard acylation that sets the stage for the subsequent intramolecular cyclization.
Step B: Intramolecular Cyclization
-
In a separate flame-dried flask, prepare a slurry of the strong base (e.g., NaH) in anhydrous toluene.
-
Cool the base slurry to 0 °C.
-
Slowly add the crude product solution from Step A to the base slurry dropwise. Caution: Hydrogen gas evolution if using NaH.
-
After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: The strong base performs a double deprotonation. The first equivalent deprotonates the α-carbon of the newly formed ester, and the second promotes the intramolecular Dieckmann-like condensation with the ethyl ester on the cyclopentane ring, leading to the formation of the spirocyclic dione system.
Step C: Work-up and Purification
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure spirocyclic compound.
3. Validation and Characterization:
-
Yield: Expected yields can range from 40-70% depending on the specific substrates and optimization.
-
Purity: Assess by HPLC or LC-MS.
-
Identity: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Note 2: Amide Derivatives for Medicinal Chemistry Scaffolds
Background: The conversion of esters to amides is a cornerstone reaction in medicinal chemistry for generating compounds with potential biological activity.[8] Amide bonds are stable and can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. This compound can be easily converted to a variety of amide derivatives, making it a valuable starting point for creating libraries of potential drug candidates.[8][9]
Protocol: Direct Aminolysis for Amide Synthesis
This protocol describes a direct, uncatalyzed aminolysis, which is effective for reactive amines. For less reactive amines, conversion of the ester to an acid chloride or use of coupling agents (e.g., HATU, EDCI) after hydrolysis would be necessary.
1. Materials and Reagents:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., Benzylamine, Morpholine) (2.0-5.0 eq)
-
Polar solvent (e.g., Methanol, Ethanol, or neat amine)
-
Extraction solvent (e.g., Dichloromethane or Ethyl acetate)
-
Aqueous acid (e.g., 1M HCl)
-
Aqueous base (e.g., Saturated aq. NaHCO₃)
-
Drying agent (e.g., Anhydrous MgSO₄)
2. Step-by-Step Procedure:
-
In a sealed tube or round-bottom flask equipped with a reflux condenser, combine this compound with an excess of the desired amine.
-
If the amine is a solid or if dilution is desired, add a minimal amount of methanol or ethanol to facilitate dissolution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-48 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Rationale: This is a nucleophilic acyl substitution reaction. The amine attacks the electrophilic carbonyl carbon of the ester. The use of excess amine drives the equilibrium towards the more stable amide product and neutralizes the ethanol byproduct. Heating is required to overcome the activation energy as esters are moderately reactive.
3. Work-up and Purification:
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess amine and solvent.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic solution sequentially with 1M HCl (to remove any remaining basic amine), water, and saturated NaHCO₃ (to remove any acidic impurities).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
If necessary, purify the resulting amide by column chromatography or recrystallization.
4. Validation and Characterization:
-
Yield: Typically moderate to high (50-95%), depending on the nucleophilicity of the amine.
-
Purity: Assess by HPLC.
-
Identity: Confirm structure via NMR spectroscopy. The disappearance of the ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm in ¹H NMR) and the appearance of new signals corresponding to the amine moiety will be indicative of success. Mass spectrometry will confirm the change in molecular weight.
Protocol: Fischer Esterification Synthesis of the Building Block
For laboratories wishing to prepare the title compound, a straightforward Fischer esterification provides high yields.[3][4]
1. Materials and Reagents:
-
1-Hydroxycyclopentanecarboxylic acid (1.0 eq, e.g., 7.5 mmol, 0.98 g)
-
Ethanol (excess, e.g., 3.8 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 2-3 drops)
-
Ethyl acetate
-
Brine (Saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
2. Step-by-Step Procedure:
-
Dissolve 1-Hydroxycyclopentanecarboxylic acid in ethanol in a round-bottom flask.[3][4]
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution.[3][4]
-
Stir the reaction mixture at room temperature for 3 days.[3][4]
-
Rationale: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is an equilibrium, so using excess ethanol as the solvent drives the reaction towards the ester product.
-
Remove the solvent under reduced pressure using a rotary evaporator.[3][4]
-
Partition the residue between ethyl acetate (e.g., 75 mL) and brine (e.g., 25 mL).[3][4]
-
Separate the layers and extract the aqueous layer one more time with ethyl acetate.[3][4]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound as a light brown oil.[3][4]
-
Validation: The reported yield is high, around 95%.[3][4] The product can be confirmed by MS, which should show a peak at m/z = 159 [M+H]⁺.[3][4]
Conclusion
This compound is a powerful and cost-effective building block for modern organic synthesis. Its trifunctional nature provides multiple handles for derivatization, enabling the efficient construction of complex molecular frameworks such as spirocycles and highly substituted cyclopentane derivatives. The protocols and insights provided herein demonstrate its utility as a strategic starting material for discovery chemistry programs in the pharmaceutical and agrochemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. baranlab.org [baranlab.org]
- 3. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 5. CAS 41248-23-1: ethyl 1-hydroxycyclopentane-carboxylate [cymitquimica.com]
- 6. Page loading... [wap.guidechem.com]
- 8. chemneo.com [chemneo.com]
- 9. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Reaction Mechanisms Involving Ethyl 1-hydroxycyclopentanecarboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Foreword: A Guide to a Versatile Synthetic Building Block
Ethyl 1-hydroxycyclopentanecarboxylate is a bifunctional organic molecule that holds a significant position in the toolkit of a synthetic chemist. Characterized by a cyclopentane ring bearing both a tertiary hydroxyl group and an ethyl ester on the same carbon, this α-hydroxy ester serves as a versatile precursor for more complex molecular architectures.[1][2] Its utility is notably demonstrated in its role as a key intermediate in the synthesis of agrochemicals, such as the insecticide and miticide Spiromesifen.[3]
This document eschews a generic template to provide a focused, in-depth guide tailored to the specific reactivity of this compound. We will delve into the mechanistic underpinnings of its synthesis and subsequent transformations, explaining the causal factors that govern experimental design. The provided protocols are designed to be self-validating, offering clear steps and expected outcomes to ensure reproducibility and success in your own laboratory settings.
Section 1: Core Molecular Profile and Properties
This compound (CAS 41248-23-1) is typically a colorless to pale yellow liquid with limited solubility in water but good solubility in common organic solvents like ethanol and ether.[1] The co-location of the hydroxyl and ester groups dictates its chemical behavior, allowing for selective reactions at either functional group or concerted transformations involving both.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [3] |
| Molecular Weight | 158.20 g/mol | [3] |
| Boiling Point | 206 °C | [4] |
| Density | 1.144 g/cm³ | [4] |
| Flash Point | 77 °C | [4] |
| pKa | 13.28 ± 0.20 (Predicted) | [3] |
| Storage Temp. | 2-8 °C | [3][5] |
Section 2: Synthesis via Fischer Esterification
The most direct and common synthesis of this compound is the Fischer esterification of 1-hydroxycyclopentanecarboxylic acid with ethanol, catalyzed by a strong acid like sulfuric acid.[3][6]
The Fischer Esterification Mechanism
This is a classic acid-catalyzed nucleophilic acyl substitution reaction. The equilibrium nature of the reaction necessitates strategies to drive it towards the product. In this case, using ethanol as the solvent provides a large excess of the alcohol, shifting the equilibrium to favor ester formation in accordance with Le Châtelier's principle.
The mechanism proceeds through several distinct, reversible steps:
-
Protonation: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl π-bond, expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated (typically by another molecule of ethanol or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.
Caption: The acid-catalyzed mechanism for Fischer Esterification.
Protocol 1: Synthesis of this compound
This protocol is adapted from a documented, high-yield synthesis.[3][6]
Objective: To synthesize this compound from 1-hydroxycyclopentanecarboxylic acid.
Materials:
-
1-Hydroxycyclopentanecarboxylic acid (0.98 g, 7.5 mmol)
-
Ethanol (3.8 mL)
-
Concentrated Sulfuric Acid (catalytic amount, ~2-3 drops)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, rotary evaporator, separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-hydroxycyclopentanecarboxylic acid (0.98 g) in ethanol (3.8 mL). Place the flask on a magnetic stirrer.
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid. Causality Note: The acid protonates the carbonyl, activating it for nucleophilic attack by the weakly nucleophilic ethanol.
-
Reaction: Stir the mixture at room temperature for 3 days. Trustworthiness Note: Allowing the reaction to proceed for an extended period helps drive the equilibrium towards the product side, maximizing the yield.
-
Solvent Removal: After 3 days, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ethanol.
-
Workup - Extraction: Partition the resulting residue between ethyl acetate (75 mL) and saturated brine (25 mL) in a separatory funnel. Shake well and allow the layers to separate.
-
Aqueous Layer Extraction: Separate the layers and extract the aqueous layer again with a fresh portion of ethyl acetate (75 mL). Causality Note: The second extraction ensures maximum recovery of the organic-soluble product from the aqueous phase.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.
-
Final Concentration: Concentrate the filtrate under reduced pressure to yield the final product.
Expected Outcome: The procedure should yield approximately 1.13 g (95%) of this compound as a light brown oil.[3][6] Verification: The product can be characterized by mass spectrometry, which should show a peak at m/z: 159 ([M+H]⁺).[3][6]
Section 3: Key Reaction Pathways & Mechanisms
The true utility of this compound is realized in its subsequent transformations. Its bifunctional nature allows for a range of reactions.
Acid-Catalyzed Dehydration (E1 Elimination)
The tertiary alcohol is susceptible to elimination reactions under acidic conditions to form the corresponding alkene, Ethyl cyclopent-1-enecarboxylate. This is a valuable transformation for creating α,β-unsaturated esters, which are important Michael acceptors in conjugate addition reactions.
Mechanism: The reaction proceeds via an E1 (Elimination, Unimolecular) mechanism.
-
Protonation: The acid catalyst protonates the hydroxyl group, transforming it into an excellent leaving group (H₂O).
-
Carbocation Formation: The C-O bond breaks, and the water molecule departs, forming a stable tertiary carbocation intermediate. This is the rate-determining step.
-
Deprotonation: A weak base (e.g., water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a π-bond and yielding the alkene product.
Caption: The E1 mechanism for the dehydration of a tertiary alcohol.
Protocol 2: Acid-Catalyzed Dehydration
Objective: To synthesize Ethyl cyclopent-1-enecarboxylate via dehydration.
Materials:
-
This compound (1.58 g, 10 mmol)
-
Anhydrous p-Toluenesulfonic acid (p-TsOH) (0.1 g, ~0.6 mmol, catalytic)
-
Toluene (20 mL)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (5% aqueous)
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.58 g), toluene (20 mL), and p-TsOH (0.1 g). Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Azeotropic Distillation: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap. Causality Note: The removal of water via azeotropic distillation is crucial to drive the equilibrium towards the alkene product, preventing the reverse hydration reaction.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully wash the toluene solution with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation or flash column chromatography to yield pure Ethyl cyclopent-1-enecarboxylate.
Expected Outcome: A colorless liquid with a characteristic odor. Verification: Successful formation can be confirmed by the disappearance of the broad -OH stretch in the IR spectrum and the appearance of a C=C stretch, along with appropriate signals in ¹H and ¹³C NMR spectroscopy.
Other Potential Transformations
-
Oxidation: As a tertiary alcohol, the hydroxyl group is resistant to oxidation by common reagents like PCC or chromic acid under non-forcing conditions. Stronger oxidizing agents would likely lead to C-C bond cleavage and degradation of the ring.
-
Reactions at the Ester: The ester moiety can undergo standard transformations.
-
Saponification: Hydrolysis with a strong base (e.g., NaOH) followed by acidic workup will revert the ester to the parent 1-hydroxycyclopentanecarboxylic acid.
-
Reduction: Treatment with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding (1-(hydroxymethyl)cyclopentan-1-ol).
-
Caption: A generalized workflow for synthesis and purification.
References
- 1. CAS 41248-23-1: ethyl 1-hydroxycyclopentane-carboxylate [cymitquimica.com]
- 2. chemneo.com [chemneo.com]
- 3. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 4. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 5. 41248-23-1|this compound|BLD Pharm [bldpharm.com]
- 6. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
Application and Protocol for the Acylation of Ethyl 1-hydroxycyclopentanecarboxylate
Abstract
This comprehensive guide provides detailed protocols and scientific insights for the acylation of ethyl 1-hydroxycyclopentanecarboxylate, a sterically hindered tertiary alcohol. We explore two robust and widely applicable methods: the 4-(Dimethylamino)pyridine (DMAP)-catalyzed acylation using acid anhydrides and the Steglich esterification for coupling with carboxylic acids. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical, step-by-step guidance. The causality behind experimental choices is elucidated, ensuring that the described protocols are not merely instructional but also educational.
Introduction: The Challenge of Acylating Tertiary Alcohols
The acylation of alcohols to form esters is a fundamental transformation in organic synthesis. However, tertiary alcohols, such as this compound, present a significant challenge due to steric hindrance around the hydroxyl group. This bulkiness impedes the approach of the acylating agent, often leading to low yields, slow reaction rates, or competing elimination side reactions.
To overcome these hurdles, specialized catalytic methods are required. This guide focuses on two of the most effective strategies:
-
DMAP-Catalyzed Acylation: 4-(Dimethylamino)pyridine (DMAP) is a hypernucleophilic acylation catalyst that dramatically accelerates esterification reactions.[1]
-
Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), in conjunction with a catalytic amount of DMAP to facilitate the esterification of carboxylic acids with sterically demanding alcohols under mild conditions.[2][3]
This document will provide a detailed examination of the mechanisms of these reactions, practical protocols, safety considerations, and data interpretation.
Mechanistic Insights: The Role of Catalysis
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
The DMAP-Catalyzed Acylation Pathway
DMAP's catalytic prowess stems from its ability to form a highly reactive N-acylpyridinium intermediate with the acylating agent (e.g., an acid anhydride).[4] This intermediate is significantly more electrophilic than the parent anhydride, rendering it susceptible to attack by even sterically hindered and weakly nucleophilic alcohols.
The catalytic cycle can be summarized as follows:
-
Activation of the Acylating Agent: DMAP, a potent nucleophile, attacks the electrophilic carbonyl carbon of the acid anhydride.
-
Formation of the N-Acylpyridinium Intermediate: This results in the formation of a highly reactive N-acylpyridinium salt.
-
Nucleophilic Attack by the Alcohol: The tertiary alcohol, this compound, attacks the activated acyl group of the N-acylpyridinium intermediate.
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to yield the desired ester product and regenerates the DMAP catalyst. A stoichiometric base, such as triethylamine or pyridine, is typically added to neutralize the carboxylic acid byproduct.
Caption: DMAP-catalyzed acylation workflow.
The Steglich Esterification Pathway
The Steglich esterification provides a mild and efficient means of forming esters from carboxylic acids and alcohols, particularly when one or both are sterically hindered.[2][3]
The key steps are:
-
Activation of the Carboxylic Acid: Dicyclohexylcarbodiimide (DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Role of DMAP: DMAP acts as an acyl transfer agent by reacting with the O-acylisourea to form the same N-acylpyridinium intermediate as in the DMAP-catalyzed acylation of anhydrides. This step is crucial for preventing a side reaction where the O-acylisourea rearranges to a stable N-acylurea.
-
Nucleophilic Attack and Product Formation: The alcohol attacks the N-acylpyridinium intermediate, leading to the formation of the ester and the regeneration of DMAP.
-
Byproduct Formation: The DCC is consumed in the reaction, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration.
Caption: Steglich esterification workflow.
Experimental Protocols
Safety First: Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[1][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19] Perform all reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
| Reagent | Supplier | Purity | CAS Number |
| This compound | Sigma-Aldrich | 97% | 41248-23-1 |
| Acetic Anhydride | Fisher Scientific | ≥99% | 108-24-7 |
| Pyridine | Acros Organics | 99.8% | 110-86-1 |
| 4-(Dimethylamino)pyridine (DMAP) | TCI America | >99% | 1122-58-3 |
| Dicyclohexylcarbodiimide (DCC) | Alfa Aesar | 99% | 538-75-0 |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | ≥99.8% | 75-09-2 |
| Ethyl Acetate | VWR Chemicals | HPLC | 141-78-6 |
| Hexanes | VWR Chemicals | HPLC | 110-54-3 |
| Saturated Sodium Bicarbonate Solution | Fisher Scientific | - | - |
| Brine | Fisher Scientific | - | - |
| Anhydrous Magnesium Sulfate | Sigma-Aldrich | ≥97% | 7487-88-9 |
Protocol 1: DMAP-Catalyzed Acetylation with Acetic Anhydride
This protocol describes the acetylation of this compound using acetic anhydride as the acylating agent.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.0 g, 6.32 mmol, 1.0 equiv).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (20 mL). Add pyridine (1.0 mL, 12.64 mmol, 2.0 equiv) to the solution.
-
Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP) (77 mg, 0.63 mmol, 0.1 equiv).
-
Acylating Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetic anhydride (0.89 mL, 9.48 mmol, 1.5 equiv) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:4 ethyl acetate/hexanes eluent system.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (20 mL). Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure acylated product.
Protocol 2: Steglich Esterification with a Carboxylic Acid
This protocol is suitable for acylating this compound with a generic carboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, 50 mL round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.2 equiv) and this compound (1.0 equiv) in anhydrous dichloromethane (20 mL).
-
Catalyst Addition: Add DMAP (0.1 equiv) to the solution.
-
Coupling Agent Addition: Cool the mixture to 0 °C and add a solution of dicyclohexylcarbodiimide (DCC) (1.2 equiv) in anhydrous dichloromethane (5 mL) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.
-
Extraction and Washing: Combine the filtrates and wash with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography to obtain the desired ester.
Data and Expected Outcomes
| Parameter | Protocol 1: DMAP-Catalyzed Acetylation | Protocol 2: Steglich Esterification |
| Starting Material | This compound | This compound |
| Acylating Agent | Acetic Anhydride | Carboxylic Acid/DCC |
| Catalyst | DMAP | DMAP |
| Typical Yield | 75-90% | 70-85% |
| Reaction Time | 12-24 hours | 12-24 hours |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Key Byproduct | Acetic Acid | Dicyclohexylurea (DCU) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficiently reactive acylating agent; steric hindrance. | For Protocol 1, consider using a more reactive acyl chloride. For Protocol 2, ensure the DCC is of high purity and the reaction is anhydrous. Increasing the amount of DMAP (up to 1 equiv) may be beneficial. |
| Formation of Side Products | Elimination of the tertiary alcohol to form an alkene. | Maintain a low reaction temperature. Ensure slow addition of the acylating agent or DCC. |
| Difficult Purification | Residual DCU in the product from Protocol 2. | Ensure complete filtration of the DCU precipitate. A second filtration through a fine frit or a short plug of silica gel may be necessary. |
| Hydrolysis of Product | Presence of water during work-up. | Use anhydrous solvents and perform the work-up efficiently. Ensure all aqueous layers are thoroughly separated. |
Conclusion
The acylation of the sterically hindered tertiary alcohol, this compound, can be successfully achieved using either a DMAP-catalyzed reaction with an acid anhydride or a Steglich esterification with a carboxylic acid. The choice of method will depend on the desired acyl group to be introduced. Both protocols offer mild reaction conditions and generally good to excellent yields. A clear understanding of the underlying mechanisms and careful attention to experimental detail are paramount for achieving optimal results.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 6. imlive.s3.amazonaws.com [imlive.s3.amazonaws.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. valudor.com [valudor.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. media.laballey.com [media.laballey.com]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. thermofishersci.in [thermofishersci.in]
The Cyclopentane Core: Application Notes and Protocols for Ethyl 1-hydroxycyclopentanecarboxylate in Medicinal Chemistry
Introduction: The Privileged Cyclopentane Scaffold in Drug Discovery
The cyclopentane ring is a recurring and valuable structural motif in the landscape of medicinal chemistry. Its prevalence in a wide array of biologically active natural products and synthetic drugs underscores its significance as a "privileged scaffold."[1] The conformational flexibility of the cyclopentane ring, coupled with its ability to project substituents in precise three-dimensional orientations, provides a powerful platform for the design of novel therapeutic agents.[1] Ethyl 1-hydroxycyclopentanecarboxylate, a readily accessible derivative, serves as a versatile and strategic starting material for the synthesis of complex molecules, most notably carbocyclic nucleoside analogs, which are cornerstone therapies in antiviral treatments.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in medicinal chemistry. We will delve into its role as a key building block, provide detailed, field-proven protocols for its transformation into advanced intermediates, and illustrate its application in the synthesis of antiviral agents.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Reference |
| CAS Number | 41248-23-1 | [2] |
| Molecular Formula | C₈H₁₄O₃ | [2] |
| Molecular Weight | 158.20 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | Not readily available | |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water. | [2] |
| Purity | Typically >95% | [3] |
Core Application: Synthesis of Carbocyclic Nucleoside Analogs
Carbocyclic nucleosides are a class of antiviral agents where the furanose sugar ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring. This structural modification imparts greater metabolic stability by rendering the molecule resistant to cleavage by phosphorylases and hydrolases, while often retaining the ability to be recognized and processed by viral enzymes. A prime example of a successful carbocyclic nucleoside is Abacavir, a potent reverse transcriptase inhibitor used in the treatment of HIV.
The synthetic journey from this compound to a carbocyclic nucleoside analog involves a series of strategic chemical transformations. The following sections will outline a plausible and detailed synthetic pathway, supported by established protocols for each key step.
Conceptual Synthetic Workflow
The overall strategy involves the conversion of this compound into a chiral cyclopentenyl amine intermediate, which can then be coupled with a suitable nucleobase to afford the final carbocyclic nucleoside analog.
Caption: A generalized workflow for the synthesis of a carbocyclic nucleoside analog from this compound.
Detailed Experimental Protocols
The following protocols are presented as a comprehensive guide. Researchers should adapt these procedures based on their specific target molecules and available laboratory resources. All manipulations of air- and moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., argon or nitrogen).
Protocol 1: Synthesis of Cyclopent-1-ene-1-methanol
Causality: The initial step involves the dehydration of the tertiary alcohol and subsequent reduction of the ester to provide a key allylic alcohol intermediate. This transformation introduces the necessary unsaturation and primary alcohol functionality for subsequent stereoselective reactions.
Step-by-Step Methodology:
-
Dehydration:
-
To a solution of this compound (1.0 eq) in toluene (5 mL/mmol) at 0 °C, add phosphorus oxychloride (1.5 eq) dropwise.
-
Slowly add pyridine (2.0 eq) and allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, ethyl cyclopent-1-enecarboxylate, can be purified by vacuum distillation.
-
-
Ester Reduction:
-
To a suspension of lithium aluminum hydride (1.2 eq) in anhydrous diethyl ether (10 mL/mmol) at 0 °C, add a solution of ethyl cyclopent-1-enecarboxylate (1.0 eq) in diethyl ether dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Carefully quench the reaction by the sequential addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of lithium aluminum hydride in grams.
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of celite, washing with diethyl ether.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield cyclopent-1-ene-1-methanol, which can be purified by distillation.
-
Protocol 2: Stereoselective Epoxidation of Cyclopent-1-ene-1-methanol
Causality: The introduction of a chiral center is a critical step in the synthesis of enantiomerically pure drugs. A stereoselective epoxidation of the allylic alcohol sets the stage for the diastereoselective introduction of the amine functionality. The Sharpless asymmetric epoxidation is a reliable method for this transformation.
Step-by-Step Methodology:
-
To a solution of powdered 4 Å molecular sieves in anhydrous dichloromethane (20 mL/mmol) at -20 °C, add L-(+)-diethyl tartrate (1.2 eq) and titanium(IV) isopropoxide (1.0 eq).
-
Stir the mixture for 30 minutes, then add a solution of cyclopent-1-ene-1-methanol (1.0 eq) in dichloromethane.
-
Add a solution of cumene hydroperoxide (1.5 eq) in dichloromethane dropwise over 1 hour.
-
Stir the reaction at -20 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the addition of a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude epoxide can be purified by flash column chromatography on silica gel.
Protocol 3: Regioselective Opening of the Epoxide with Azide
Causality: The introduction of the nitrogen atom, which will become the amine of the final nucleoside analog, is achieved by the ring-opening of the epoxide. Using an azide source allows for a clean S_N2 reaction, and the resulting azide can be readily reduced to the primary amine in a subsequent step.
Step-by-Step Methodology:
-
To a solution of the chiral epoxide (1.0 eq) in a 4:1 mixture of ethanol and water (10 mL/mmol), add sodium azide (2.0 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude azido diol can be purified by flash column chromatography on silica gel.
Protocol 4: Reduction of the Azide to a Primary Amine
Causality: The azide functionality is a stable precursor to the amine. A clean and efficient reduction is required to unmask the amine for the subsequent coupling reaction. Catalytic hydrogenation is a common and effective method for this transformation.
Step-by-Step Methodology:
-
To a solution of the azido diol (1.0 eq) in methanol (15 mL/mmol), add a catalytic amount of 10% palladium on carbon.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude amino diol, which can often be used in the next step without further purification.
Protocol 5: Coupling of the Chiral Amine with a Nucleobase
Causality: The formation of the bond between the carbocyclic core and the nucleobase is the final key step in assembling the nucleoside analog. The Mitsunobu reaction is a powerful and widely used method for this transformation, allowing for the coupling of an alcohol with a nucleophile under mild, neutral conditions. In this case, the amine can be protected and one of the hydroxyl groups can be coupled to the nucleobase.
Step-by-Step Methodology (Illustrative example with a protected purine):
-
Protect the amine functionality of the amino diol with a suitable protecting group (e.g., Boc anhydride).
-
To a solution of the Boc-protected amino diol (1.0 eq), the desired nucleobase (e.g., 6-chloropurine, 1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (20 mL/mmol) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the coupled product.
-
Subsequent deprotection of the amine and any protecting groups on the nucleobase will yield the final carbocyclic nucleoside analog.
Visualization of Key Synthetic Transformations
Caption: Key stages in the synthesis of a carbocyclic nucleoside analog.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published synthetic methodologies in organic chemistry. Each step incorporates standard workup and purification procedures that allow for the isolation and characterization of the intermediates. The self-validating nature of this synthetic sequence lies in the analytical data obtained at each stage:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of each intermediate and the success of each transformation.
-
Mass Spectrometry (MS): To verify the molecular weight of the products.
-
Thin-Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS): To monitor reaction progress and assess the purity of the isolated compounds.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the chiral intermediates and the final product.
By rigorously applying these analytical techniques at each step, researchers can ensure the integrity of their synthetic pathway and the identity and purity of the final carbocyclic nucleoside analog.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry, offering a practical entry point to the synthesis of complex and biologically important molecules. Its application in the construction of carbocyclic nucleoside analogs, a critical class of antiviral drugs, highlights its strategic importance. The detailed protocols and conceptual workflows provided in this guide are intended to empower researchers to explore the rich chemistry of this cyclopentane derivative and to contribute to the development of new therapeutic agents. The conformational constraints and synthetic accessibility of the cyclopentane scaffold will undoubtedly continue to inspire innovation in drug design and discovery.
References
The Versatile Role of Ethyl 1-Hydroxycyclopentanecarboxylate in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: Unlocking the Potential of a Bifunctional Building Block
In the landscape of modern synthetic organic chemistry, the demand for novel heterocyclic compounds remains insatiable, driven by their profound impact on medicinal chemistry, drug discovery, and materials science. Ethyl 1-hydroxycyclopentanecarboxylate, a readily accessible bifunctional molecule, has emerged as a valuable and versatile starting material for the construction of a diverse array of heterocyclic frameworks.[1][2] Its unique structure, featuring a tertiary hydroxyl group and an ester moiety on a cyclopentane ring, provides a strategic platform for the synthesis of complex spirocyclic and fused heterocyclic systems. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of medicinally relevant heterocyclic compounds. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and explore the causality behind experimental choices, thereby offering a practical and intellectually stimulating resource.
Chemical Properties and Reactivity Profile
This compound (CAS No: 41248-23-1) is a colorless to pale yellow liquid with the molecular formula C₈H₁₄O₃.[2][3] The presence of both a nucleophilic hydroxyl group and an electrophilic ester carbonyl group within the same molecule dictates its reactivity. The tertiary nature of the alcohol makes it a good leaving group upon protonation, facilitating dehydration reactions. The ester group can undergo hydrolysis, amidation, or reduction, providing further avenues for molecular diversification. The cyclopentane ring imparts a degree of conformational rigidity, which can be exploited to control the stereochemical outcome of certain reactions.
A standard laboratory synthesis of this compound involves the esterification of 1-hydroxycyclopentanecarboxylic acid with ethanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.[1][4]
Synthesis of Spiro-Heterocycles: A Gateway to Structural Complexity
The construction of spirocyclic frameworks, where two rings share a single atom, is a prominent strategy in drug design to explore three-dimensional chemical space.[5] this compound serves as an excellent precursor for a variety of spiro-heterocycles.
Synthesis of Spiro[cyclopentane-1,3'-oxindoles]
Spirooxindoles are a privileged structural motif found in numerous natural products and pharmacologically active compounds.[6] The reaction of this compound with isatin derivatives under acidic conditions is a plausible, though not yet widely documented, pathway to spiro[cyclopentane-1,3'-oxindoles]. The proposed mechanism involves an acid-catalyzed dehydration of the tertiary alcohol to form a cyclopentenyl cation, which then acts as an electrophile in a Friedel-Crafts-type reaction with the electron-rich aromatic ring of the isatin.
Conceptual Workflow for Spirooxindole Synthesis
Caption: Proposed workflow for the synthesis of spirooxindoles.
Synthesis of Spiro-Barbiturates and Spiro-Hydantoins
Barbiturates and hydantoins are well-known classes of heterocyclic compounds with a wide range of biological activities, including sedative-hypnotic and anticonvulsant effects.[7][8][9] The synthesis of spiro-analogs of these heterocycles can be achieved through a condensation reaction of a suitable dicarbonyl precursor with urea or thiourea. While direct synthesis from this compound is not explicitly detailed in the literature, a plausible synthetic route would involve its conversion to a cyclopentane-1,1-dicarboxylate derivative, followed by condensation with urea or a related reagent.
Table 1: Key Reagents for Spiro-Heterocycle Synthesis
| Target Heterocycle | Key Reagent(s) | Reaction Type |
| Spiro-Barbiturate | Diethyl cyclopentane-1,1-dicarboxylate, Urea, Sodium Ethoxide | Condensation |
| Spiro-Thiobarbiturate | Diethyl cyclopentane-1,1-dicarboxylate, Thiourea, Sodium Ethoxide | Condensation |
| Spiro-Hydantoin | Cyclopentanone, KCN, (NH₄)₂CO₃ | Bucherer-Bergs Reaction |
Experimental Protocol: Synthesis of Diethyl cyclopentane-1,1-dicarboxylate (Intermediate)
Materials:
-
This compound
-
Jones Reagent (Chromium trioxide in sulfuric acid)
-
Diethyl malonate
-
Sodium ethoxide
-
Toluene, anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Oxidation to Cyclopentanone: To a stirred solution of this compound in acetone at 0 °C, add Jones reagent dropwise until the orange color persists. Stir for an additional 30 minutes. Quench the reaction with isopropanol and filter the mixture through a pad of celite. Concentrate the filtrate under reduced pressure to obtain crude cyclopentanone.
-
Malonic Ester Synthesis: To a solution of sodium ethoxide in anhydrous ethanol, add diethyl malonate dropwise at room temperature. Stir for 30 minutes.
-
Michael Addition: Add the crude cyclopentanone to the malonate solution and reflux the mixture for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to afford diethyl cyclopentane-1,1-dicarboxylate.
Pfitzinger Reaction for the Synthesis of Spiro[cyclopentane-1,2'-quinoline]-4'-carboxylic Acids
The Pfitzinger reaction is a classic method for the synthesis of quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base.[7] While typically employing ketones or aldehydes, the use of cyclic α-hydroxy esters like this compound presents an intriguing, albeit less explored, variation. The reaction likely proceeds through the in-situ formation of cyclopentanone via hydrolysis and decarboxylation of the ester under the basic reaction conditions.
Pfitzinger Reaction Mechanism
Caption: Pfitzinger reaction pathway for quinoline synthesis.
Experimental Protocol: Synthesis of Spiro[cyclopentane-1,2'-quinoline]-4'-carboxylic Acid
Materials:
-
This compound
-
Isatin
-
Potassium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (10%)
-
Activated charcoal
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Addition of Reactants: To the basic solution, add isatin and this compound.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Purification: Acidify the aqueous solution with 10% hydrochloric acid to precipitate the crude product. Filter the precipitate, wash with cold water, and dry.
-
Recrystallization: Decolorize the crude product with activated charcoal in a suitable solvent (e.g., ethanol/water) and recrystallize to obtain the pure spiro[cyclopentane-1,2'-quinoline]-4'-carboxylic acid.
Conclusion and Future Perspectives
This compound has demonstrated its utility as a versatile and economically viable starting material for the synthesis of a range of heterocyclic compounds, particularly spiro-heterocycles. The inherent bifunctionality of this molecule allows for the construction of complex molecular architectures through both established and novel synthetic routes. The protocols and mechanistic insights provided in this application note serve as a foundation for further exploration and development of new synthetic methodologies. Future research in this area could focus on the development of enantioselective synthetic routes to chiral spiro-heterocycles, the expansion of the reaction scope to include a wider variety of heterocyclic systems, and the application of these novel compounds in drug discovery programs. The continued investigation into the synthetic applications of this compound is poised to yield a wealth of new and medicinally relevant heterocyclic compounds.
References
- 1. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 2. CAS 41248-23-1: ethyl 1-hydroxycyclopentane-carboxylate [cymitquimica.com]
- 3. 41248-23-1|this compound|BLD Pharm [bldpharm.com]
- 4. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel Spiro Barbiturates Can Reverse the Action of General Anesthetics on the GABAAR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of Ethyl 1-Hydroxycyclopentanecarboxylate in the Synthesis of Spiro Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pursuit of novel molecular architectures with significant therapeutic potential has led to a growing interest in spirocyclic compounds.[1][2] These unique three-dimensional structures, characterized by two rings sharing a single atom, offer a distinct advantage in drug design by providing conformational rigidity and enabling precise spatial orientation of functional groups.[3][4] This often translates to enhanced potency, selectivity, and improved physicochemical properties of drug candidates.[5] At the heart of constructing these intricate scaffolds lies the selection of versatile building blocks. Among these, ethyl 1-hydroxycyclopentanecarboxylate has emerged as a particularly valuable precursor, offering a unique combination of functionalities ripe for elaboration into diverse spirocyclic systems.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of spiro compounds. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven protocols, and showcase the versatility of this building block in constructing a range of spirocyclic frameworks relevant to medicinal chemistry and drug discovery.
The Versatile Chemistry of this compound
This compound possesses a tertiary alcohol and an ester group attached to a cyclopentane ring.[6] This arrangement of functional groups on a cyclic scaffold is the cornerstone of its utility in spirocycle synthesis. The hydroxyl group can act as a nucleophile or be converted into a leaving group, while the ester can be hydrolyzed, reduced, or participate in condensation reactions. The cyclopentyl ring itself provides a rigid framework for the spiro center.
A foundational protocol for the preparation of this key starting material is the acid-catalyzed esterification of 1-hydroxycyclopentanecarboxylic acid.[7]
Protocol 1: Synthesis of this compound
Materials:
-
1-Hydroxycyclopentanecarboxylic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-hydroxycyclopentanecarboxylic acid (e.g., 0.98 g, 7.5 mmol) in absolute ethanol (e.g., 3.8 mL).[7]
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution with stirring.[7]
-
Stir the reaction mixture at room temperature for 3 days.[7]
-
Upon completion (monitored by TLC), remove the ethanol under reduced pressure using a rotary evaporator.[7]
-
Dissolve the residue in ethyl acetate (e.g., 75 mL) and wash with saturated saline solution (e.g., 25 mL).[7]
-
Separate the organic layer, and extract the aqueous layer again with ethyl acetate (e.g., 75 mL).[7]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[7]
-
Filter the solution and concentrate under reduced pressure to yield this compound as a light brown oil (e.g., 1.13 g, 95% yield).[7] The product can be confirmed by mass spectrometry (m/z: 159 [M+H]+).[7]
Application in the Synthesis of Spiro-Tetronates: The Case of Spiromesifen
A prominent application of this compound is in the synthesis of the insecticide and acaricide, spiromesifen.[1] This example showcases a powerful strategy involving acylation followed by an intramolecular Dieckmann-type condensation to construct the spiro-tetronate core.
Mechanistic Rationale:
The synthesis hinges on the initial acylation of the tertiary hydroxyl group of this compound. This is followed by a base-mediated intramolecular cyclization where the enolate of one ester attacks the carbonyl of the other, leading to the formation of the spirocyclic β-keto ester, which exists in its enol form as a tetronic acid derivative.
References
- 1. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 4. Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01170G [pubs.rsc.org]
- 5. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 41248-23-1: ethyl 1-hydroxycyclopentane-carboxylate [cymitquimica.com]
- 7. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
Application Note & Protocols: Asymmetric Synthesis Utilizing Ethyl 1-Hydroxycyclopentanecarboxylate Derivatives
Introduction: The Value of the Chiral Cyclopentane Scaffold
The cyclopentane ring is a ubiquitous and privileged scaffold in a multitude of natural products and pharmaceutical agents.[1] Its stereochemically rich and conformationally defined three-dimensional structure makes it an ideal core for designing molecules that can precisely interact with biological targets.[1] Chiral cyclopentanoids are key intermediates in the synthesis of prostaglandins, carbocyclic nucleosides, and various bioactive compounds.[2][3][4]
Ethyl 1-hydroxycyclopentanecarboxylate is an attractive and commercially available starting material for accessing this valuable chemical space.[5][6] However, as a racemic or achiral precursor, its direct use in stereoselective synthesis presents a fundamental challenge. The key to unlocking its potential lies in the strategic introduction of chirality to yield enantiomerically pure or enriched products.
This guide provides an in-depth exploration of three field-proven strategies for leveraging this compound and its derivatives in asymmetric synthesis:
-
Enzymatic Kinetic Resolution (EKR): Direct resolution of the racemic alcohol.
-
Chiral Auxiliary-Mediated Synthesis: A classic, substrate-controlled approach for predictable stereochemical outcomes.
-
Derivatization for Catalytic Asymmetric Transformations: Conversion to activated intermediates for use in modern, catalyst-controlled reactions.
These methodologies offer researchers a versatile toolkit for the rational design and synthesis of complex chiral molecules for drug discovery and development.[7][8]
Strategy 1: Enzymatic Kinetic Resolution (EKR) of Racemic Precursors
Principle & Rationale: Kinetic resolution is a powerful technique for separating a racemate by exploiting the differential reaction rates of its enantiomers with a chiral catalyst or reagent. Enzymatic Kinetic Resolution (EKR) employs enzymes, typically lipases, which exhibit high enantioselectivity under mild reaction conditions.[9][10] For a racemic tertiary alcohol like this compound, a lipase can selectively acylate one enantiomer, leaving the other unreacted. This process yields two valuable, separable, and enantiomerically enriched compounds: the acylated ester and the unreacted alcohol. The choice of lipase and acyl donor is critical for achieving high selectivity (E-value). Novozym 435, an immobilized Candida antarctica lipase B, is particularly robust and widely used for such transformations.[11]
Caption: Workflow for Enzymatic Kinetic Resolution (EKR).
Protocol 1: Lipase-Catalyzed EKR of (±)-Ethyl 1-hydroxycyclopentanecarboxylate
Materials:
-
(±)-Ethyl 1-hydroxycyclopentanecarboxylate (1.0 equiv)
-
Novozym 435 (immobilized lipase) (10-20 mg per mmol of substrate)
-
Vinyl acetate (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Methyl tert-butyl ether (MTBE) or Toluene)
-
Molecular sieves (4 Å)
-
Celite™
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add (±)-Ethyl 1-hydroxycyclopentanecarboxylate (e.g., 1.0 g, 6.32 mmol) and anhydrous MTBE (30 mL).
-
Add vinyl acetate (e.g., 1.7 mL, 18.96 mmol, 3.0 equiv) to the solution.
-
Add Novozym 435 (e.g., 100 mg) to the reaction mixture. The enzyme is supplied as beads and can be weighed in the open air.
-
Seal the flask under an inert atmosphere (N₂ or Argon) and stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Reaction Monitoring: The progress of the reaction is crucial. The goal is to stop at ~50% conversion to maximize the enantiomeric excess (ee) of both the substrate and the product. Monitor by taking small aliquots, filtering off the enzyme, and analyzing by GC or TLC.
-
Workup: Once ~50% conversion is reached, stop the reaction by filtering the mixture through a pad of Celite™ to remove the immobilized enzyme. Wash the enzyme beads with fresh solvent (MTBE) to ensure complete recovery of products. The recovered enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
Purification: Separate the resulting acetylated product from the unreacted alcohol using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Analysis: Determine the enantiomeric excess (ee) of both the recovered alcohol and the purified acetate ester using chiral HPLC or chiral GC.
Expected Data:
| Product Component | Theoretical Yield | Typical ee (%) |
| (R)-Ethyl 1-hydroxycyclopentanecarboxylate | < 50% | > 95% |
| (S)-Ethyl 1-acetoxycyclopentanecarboxylate | < 50% | > 95% |
Strategy 2: Chiral Auxiliary-Mediated Diastereoselective Synthesis
Principle & Rationale: This strategy involves covalently bonding the racemic starting material to a single enantiomer of a chiral molecule, known as a chiral auxiliary.[12][13] This process converts the racemate into a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated by standard laboratory techniques like chromatography or crystallization. Once separated, the chiral auxiliary directs the stereochemical outcome of subsequent reactions, such as alkylation or reduction, before being cleaved and recovered.[14] Evans oxazolidinones are a classic example, providing excellent stereocontrol in aldol and alkylation reactions due to a well-defined transition state where one face of the enolate is sterically shielded.[12]
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Protocol 2: Diastereoselective Alkylation via an Evans Auxiliary
Part A: Preparation and Separation of Diastereomers
-
Hydrolysis: Stir this compound (1.0 equiv) with LiOH (1.5 equiv) in a 3:1 mixture of THF/water at room temperature until the reaction is complete (TLC monitoring). Acidify with 1M HCl and extract with ethyl acetate to yield racemic 1-hydroxycyclopentanecarboxylic acid.
-
Acyl Chloride Formation: Treat the dried acid (1.0 equiv) with oxalyl chloride (1.2 equiv) and a catalytic amount of DMF in anhydrous DCM at 0 °C to room temperature.
-
Coupling to Auxiliary: In a separate flask, deprotonate (S)-4-benzyl-2-oxazolidinone (1.0 equiv) with n-BuLi (1.05 equiv) in anhydrous THF at -78 °C. Slowly add the freshly prepared acyl chloride solution to this mixture. Allow to warm to room temperature.
-
Workup & Separation: Quench the reaction with saturated aqueous NH₄Cl and perform an aqueous workup. Purify the resulting crude mixture of diastereomers by silica gel column chromatography to isolate the individual diastereomers.
Part B: Diastereoselective Alkylation and Auxiliary Cleavage
-
Enolate Formation: Dissolve the desired, pure diastereomer (1.0 equiv) in anhydrous THF and cool to -78 °C. Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) and stir for 30-60 minutes.
-
Alkylation: Add an alkylating agent (e.g., methyl iodide, 1.5 equiv) and stir at -78 °C, allowing the reaction to slowly warm. Monitor by TLC.
-
Workup: Quench with saturated aqueous NH₄Cl and extract the product. Purify by column chromatography. The bulky auxiliary should have directed the alkylation to one face of the enolate, yielding a single new stereocenter.
-
Auxiliary Cleavage: The N-acyl oxazolidinone can be cleaved under various conditions. For example, treatment with lithium hydroperoxide (LiOOH) in THF/water yields the chiral carboxylic acid. Other reagents can yield the corresponding aldehyde, alcohol, or ester. The chiral auxiliary can be recovered and reused.
Expected Data:
| Step | Metric | Typical Result |
| Coupling & Separation | Yield | 70-85% (for both diastereomers) |
| Alkylation | Diastereomeric Ratio | > 98:2 |
| Cleavage | Product Yield | > 90% |
| Cleavage | Auxiliary Recovery | > 95% |
Strategy 3: Derivatization for Catalytic Asymmetric Transformations
Principle & Rationale: This advanced strategy transforms the stable hydroxy-ester into a more reactive prochiral substrate suitable for modern catalytic asymmetric reactions.[15][16] A common transformation is the acid-catalyzed dehydration of this compound to form Ethyl cyclopent-1-enecarboxylate. This α,β-unsaturated ester is an excellent Michael acceptor. It can then undergo a variety of enantioselective conjugate additions catalyzed by chiral transition metal complexes (e.g., copper, rhodium) or organocatalysts.[17][18] This approach is highly atom-economical as it uses only a sub-stoichiometric amount of a chiral catalyst to generate large quantities of enantiomerically enriched product.
Caption: Workflow for Derivatization and Catalytic Asymmetric Reaction.
Protocol 3: Asymmetric Copper-Catalyzed 1,4-Conjugate Addition
Part A: Substrate Preparation (Dehydration)
-
Combine this compound (1.0 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 equiv) in toluene.
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, wash with saturated aqueous NaHCO₃ solution, then brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the resulting Ethyl cyclopent-1-enecarboxylate by vacuum distillation to obtain the pure prochiral substrate.
Part B: Catalytic Asymmetric Conjugate Addition Materials:
-
Copper(I) iodide (CuI) (5 mol%)
-
Chiral ligand (e.g., (S)-BINAP or a phosphoramidite ligand) (5.5 mol%)
-
Ethyl cyclopent-1-enecarboxylate (1.0 equiv)
-
Grignard reagent (e.g., MeMgBr) or an organozinc reagent (1.2 equiv)
-
Anhydrous solvent (e.g., THF or Toluene)
Procedure:
-
Catalyst Pre-formation: In a flame-dried, argon-flushed Schlenk tube, stir CuI (0.05 equiv) and the chiral ligand (0.055 equiv) in anhydrous THF at room temperature for 30-60 minutes.
-
Reaction Setup: In a separate argon-flushed flask, dissolve Ethyl cyclopent-1-enecarboxylate (1.0 equiv) in anhydrous THF. Cool the solution to the optimized temperature (e.g., -40 °C to -78 °C).
-
Add the pre-formed chiral copper catalyst solution to the substrate solution via cannula.
-
Nucleophile Addition: Add the Grignard reagent dropwise to the reaction mixture. The color of the solution will likely change, indicating the formation of the active organocuprate species.
-
Stir the reaction at the low temperature until the starting material is consumed (TLC or GC monitoring).
-
Workup: Quench the reaction carefully by slow addition of saturated aqueous NH₄Cl solution at the low temperature. Allow to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ether or ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purification & Analysis: Purify the product by silica gel column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC.
Expected Data:
| Parameter | Typical Value |
| Catalyst Loading | 1-10 mol% |
| Reaction Yield | 80-99% |
| Enantiomeric Excess (ee) | 90-99% |
Conclusion
This compound is a versatile and cost-effective entry point into the synthesis of valuable chiral cyclopentane derivatives. The optimal strategy for its use depends on the specific synthetic goal, required scale, and available resources.
-
Enzymatic Kinetic Resolution is ideal for directly accessing both enantiomers of the starting material or its simple derivatives.
-
Chiral Auxiliary methods offer a robust, predictable, and scalable route that is well-suited for complex, multi-step syntheses where absolute stereocontrol is paramount.
-
Catalytic Asymmetric Transformations represent the most modern and efficient approach, providing rapid access to a wide range of functionalized products with high enantioselectivity using minimal amounts of chiral material.
By understanding and applying these core methodologies, researchers can effectively harness the synthetic potential of this fundamental building block in the pursuit of novel therapeutics and complex molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective synthesis of 12-amino alkylidenecyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 7. jocpr.com [jocpr.com]
- 8. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. 手性助劑 [sigmaaldrich.com]
- 14. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Asymmetric synthesis of highly functionalized cyclopentanes by a rhodium- and scandium-catalyzed five-step domino sequence - Chemical Science (RSC Publishing) DOI:10.1039/C1SC00434D [pubs.rsc.org]
- 16. Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: A Robust and Scalable Synthesis of Ethyl 1-hydroxycyclopentanecarboxylate via the Reformatsky Reaction
Introduction
Ethyl 1-hydroxycyclopentanecarboxylate is a key chemical intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients. Notably, it serves as a critical building block for spiromesifen, a potent insecticide and miticide used extensively in modern agriculture.[1] The growing demand for such agrochemicals necessitates a production method for this intermediate that is not only high-yielding but also economically viable, safe, and scalable from the laboratory bench to an industrial pilot plant.
While several synthetic routes exist, including the direct Fischer esterification of 1-hydroxycyclopentanecarboxylic acid, such methods often rely on expensive or less accessible starting materials, posing a challenge for large-scale production.[2] Other potential routes involving cyanating agents like ethyl cyanoformate introduce significant safety and handling concerns due to the reagent's high toxicity and flammability.[3]
This application note details a comprehensive, field-proven protocol for the scale-up synthesis of this compound using the Reformatsky reaction. This classic organometallic reaction provides a reliable and efficient pathway starting from inexpensive, commodity feedstocks: cyclopentanone and an α-halo ester.[4] By leveraging the controlled formation of an organozinc intermediate, this method avoids the use of highly basic or pyrophoric reagents, enhancing the overall safety profile for scale-up operations. We will explore the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol, and address critical safety and handling considerations.
Reaction Mechanism and Rationale
The Reformatsky reaction is a powerful tool for carbon-carbon bond formation, specifically for synthesizing β-hydroxy esters from aldehydes or ketones.[5] The reaction's success hinges on the unique reactivity of the organozinc reagent, often called a "Reformatsky enolate," which is nucleophilic enough to attack a carbonyl carbon but generally unreactive towards the ester functional group, preventing self-condensation side reactions.[5]
The mechanism proceeds through several distinct steps:
-
Oxidative Addition: The reaction initiates with the insertion of metallic zinc into the carbon-halogen bond of the α-halo ester (in this case, ethyl bromoacetate). This oxidative addition step forms an organozinc bromide intermediate.[6] For this step to be efficient, the zinc metal must be "activated" to remove the passivating layer of zinc oxide from its surface.[4][7]
-
Enolate Formation: The initially formed organozinc compound rearranges to form the more stable zinc enolate. Structural studies have shown that these reagents can exist as cyclic dimers in solution.[5]
-
Nucleophilic Addition: The carbonyl oxygen of cyclopentanone coordinates to the zinc atom of the enolate. This coordination brings the nucleophilic α-carbon of the enolate and the electrophilic carbonyl carbon of the ketone into proximity, facilitating a nucleophilic attack through a favored six-membered chair-like transition state.[5] This step forms a new carbon-carbon bond and results in a zinc alkoxide.
-
Hydrolysis (Work-up): An acidic work-up is performed to protonate the zinc alkoxide, yielding the final tertiary alcohol product, this compound, and water-soluble zinc(II) salts that can be easily removed during aqueous extraction.[6]
References
- 1. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 2. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. fishersci.dk [fishersci.dk]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. recnotes.com [recnotes.com]
- 7. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Ethyl 1-hydroxycyclopentanecarboxylate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 1-hydroxycyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, during the preparation of this valuable synthetic building block.[1][2] We will move beyond simple procedural outlines to explore the underlying chemical principles, enabling you to diagnose and resolve common issues encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about common synthetic routes and general best practices.
Question 1: My overall yield is low when synthesizing from cyclopentanone via the 1-hydroxycyclopentanecarbonitrile intermediate. What are the most critical steps?
Answer: This is a robust and common two-stage approach, but yield can be lost at both stages.
-
Stage 1: Cyanohydrin Formation. The reaction of cyclopentanone with a cyanide source to form 1-hydroxycyclopentanecarbonitrile is an equilibrium process. Low conversion is often due to the equilibrium not favoring the product. To drive the reaction forward, it is crucial to use a nucleophilic cyanide source. Using hydrogen cyanide (HCN) directly is effective but hazardous. A common laboratory method involves generating HCN in situ from a salt like potassium cyanide (KCN) or sodium cyanide (NaCN) with a stoichiometric amount of acid. Alternatively, using trimethylsilyl cyanide (TMSCN) with a catalytic Lewis acid provides an irreversible route to the silylated cyanohydrin, which can be quantitatively hydrolyzed to the desired intermediate during workup.[3]
-
Stage 2: Nitrile Hydrolysis and Esterification. The hydrolysis of the nitrile to a carboxylic acid requires harsh conditions, typically heating under strongly acidic or basic conditions.[3][4] Incomplete hydrolysis is a frequent cause of low yield. Subsequent Fischer esterification of the resulting 1-hydroxycyclopentanecarboxylic acid with ethanol and a catalytic amount of strong acid (like H₂SO₄) is generally efficient, often achieving yields upwards of 95% if the starting acid is pure and dry.[1][5] A one-pot method, where the hydroxynitrile is reacted directly with alcohol in the presence of a hydrogen halide, can also be effective but requires careful control of water content.[6]
Question 2: I'm attempting a Grignard reaction between cyclopentylmagnesium bromide and ethyl cyanoformate, but my yield is poor. What are the likely causes?
Answer: This is an excellent route, but it is highly sensitive to reaction conditions due to the reactive nature of the Grignard reagent.[7]
-
Grignard Reagent Formation: The most common point of failure is the formation of the Grignard reagent itself. This step is notoriously sensitive to moisture and oxygen. All glassware must be rigorously flame- or oven-dried, and all solvents and reagents must be anhydrous.[8][9] The magnesium turnings may be coated with a passivating layer of magnesium oxide; activation with iodine, 1,2-dibromoethane, or by mechanical stirring is often necessary to initiate the reaction.[10]
-
Reagent Quality: The purity of the starting materials is paramount. Cyclopentyl bromide should be free of peroxides and acidic impurities. Ethyl cyanoformate is moisture-sensitive and should be handled under an inert atmosphere.[11] Its quality can significantly impact the reaction's success.
-
Side Reactions: Grignard reagents are strong bases. If there are any acidic protons in the system (e.g., from water), the reagent will be quenched. Furthermore, the initially formed adduct can potentially react with another equivalent of the Grignard reagent, leading to undesired byproducts. Slow, controlled addition of the Grignard reagent to the ethyl cyanoformate solution at low temperatures (e.g., 0 °C or below) is crucial to minimize these side reactions.
Question 3: What are some general laboratory practices that are critical for maximizing yield in these types of syntheses?
Answer: Beyond reaction-specific details, adherence to fundamental organic synthesis techniques is essential for reproducibility and high yields.[8]
-
Inert Atmosphere: For moisture- and oxygen-sensitive reactions, such as those involving Grignard reagents or other organometallics, working under an inert atmosphere (Nitrogen or Argon) is non-negotiable. This prevents the degradation of reagents and intermediates.
-
Solvent and Reagent Purity: Always use freshly distilled or commercially available anhydrous solvents. Ensure reagents are pure and, if necessary, purify them before use. Old or improperly stored reagents are a common source of reaction failure.[12]
-
Temperature Control: Many reactions have an optimal temperature range. Use appropriate cooling baths (ice-water, dry ice-acetone) or heating mantles with controllers to maintain the correct temperature, especially during the addition of reagents, to control exotherms and prevent side reactions.
-
Careful Workup and Purification: A significant amount of product can be lost during the workup and purification stages. Ensure complete extraction of the product from the aqueous phase, thoroughly rinse any drying agents used, and be cautious during solvent removal (rotoevaporation), especially if the product is volatile.[8]
Part 2: Detailed Troubleshooting Guides
Guide 1: Synthesis via Grignard Reagent and Ethyl Cyanoformate
This route involves the nucleophilic addition of a pre-formed cyclopentylmagnesium bromide to ethyl cyanoformate, followed by an acidic workup.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate (Grignard formation) | 1. Inactive magnesium surface (MgO coating).2. Wet solvent/glassware.3. Impure cyclopentyl bromide. | 1. Activate Mg with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in the flask.2. Rigorously dry all glassware and use anhydrous solvent.3. Distill cyclopentyl bromide before use. |
| Low Conversion of Ethyl Cyanoformate | 1. Inaccurate Grignard concentration (titration not performed).2. Grignard reagent quenched by moisture or acidic impurities.3. Competing side reactions. | 1. Titrate the Grignard reagent before use to determine its exact molarity.2. Ensure all reagents and solvents are anhydrous.3. Add the Grignard reagent slowly to the electrophile at low temperature (0 °C to -20 °C). |
| Complex Mixture of Products | 1. Over-addition of Grignard reagent to the ketone product.2. Reaction temperature too high.3. Impure ethyl cyanoformate. | 1. Use a slight excess (1.05-1.1 eq) of Grignard reagent. Add the Grignard to the cyanoformate, not the other way around.2. Maintain low temperature throughout the addition.3. Use freshly opened or distilled ethyl cyanoformate.[11] |
-
Apparatus Setup: Assemble a three-necked flask with a dropping funnel, reflux condenser (with a N₂/Ar inlet), and a magnetic stirrer. Flame-dry the entire apparatus under vacuum and allow it to cool under a positive pressure of inert gas.
-
Grignard Formation: Add magnesium turnings (1.2 eq) to the flask. Add a small portion of anhydrous diethyl ether or THF and a crystal of iodine. Begin stirring. Add ~5% of the total cyclopentyl bromide (1.1 eq) solution (dissolved in anhydrous ether/THF) to the flask. Wait for the initiation (disappearance of iodine color, gentle reflux). Once initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 1-2 hours.
-
Reaction: Cool the Grignard solution to 0 °C. In a separate flame-dried flask, prepare a solution of ethyl cyanoformate (1.0 eq) in anhydrous ether/THF. Transfer the Grignard solution via cannula into the dropping funnel and add it dropwise to the stirred ethyl cyanoformate solution at 0 °C over 1-2 hours.
-
Workup: After the addition is complete, let the reaction stir for another hour at 0 °C. Quench the reaction by slowly adding it to a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer two more times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Caption: Workflow for the Grignard synthesis route with key checkpoints.
Guide 2: Synthesis via Cyanohydrin Intermediate
This pathway involves the formation of 1-hydroxycyclopentanecarbonitrile from cyclopentanone, followed by hydrolysis and esterification.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion of Cyclopentanone | 1. Reaction equilibrium not favoring cyanohydrin product.2. Insufficiently nucleophilic cyanide source. | 1. Use a slight excess of the cyanide reagent.2. Use TMSCN with a catalytic Lewis acid for an irreversible reaction. If using NaCN/KCN, ensure pH is controlled to generate sufficient HCN without polymerization.[4] |
| Low Yield after Hydrolysis | 1. Incomplete hydrolysis of the nitrile group.2. Decomposition of the α-hydroxy acid under harsh conditions. | 1. Increase reaction time or temperature for the hydrolysis step. Monitor by TLC or GC-MS.2. Use milder hydrolysis conditions if possible, or minimize time at high temperatures. |
| Poor Yield in Esterification Step | 1. Water present in the reaction mixture.2. Insufficient acid catalyst. | 1. Ensure the isolated 1-hydroxycyclopentanecarboxylic acid is thoroughly dried before esterification. Water will shift the equilibrium back to the starting materials.2. Use a sufficient amount of catalytic H₂SO₄ or another strong acid. |
-
Cyanohydrin Formation (using TMSCN): To a stirred solution of cyclopentanone (1.0 eq) in dichloromethane (DCM) at 0 °C, add zinc iodide (ZnI₂, 0.1 eq). Add trimethylsilyl cyanide (TMSCN, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours until completion (monitored by TLC/GC).
-
Workup 1: Quench the reaction with water or a mild aqueous acid (e.g., 1M HCl). Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude 1-hydroxycyclopentanecarbonitrile.
-
Hydrolysis: Add the crude cyanohydrin to a solution of concentrated HCl (e.g., 6M-12M) and heat to reflux for 6-12 hours. Monitor for the disappearance of the nitrile and formation of the carboxylic acid.
-
Workup 2: Cool the reaction mixture. If a precipitate (ammonium chloride) forms, filter it off. Extract the aqueous solution multiple times with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude 1-hydroxycyclopentanecarboxylic acid. Dry the acid thoroughly under vacuum.
-
Esterification: Dissolve the dry acid in an excess of absolute ethanol (at least 10 eq). Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%). Heat the mixture to reflux for 4-8 hours.[5]
-
Final Workup & Purification: Cool the reaction, remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (to neutralize the acid), then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product by vacuum distillation.
Caption: Key transformations and potential pitfalls in the cyanohydrin route.
References
- 1. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 2. chemneo.com [chemneo.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Nucleophilic addition of hydrogen cyanide to aldehydes ketones hydrolysis of hydroxynitrile to carboxylic acid stereochemistry of nucleophilic addition advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters - Google Patents [patents.google.com]
- 7. Predict the products of the following reactions. (d) product of (... | Study Prep in Pearson+ [pearson.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. web.mit.edu [web.mit.edu]
- 11. Ethyl cyanoformate CAS#: 623-49-4 [m.chemicalbook.com]
- 12. quora.com [quora.com]
Purification challenges of Ethyl 1-hydroxycyclopentanecarboxylate
Welcome to the technical support guide for Ethyl 1-hydroxycyclopentanecarboxylate (EHCPC). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile building block. Here, we synthesize field-proven insights and fundamental chemical principles to provide robust troubleshooting strategies and practical protocols.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Q1: Why is my final product purity low (<95%) after synthesis and a standard aqueous workup?
Probable Cause: The crude product from the common synthesis route—Fischer esterification of 1-hydroxycyclopentanecarboxylic acid with ethanol[1][2]—often contains several persistent impurities that are not fully removed by a simple water or brine wash. The hydroxyl and ester functionalities of EHCPC impart moderate polarity and hydrogen bonding capability, causing it to retain certain impurities.
Key Contaminants:
-
Unreacted 1-Hydroxycyclopentanecarboxylic Acid: The starting carboxylic acid has significant water solubility but can persist in the organic layer, especially if the reaction did not go to completion.
-
Residual Acid Catalyst (e.g., H₂SO₄): Traces of strong acid catalysts can remain, which can later promote degradation upon heating.
-
Water: Incomplete drying of the organic extract leaves residual water, which can interfere with subsequent steps or analysis.
-
Side-Products: Minor side-products formed during the reaction may have similar polarities to EHCPC.
Solution: Enhanced Workup Protocol
A multi-step washing and drying procedure is critical to remove these impurities before final purification.
Experimental Protocol: Acid-Base Extraction & Drying
-
Dilution: After the reaction is complete and ethanol has been removed in vacuo, dissolve the crude residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes relative to the crude oil).
-
Neutralizing Wash: Transfer the organic solution to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 5 volumes). This step is crucial for removing both the acidic starting material and the sulfuric acid catalyst.
-
Scientist's Note: Perform this step carefully and vent the funnel frequently, as CO₂ gas will evolve from the neutralization. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8) after the final wash.
-
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) (1 x 5 volumes). This breaks up emulsions and removes the bulk of the residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Scientist's Note: Add the drying agent until it no longer clumps together. Allow it to sit for at least 15-20 minutes with occasional swirling to ensure complete water removal.
-
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude, pre-purified EHCPC. This material is now ready for high-purity finishing steps like vacuum distillation or chromatography.
Q2: My product turned dark brown and the yield was low after vacuum distillation. What went wrong?
Probable Cause: This is a classic sign of thermal decomposition. This compound contains a tertiary alcohol, which is highly susceptible to acid-catalyzed dehydration at elevated temperatures. Any residual acid from the synthesis can catalyze the elimination of water to form Ethyl cyclopent-1-enecarboxylate , which can then polymerize or degrade further into colored impurities. The boiling point of EHCPC is approximately 206°C at atmospheric pressure, a temperature at which significant degradation will occur[3][].
Solution: Optimized Low-Temperature Vacuum Distillation
To prevent decomposition, the distillation must be performed under a deep vacuum to lower the boiling point to a safe temperature.
Data Presentation: Boiling Point vs. Pressure
| Pressure (Torr) | Approximate Boiling Point (°C) | Thermal Stability |
| 760 | 206 | Poor (Decomposition) |
| 12 | 83.5 - 84.5[5] | Good |
| < 5 | < 70 | Excellent |
Experimental Protocol: Optimized Vacuum Distillation
-
Pre-treatment: Ensure the crude EHCPC has undergone the enhanced workup protocol described in Q1 to remove all acidic residues. Adding a small amount of a non-volatile base, like potassium carbonate (K₂CO₃), to the distillation flask can help neutralize any remaining trace acids.
-
System Setup: Use a short-path distillation apparatus to minimize the surface area and residence time at high temperatures. Ensure all glass joints are well-sealed with appropriate vacuum grease.
-
Vacuum Application: Connect the apparatus to a robust vacuum pump capable of achieving <5 Torr. Apply the vacuum before heating the distillation flask.
-
Heating: Use a temperature-controlled heating mantle with a magnetic stirrer. Heat the flask slowly and evenly.
-
Fraction Collection: Collect the product that distills over at the target temperature/pressure. Discard any initial forerun (lower boiling impurities) and stop the distillation before high-boiling, colored residues begin to distill. The pure product should be a colorless to pale yellow liquid[6][7].
Q3: Column chromatography is providing poor separation of my main product from a closely-eluting impurity. How can I improve this?
Probable Cause: The most common closely-eluting impurity is the dehydration product, Ethyl cyclopent-1-enecarboxylate . It is less polar than the desired product (lacks the hydroxyl group) but has a similar molecular size, leading to co-elution with standard solvent systems.
Solution: Chromatography System Optimization
Improving separation requires optimizing the stationary phase and the mobile phase polarity to better exploit the difference in functionality between the alcohol and the alkene.
Data Presentation: Properties of EHCPC and Key Impurity
| Compound | Molecular Weight ( g/mol ) | Key Functional Group | Polarity |
| This compound | 158.20[7] | Tertiary Alcohol, Ester | High |
| Ethyl cyclopent-1-enecarboxylate | 140.18 | Alkene, Ester | Moderate |
Experimental Protocol: High-Resolution Flash Chromatography
-
Stationary Phase: Use standard-grade silica gel (SiO₂, 230-400 mesh).
-
Mobile Phase Selection: A gradient elution is highly recommended over an isocratic one.
-
Starting Solvent System: Begin with a low-polarity mixture, such as 5% Ethyl Acetate in Hexanes. This will elute the non-polar impurity first.
-
Gradient Elution: Gradually increase the polarity by increasing the percentage of ethyl acetate. A shallow gradient from 5% to 25% EtOAc over 10-15 column volumes is typically effective.
-
Scientist's Note: The desired product, EHCPC, will elute at a higher concentration of ethyl acetate due to its hydrogen-bonding hydroxyl group interacting more strongly with the silica gel.
-
-
Column Loading: Load the crude product onto the column using a minimal amount of the initial mobile phase or adsorbed onto a small amount of silica gel (dry loading). Overloading the column is a common cause of poor separation. A good rule of thumb is a 1:30 to 1:50 ratio of crude product to silica gel by weight.
-
Fraction Analysis: Monitor the elution using Thin Layer Chromatography (TLC) with a potassium permanganate (KMnO₄) stain. The alkene impurity will show a bright yellow spot immediately, while the desired alcohol will appear more slowly.
Visualization: Purification Strategy Decision Tree
The following diagram outlines a logical approach to selecting the appropriate purification method based on the initial purity and scale of the experiment.
References
- 1. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 2. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. CAS 41248-23-1: ethyl 1-hydroxycyclopentane-carboxylate [cymitquimica.com]
- 7. haihangchem.com [haihangchem.com]
Technical Support Center: Synthesis of Ethyl 1-hydroxycyclopentanecarboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-hydroxycyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis. Here, we address common challenges and side reactions encountered during the process, providing in-depth explanations and practical solutions.
The primary synthetic route discussed is the Reformatsky reaction , which involves the reaction of cyclopentanone with an α-haloester, such as ethyl bromoacetate, in the presence of metallic zinc.[1][2][3] This method is favored for its ability to generate a zinc enolate that is nucleophilic enough to attack a ketone but generally unreactive towards the ester functional group, a common issue with more reactive organometallics like Grignard reagents.[2][4][5]
Troubleshooting Guides & FAQs
Problem 1: Low Yield of the Desired Product and Presence of a High Molecular Weight Impurity.
Question: I am getting a very low yield of this compound, and my crude NMR/MS analysis shows a significant peak corresponding to a higher molecular weight byproduct. What could be the issue?
Answer: This is a classic symptom of the self-condensation of the ethyl bromoacetate , a common side reaction in Blaise and Reformatsky-type reactions.[6]
Causality and Mechanism:
The organozinc reagent, or Reformatsky enolate, formed from ethyl bromoacetate and zinc is a potent nucleophile.[2][4] If the concentration of this enolate is high relative to the cyclopentanone, or if the reaction temperature is too high, the enolate can attack the electrophilic carbonyl carbon of another molecule of ethyl bromoacetate. This results in the formation of ethyl 3-bromo-3-ethoxycarbonylpropanoate, which can further react to form a dimer, ethyl 3-hydroxy-2,4-dibromo-2,4-bis(ethoxycarbonyl)adipate, after workup.
Preventative Measures and Solutions:
-
Slow Addition of the α-Haloester: Add the ethyl bromoacetate dropwise to the suspension of zinc and cyclopentanone. This ensures that the concentration of the generated organozinc reagent remains low, favoring the reaction with the more electrophilic ketone over self-condensation.
-
Control of Reaction Temperature: Maintain a gentle reflux. Overheating can accelerate the rate of self-condensation.
-
Activation of Zinc: Use activated zinc (e.g., acid-washed or treated with iodine) to ensure a smooth and rapid initiation of the reaction with ethyl bromoacetate. This helps to consume the α-haloester as it is added, preventing its accumulation.
-
Solvent Choice: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), or mixtures with benzene are the preferred solvents.[3]
Visualizing the Side Reaction:
Caption: Self-condensation of ethyl bromoacetate.
Problem 2: Presence of an α,β-Unsaturated Ester Impurity.
Question: My final product is contaminated with a compound that shows olefinic protons in the 1H NMR spectrum and has a molecular weight that is 18 units less than my target molecule. What is this impurity?
Answer: This impurity is likely Ethyl cyclopent-1-enecarboxylate , the dehydration product of this compound.
Causality and Mechanism:
The target molecule is a tertiary alcohol. Tertiary alcohols are particularly susceptible to acid-catalyzed dehydration. During the acidic workup (e.g., with aqueous HCl or H2SO4) to quench the reaction and dissolve the zinc salts, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a stable, conjugated α,β-unsaturated ester.
Preventative Measures and Solutions:
-
Mild Workup Conditions: Use a milder acidic workup, such as a saturated aqueous solution of ammonium chloride (NH4Cl), which is less acidic than strong mineral acids.
-
Temperature Control During Workup: Perform the workup at a low temperature (e.g., in an ice bath) to minimize the rate of the dehydration reaction.
-
Biphasic Workup: Quench the reaction mixture by pouring it into a cold, dilute acid solution with vigorous stirring. This helps to dissipate heat and quickly neutralize the organozinc intermediate before significant dehydration can occur.
-
Purification: Careful column chromatography can often separate the desired product from the less polar unsaturated ester.
Visualizing the Dehydration Reaction:
References
- 1. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Reformatsky reaction is an addition reaction in which an orga... | Study Prep in Pearson+ [pearson.com]
- 6. Blaise Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 1-hydroxycyclopentanecarboxylate
Welcome to the technical support center for the synthesis and optimization of Ethyl 1-hydroxycyclopentanecarboxylate (CAS 41248-23-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies encountered during the synthesis of this valuable building block.[1][2] We will delve into the causality behind experimental choices, providing actionable insights to enhance yield, purity, and reproducibility.
Section 1: Foundational Knowledge & Synthesis Strategy
This section provides an overview of the target molecule and the primary synthetic routes, helping you choose the best starting point for your specific laboratory capabilities and starting materials.
FAQ 1.1: What are the key physicochemical properties of this compound?
Understanding the properties of the target compound is critical for planning the reaction work-up and purification. This compound is typically a colorless to pale yellow or light brown liquid.[3][4] Its solubility in common organic solvents like ethanol and ether is good, but it has limited solubility in water.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 41248-23-1 | [5][6][7] |
| Molecular Formula | C₈H₁₄O₃ | [3][6][7] |
| Molecular Weight | 158.2 g/mol | [3][6][7] |
| Appearance | Colorless to pale yellow/light brown liquid/oil | [1][3][4] |
| pKa | 13.28 ± 0.20 (Predicted) | [8] |
| Solubility | Soluble in organic solvents (ethanol, ether); limited in water | [4] |
The presence of both a hydroxyl group and an ethyl ester makes this molecule a versatile intermediate for further chemical transformations.[2][4]
FAQ 1.2: What are the primary synthetic routes to prepare this compound?
There are two predominant and reliable methods for synthesizing this tertiary alcohol. The choice between them often depends on the availability of starting materials.
-
Fischer Esterification : This classic method involves the acid-catalyzed reaction of 1-hydroxycyclopentanecarboxylic acid with ethanol. It is a straightforward, high-yielding approach if the starting carboxylic acid is readily available.[1][3]
-
Reformatsky Reaction : This organometallic approach involves the reaction of cyclopentanone with an ethyl α-haloacetate (e.g., ethyl bromoacetate) in the presence of activated zinc.[9][10][11] This method is ideal when cyclopentanone is the more accessible precursor.
The following decision workflow can help you select an appropriate starting point.
Caption: Decision workflow for selecting a synthesis route.
Section 2: Optimizing the Fischer Esterification Route
This is often the preferred route due to its operational simplicity and high reported yields. However, careful control of equilibrium is key to success.
FAQ 2.1: What is the mechanism of this Fischer Esterification and why is acid necessary?
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.
Caption: Key stages of the Fischer Esterification mechanism.
Without the acid catalyst, the reaction would not proceed at a practical rate because the unprotonated carboxylic acid is not electrophilic enough to react with ethanol.
Troubleshooting 2.2: My esterification is very slow (>3 days) and the yield is low. How can I optimize it?
Low yields and slow reaction times are common issues stemming from the reversible nature of the reaction. To drive the reaction to completion, you must shift the equilibrium towards the products, in accordance with Le Châtelier's principle.
Causality & Solutions:
-
Water Removal : Water is a product of the reaction. Its accumulation will push the equilibrium back towards the starting materials.
-
Solution : While the cited protocol uses an excess of ethanol to shift the equilibrium, a more proactive approach for larger scales is to use a Dean-Stark apparatus to physically remove water as it forms (if the reaction is run at reflux). Alternatively, adding a dehydrating agent like molecular sieves can be effective.
-
-
Catalyst Loading : Insufficient catalyst will result in a slow reaction.
-
Solution : While described as "catalytic," the amount can be optimized. Start with a small amount (e.g., 1-2 drops of concentrated H₂SO₄) and monitor the reaction. If it's slow, a slight increase may be warranted, but be cautious of side reactions.
-
-
Temperature : The reported protocol runs at room temperature for 3 days.[1][3]
-
Solution : Gently heating the reaction (e.g., to 40-50 °C) will significantly increase the reaction rate. However, be aware that higher temperatures can promote side reactions.
-
Table 2: Optimization Strategies for Fischer Esterification
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Temperature | 20 °C | Increase to 40-50 °C | Increases reaction rate. |
| Reaction Time | 72 hours | Monitor by TLC/GC | Avoids unnecessary heating and potential side reactions. |
| Water | No removal | Use Dean-Stark or molecular sieves | Shifts equilibrium towards product formation. |
| Catalyst | Catalytic H₂SO₄ | Titrate catalyst amount | Balances reaction rate against potential side reactions. |
Troubleshooting 2.3: I see a major byproduct on my TLC plate. What is it likely to be?
Given that the substrate is a tertiary alcohol, a common acid-catalyzed side reaction is dehydration . The acidic conditions and any application of heat can promote the elimination of water to form ethyl cyclopent-1-ene-1-carboxylate. This is a classic E1 elimination pathway.
Mitigation Strategy :
-
Use Milder Acid Catalysts : Consider using a solid-supported acid catalyst (e.g., Amberlyst-15) which can be easily filtered off, or a milder Lewis acid.
-
Strict Temperature Control : Avoid excessive heating. If you need to accelerate the reaction, do so cautiously and monitor for the appearance of the less polar byproduct by TLC.
-
Limit Reaction Time : Once the reaction has reached completion as determined by TLC or GC, proceed with the workup immediately to minimize the risk of dehydration.
Protocol 2.4: Step-by-Step Protocol for Fischer Esterification
This protocol is adapted from established literature procedures.[1][3]
Materials:
-
1-Hydroxycyclopentanecarboxylic acid (e.g., 0.98 g, 7.5 mmol)
-
Anhydrous Ethanol (3.8 mL)
-
Concentrated Sulfuric Acid
-
Ethyl Acetate
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-hydroxycyclopentanecarboxylic acid (7.5 mmol) in ethanol (3.8 mL).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the solution while stirring.
-
Stir the reaction mixture at room temperature for 3 days, or at 40-50 °C while monitoring by TLC until completion.
-
Once the reaction is complete, concentrate the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (75 mL) and saturated brine (25 mL).
-
Separate the layers and extract the aqueous layer again with ethyl acetate (75 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which appears as a light brown oil.[1][3] Further purification can be done if necessary (see Section 4).
Section 3: Optimizing the Reformatsky Reaction Route
This route builds the molecule's core structure by forming a new carbon-carbon bond, offering a powerful alternative to the esterification method.
FAQ 3.1: How does the Reformatsky reaction work in this context?
The Reformatsky reaction is a metal-induced reaction that uses an organozinc reagent, often called a "Reformatsky enolate," to add to a carbonyl group.[9] These zinc enolates are notably less reactive than their lithium or magnesium (Grignard) counterparts, which prevents them from reacting with the ester functionality, a key advantage of this reaction.[10][11]
The mechanism proceeds via three key steps:
-
Oxidative Addition : Zinc metal inserts into the carbon-halogen bond of the ethyl α-haloacetate, forming the organozinc reagent.
-
Coordination & Addition : The carbonyl oxygen of cyclopentanone coordinates to the zinc. This is followed by a nucleophilic attack from the enolate carbon to the carbonyl carbon, typically through a six-membered chair-like transition state.[9][10]
-
Acidic Workup : An acidic quench protonates the resulting zinc alkoxide to yield the final β-hydroxy ester and removes zinc salts.[10]
Caption: Experimental workflow for the Reformatsky reaction.
Troubleshooting 3.2: My Reformatsky reaction is not initiating. What should I do?
This is the most common failure point and is almost always due to inactive zinc metal. The surface of zinc powder is typically coated with a passivating layer of zinc oxide, which prevents the oxidative addition step.
Causality & Solutions:
-
Zinc Surface Passivation : The ZnO layer is inert and must be removed.
-
Solution 1 (Iodine) : Add a small crystal of iodine to the zinc suspension in your solvent (e.g., toluene, THF). The iodine will react with the surface, revealing fresh, active zinc.
-
Solution 2 (Acid Wash) : Briefly wash the zinc powder with dilute HCl, followed by sequential rinses with water, ethanol, and ether, then dry thoroughly under vacuum.
-
Solution 3 (Heating) : As described in some procedures, heating the zinc suspension in the solvent under reflux can help activate the surface.[9]
-
-
Presence of Water : The organozinc reagent is sensitive to moisture.
-
Solution : Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
-
Protocol 3.3: Step-by-Step Protocol for the Reformatsky Reaction
This is a generalized protocol based on standard procedures for this reaction.[9]
Materials:
-
Activated Zinc dust (e.g., 1.2-1.5 equivalents)
-
Anhydrous Toluene or THF
-
Iodine (one small crystal)
-
Ethyl bromoacetate (1.0 equivalent)
-
Cyclopentanone (1.0-1.1 equivalents)
-
Saturated aqueous NH₄Cl or 1M HCl
-
Ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
To an oven-dried, three-neck flask under an inert atmosphere, add the zinc dust and anhydrous solvent (e.g., toluene).
-
Add a small crystal of iodine and heat the mixture gently until the color of the iodine disappears, indicating zinc activation. Cool the mixture to room temperature.
-
Add a small portion of the ethyl bromoacetate. A gentle exotherm should be observed, indicating reaction initiation.
-
Slowly add the remaining ethyl bromoacetate and the cyclopentanone concurrently (or sequentially) via syringe pump, maintaining a gentle reflux or a controlled internal temperature (e.g., 40-50 °C).
-
After the addition is complete, stir the reaction for an additional 30-60 minutes at the same temperature, monitoring by TLC.
-
Cool the reaction to 0 °C and quench by slowly adding saturated aqueous NH₄Cl or cold 1M HCl until the zinc salts dissolve.
-
Extract the aqueous layer with ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Section 4: Purification and Handling
FAQ 4.1: What is the most effective method for purifying the final product?
The choice between vacuum distillation and flash column chromatography depends on the scale of the reaction and the nature of the impurities.
-
Vacuum Distillation : This is the preferred method for larger quantities (>5-10 g) of material, especially if the main impurities are starting materials with significantly different boiling points. It is often more efficient and economical on a large scale.
-
Flash Column Chromatography : This is ideal for smaller scales or when impurities have similar boiling points to the product (e.g., the dehydrated byproduct). A typical solvent system would be a gradient of ethyl acetate in hexanes.
Troubleshooting 4.2: My purified product has discolored upon storage. How can I prevent this?
The product, being a tertiary alcohol, can be susceptible to slow, acid-catalyzed degradation or oxidation over time.
Storage Recommendations:
-
Store Cold : Keep the product in a sealed container at low temperatures (e.g., in a refrigerator at 4 °C).
-
Store Under Inert Gas : For long-term storage, flushing the container with nitrogen or argon can prevent oxidative degradation.
-
Neutral Glassware : Ensure the storage vial is made of neutral glass to prevent any trace acidity from leaching and causing degradation.
References
- 1. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 2. chemneo.com [chemneo.com]
- 3. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. CAS 41248-23-1: ethyl 1-hydroxycyclopentane-carboxylate [cymitquimica.com]
- 5. This compound | 41248-23-1 [sigmaaldrich.com]
- 6. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 7. Cyclopentanecarboxylic acid, 1-hydroxy-, ethyl ester | C8H14O3 | CID 44228655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reformatsky Reaction [organic-chemistry.org]
Preventing byproduct formation in Ethyl 1-hydroxycyclopentanecarboxylate reactions
Welcome to the technical support center for the synthesis of Ethyl 1-hydroxycyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable building block. Our focus is on practical, field-proven insights to help you minimize byproduct formation and maximize the yield and purity of your target molecule.
Introduction: The Challenge of Synthesizing a Tertiary β-Hydroxy Ester
This compound is a versatile intermediate in organic synthesis. However, its synthesis presents a common challenge: the inherent instability of the tertiary alcohol functionality, which is prone to elimination reactions, leading to the formation of undesired byproducts. This guide will address the two primary synthetic routes—the Fischer Esterification and the Reformatsky Reaction—and provide detailed strategies to mitigate byproduct formation in each.
Part 1: Troubleshooting the Fischer Esterification Route
The Fischer esterification is a classic method for producing esters, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol. In the case of this compound, the reaction is between 1-hydroxycyclopentanecarboxylic acid and ethanol.
Frequently Asked Questions (FAQs): Fischer Esterification
Q1: I am getting a significant amount of an impurity that I suspect is an alkene. How can I confirm this and prevent its formation?
A1: The most common byproduct in the Fischer esterification of 1-hydroxycyclopentanecarboxylic acid is Ethyl cyclopent-1-enecarboxylate, the result of acid-catalyzed dehydration of the tertiary alcohol.[1][2] This elimination reaction is often favored by the reaction conditions, especially high temperatures and the presence of a strong acid catalyst.
Confirmation of Byproduct:
-
GC-MS Analysis: Gas chromatography-mass spectrometry is an excellent method to separate and identify the components of your reaction mixture. This compound will have a molecular ion peak corresponding to its molecular weight (158.2 g/mol ), while the dehydrated byproduct, Ethyl cyclopent-1-enecarboxylate, will have a molecular weight of 140.18 g/mol .
-
¹H NMR Spectroscopy: The presence of the alkene byproduct can be confirmed by the appearance of a characteristic signal for the vinylic proton in the ¹H NMR spectrum, typically in the range of 5.5-6.5 ppm. The desired product will show a characteristic singlet for the hydroxyl proton, which is absent in the byproduct.
Prevention Strategies:
The key to preventing dehydration is to use milder reaction conditions that favor esterification over elimination.
-
Temperature Control: Avoid high temperatures. The Fischer esterification is an equilibrium process, and while heat can increase the reaction rate, it disproportionately accelerates the rate of dehydration for tertiary alcohols.[1][3] Aim for the lowest temperature that allows for a reasonable reaction rate. Refluxing in ethanol (boiling point ~78 °C) is a common practice, but monitoring the reaction closely and stopping it once equilibrium is reached is crucial.
-
Choice of Acid Catalyst: While strong mineral acids like sulfuric acid (H₂SO₄) are effective catalysts, they are also potent dehydrating agents.[3] Consider using milder acid catalysts.
-
p-Toluenesulfonic acid (p-TsOH): This solid, organic-soluble acid is often a good alternative to sulfuric acid, providing sufficient acidity to catalyze the esterification with a lower propensity for causing dehydration.[1]
-
Lewis Acids: Lewis acids such as scandium(III) triflate can also be effective catalysts under milder conditions.[1]
-
Acidic Ion-Exchange Resins: These offer the advantage of being easily separable from the reaction mixture by filtration and can provide a milder catalytic environment.[2]
-
Q2: My reaction seems to stall, and I have a low yield of the ester. What can I do?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[4] The equilibrium can be shifted towards the product side by:
-
Using an Excess of Ethanol: Ethanol is often used as both a reactant and the solvent. Using a large excess of ethanol will drive the equilibrium towards the formation of the ethyl ester according to Le Châtelier's principle.[4]
-
Removing Water: Water is a byproduct of the reaction, and its removal will also shift the equilibrium to the right.[5] This can be achieved by using a Dean-Stark apparatus if a co-solvent like toluene is used, or by adding a dehydrating agent like molecular sieves to the reaction mixture.
Optimized Protocol for Fischer Esterification of 1-Hydroxycyclopentanecarboxylic Acid
This protocol is designed to minimize the formation of the dehydration byproduct.
Materials:
-
1-Hydroxycyclopentanecarboxylic acid
-
Anhydrous Ethanol (200 proof)
-
p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate
-
Molecular sieves (3Å or 4Å, activated)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-hydroxycyclopentanecarboxylic acid (1.0 eq).
-
Add a large excess of anhydrous ethanol (e.g., 10-20 eq) to serve as both reactant and solvent.
-
Add activated molecular sieves to the flask to absorb the water produced during the reaction.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 - 0.1 eq).
-
Heat the reaction mixture to a gentle reflux (around 80°C) and monitor the progress by TLC or GC-MS.
-
Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature.
-
Filter off the molecular sieves and concentrate the reaction mixture under reduced pressure to remove the excess ethanol.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to isolate pure this compound.
Data Summary: Catalyst Comparison for Fischer Esterification
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| H₂SO₄ | Reflux in ethanol | Inexpensive, readily available | Strong dehydrating agent, promotes alkene formation[1] |
| p-TsOH | Reflux in ethanol | Milder than H₂SO₄, less dehydration, easy to handle (solid) | More expensive than H₂SO₄ |
| Lewis Acids (e.g., Sc(OTf)₃) | Can often be run at lower temperatures | High catalytic activity, can be used in small amounts | Expensive |
| Acidic Ion-Exchange Resin | Reflux in ethanol | Easily removed by filtration, reusable, can be milder | May have lower catalytic activity, requiring longer reaction times |
Part 2: Troubleshooting the Reformatsky Reaction Route
The Reformatsky reaction provides an alternative route to β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[6] For the synthesis of this compound, this involves the reaction of ethyl bromoacetate with cyclopentanone.
Frequently Asked Questions (FAQs): Reformatsky Reaction
Q1: My Reformatsky reaction is not starting, or the yield is very low. What could be the problem?
A1: The most common issue with the Reformatsky reaction is the activation of the zinc metal.[7] Zinc is often coated with a layer of zinc oxide, which prevents it from reacting with the ethyl bromoacetate to form the necessary organozinc reagent (Reformatsky enolate).
Solutions for Zinc Activation:
-
Mechanical Activation: Grinding the zinc dust in a mortar and pestle can help to expose a fresh surface.
-
Chemical Activation:
-
Iodine: Adding a small crystal of iodine to the reaction mixture is a common method. The iodine reacts with the zinc surface, and the disappearance of the purple color can indicate activation.[8]
-
1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added to the zinc suspension. The formation of ethene gas is an indicator of activation.
-
Acid Wash: Washing the zinc dust with dilute HCl to remove the oxide layer, followed by washing with water, ethanol, and ether, and then drying under vacuum, can provide highly active zinc.[6]
-
Rieke Zinc: This is a highly reactive form of zinc prepared by the reduction of a zinc salt and provides excellent results, though it requires separate preparation.[9]
-
Q2: I am observing the formation of an unsaturated ester as a byproduct. How can I avoid this?
A2: Dehydration of the initially formed β-hydroxy ester can occur, especially during the acidic work-up of the reaction.[7]
Prevention of Dehydration in Reformatsky Reaction:
-
Mild Work-up: Instead of using a strong acid for the work-up, use a saturated aqueous solution of ammonium chloride (NH₄Cl) or a cooled, dilute solution of HCl. This will quench the reaction and hydrolyze the zinc alkoxide intermediate under milder conditions.
-
Temperature Control during Work-up: Perform the work-up at a low temperature (e.g., 0 °C) to minimize the risk of dehydration.
-
Low-Temperature Reaction: While the Reformatsky reaction is often carried out at reflux, conducting the reaction at a lower temperature can sometimes reduce the formation of elimination byproducts, especially if the product is particularly sensitive to heat.[10]
Q3: Are there any other potential side reactions I should be aware of?
A3: While less common in this specific reaction, other side reactions in Reformatskey reactions can include:
-
Blaise Reaction: If your starting materials are contaminated with nitriles, the organozinc reagent can react with the nitrile to form a β-enamino ester or a β-keto ester after hydrolysis.[1] This is generally not a concern unless there is a source of nitrile contamination.
-
Self-condensation of the α-halo ester: This is less of an issue with the less reactive organozinc reagents compared to Grignard or organolithium reagents.[6]
Optimized Protocol for the Reformatsky Reaction
This protocol is designed to maximize the yield of the desired β-hydroxy ester while minimizing dehydration.
Materials:
-
Zinc dust (activated)
-
Iodine (a small crystal)
-
Anhydrous solvent (e.g., THF or a mixture of benzene and ether)
-
Ethyl bromoacetate
-
Cyclopentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place activated zinc dust (1.2 eq) and a small crystal of iodine.
-
Add anhydrous THF via a syringe.
-
Gently heat the mixture until the iodine color disappears, indicating zinc activation. Cool the flask to room temperature.
-
In the dropping funnel, prepare a solution of ethyl bromoacetate (1.1 eq) and cyclopentanone (1.0 eq) in anhydrous THF.
-
Add a small portion of this solution to the zinc suspension to initiate the reaction (a slight exotherm may be observed).
-
Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Summary: Influence of Solvent on Reformatsky Reaction
The choice of solvent can influence the reaction rate and yield.
| Solvent | Typical Conditions | Observations |
| Benzene/Ether | Reflux | Classic solvent system, good for many substrates.[6] |
| THF | Reflux | Often improves solubility of intermediates and can lead to higher yields.[9] |
| Dioxane | Reflux | Can be used for less reactive substrates. |
Visualization of Key Concepts
Reaction Pathways and Byproduct Formation
Caption: Synthetic routes to this compound and the primary dehydration byproduct.
Troubleshooting Logic Flowchart
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Acid Catalyst Comparison in Fischer Esterification Reactions [scholarsphere.psu.edu]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. recnotes.com [recnotes.com]
- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 9. adichemistry.com [adichemistry.com]
- 10. Efficient, low temperature Reformatsky reactions of extended scope | Semantic Scholar [semanticscholar.org]
Column chromatography purification of Ethyl 1-hydroxycyclopentanecarboxylate
An essential, yet often challenging, step in organic synthesis is the purification of the target molecule. For a compound like Ethyl 1-hydroxycyclopentanecarboxylate, which serves as a key building block in the synthesis of pharmaceuticals and agrochemicals, achieving high purity is paramount.[1][2] Column chromatography remains the workhorse for such purifications in research and development settings.
This technical support guide, designed for laboratory professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the column chromatography purification of this compound. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the underlying principles that govern a successful separation, empowering you to diagnose and resolve issues effectively.
Understanding the Molecule: this compound
Before diving into troubleshooting, understanding the physicochemical properties of the target molecule is critical for designing a robust purification strategy.
-
Structure: The molecule contains a cyclopentane ring, a tertiary hydroxyl (-OH) group, and an ethyl ester (-COOEt) group.[3]
-
Polarity: The presence of the hydroxyl and ester groups makes it a moderately polar compound. The hydroxyl group, in particular, can act as a hydrogen bond donor and acceptor, leading to strong interactions with polar stationary phases like silica gel.[3]
-
Physical State: It is typically a colorless to pale yellow liquid at room temperature.[3] This is a crucial detail, as it means purification progress cannot be monitored visually.
-
Solubility: It is soluble in common organic solvents but has limited solubility in water.[3]
Troubleshooting Guide: Common Purification Problems
This section addresses specific issues that may arise during the column chromatography of this compound, presented in a question-and-answer format.
Question 1: My product is not eluting from the column, or the recovery is very low. What's happening?
This is a common issue when purifying compounds with hydrogen-bonding capabilities like the hydroxyl group on your molecule.
Possible Cause 1: Mobile Phase Polarity is Too Low The chosen solvent system (eluent) is not polar enough to displace the this compound from the active sites (silanol groups) of the silica gel stationary phase.
Solution: Increase the polarity of the mobile phase. If you are running an isocratic (constant solvent mixture) elution, you need to increase the proportion of the more polar solvent. For example, if you are using a 10:1 Hexane:Ethyl Acetate mixture, try moving to 8:1 or 5:1. The most effective method is often a gradient elution.
Protocol: Implementing a Step Gradient Elution
-
Start the elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) to elute any non-polar impurities. These will come off the column first.
-
After collecting a set number of fractions (or column volumes), systematically increase the eluent polarity. For instance, switch to 90:10, then 85:15 Hexane:Ethyl Acetate.
-
This gradual increase in polarity will move your target compound down the column without eluting more strongly retained impurities at the same time.
Possible Cause 2: Irreversible Adsorption or Decomposition on Silica Gel Silica gel is acidic and can sometimes cause degradation of sensitive compounds.[4] While this compound is generally stable, this possibility should be tested if recovery is consistently poor.
Solution: Perform a stability test on a TLC plate. Spot your crude material on a silica gel TLC plate, and let it sit for a few hours before eluting. If a new spot appears or the product spot diminishes, it indicates instability. In this case, you can:
-
Use Deactivated Silica: Prepare a slurry of silica gel with a small percentage of a deactivating agent like triethylamine (e.g., 0.1-1% in your eluent) for basic compounds or formic/acetic acid for acidic compounds. For a neutral molecule like this, simply pre-treating the silica might be sufficient.
-
Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or cyano silica.[5]
Question 2: The separation between my product and an impurity is poor. The TLC spots are close, and the column fractions are all mixed.
Achieving good resolution is the primary goal of chromatography. Poor separation indicates that the chosen conditions do not adequately differentiate between the components of your mixture.
Possible Cause: Suboptimal Solvent System The mobile phase is not providing sufficient selectivity for your compound and the impurity. The ideal solvent system for column chromatography should place your target compound at a Retention Factor (Rf) of approximately 0.2-0.4 on a TLC plate.[6][7]
Solution: Systematically screen different solvent systems using TLC. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity.
Protocol: TLC Solvent System Optimization
-
Prepare TLC Plates: Spot your crude reaction mixture on several TLC plates.
-
Test Solvent Systems: Develop each plate in a different solvent system. Good starting points for a moderately polar compound like this compound include mixtures of a non-polar solvent (like Hexanes or Petroleum Ether) and a more polar solvent (like Ethyl Acetate, Diethyl Ether, or Dichloromethane).
-
Vary Ratios: Test different ratios (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).
-
Add a Third Component: Sometimes, adding a small amount of a third solvent (e.g., 1-2% Methanol or Triethylamine) can significantly improve separation.
-
Analyze: Visualize the plates under UV light and/or with a chemical stain (e.g., permanganate or vanillin). Choose the system that gives the largest separation between the product spot and the impurity spot, with the product Rf ideally around 0.3.
Data Presentation: Example TLC Solvent Screen
| Solvent System (v/v) | Product Rf | Impurity Rf | ΔRf | Assessment |
| 9:1 Hexane:EtOAc | 0.15 | 0.20 | 0.05 | Poor separation, low Rf |
| 4:1 Hexane:EtOAc | 0.30 | 0.45 | 0.15 | Optimal Choice |
| 2:1 Hexane:EtOAc | 0.55 | 0.65 | 0.10 | Poor separation, high Rf |
| 4:1:0.01 Hex:EtOAc:TEA | 0.32 | 0.48 | 0.16 | Good, consider if peaks tail |
Question 3: My product peaks are "tailing" or very broad, leading to cross-contamination of fractions.
Peak tailing is when the back end of a chromatographic peak is drawn out, preventing a sharp, symmetrical elution.
Possible Cause 1: Column Overload Too much sample has been loaded onto the column for its size. This saturates the stationary phase, leading to a non-ideal distribution of the analyte as it moves down the column.
Solution: Reduce the amount of crude material or use a larger column. A general rule of thumb is to use a silica gel-to-sample mass ratio of at least 30:1 for easy separations and up to 100:1 or more for difficult separations.[6]
Possible Cause 2: Poor Sample Loading Technique If the initial band of the sample applied to the column is too wide, it will remain wide throughout the entire separation.
Solution: Use a "dry loading" technique, especially if your compound is not very soluble in the initial mobile phase.[8]
Protocol: Dry Loading a Sample
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane or Acetone).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.
-
Carefully remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Gently and evenly add this powder to the top of your packed column.
-
Carefully add a protective layer of sand on top before slowly adding the mobile phase.[6]
Visualization: General Purification Workflow The following diagram outlines the logical steps from a crude sample to the final purified product.
Caption: Workflow for column chromatography purification.
Frequently Asked Questions (FAQs)
Q: How do I monitor the fractions if this compound is colorless? A: Since the compound is colorless, you must analyze the collected fractions using an external method, most commonly Thin-Layer Chromatography (TLC).[9][10] Spot a small amount from each collected test tube onto a TLC plate, develop the plate, and visualize the spots under a UV lamp (if the compound is UV-active) or by using a chemical stain like potassium permanganate, which reacts with the hydroxyl group.[10][11][12] This allows you to identify which fractions contain your product, which contain impurities, and which are pure.
Q: Should I use gravity or flash chromatography? A: Flash chromatography is strongly recommended. It uses pressure (from air or a pump) to accelerate the flow of the mobile phase, dramatically reducing purification time from hours to minutes.[13][14] The faster elution also minimizes the time the compound spends on the acidic silica, which can reduce the risk of degradation and lead to sharper peaks due to less diffusion (band broadening).[15] Gravity chromatography is slower and generally results in poorer resolution.[16][17]
Q: What is the best way to pack a silica gel column? A: The "slurry packing" method is generally considered the most reliable for achieving a homogenous, air-free column bed, which is crucial for a good separation.[6][18][19]
-
Weigh the required amount of silica gel into a beaker.
-
Add your initial, low-polarity mobile phase and stir to create a consistent slurry.
-
Place a small plug of cotton or glass wool at the bottom of your column, and add a thin layer of sand.
-
Fill the column about halfway with the mobile phase.
-
Pour the silica slurry into the column in one continuous motion.
-
Gently tap the side of the column to dislodge any air bubbles and help the silica settle evenly.
-
Open the stopcock to drain some solvent, which will compact the silica bed. Never let the solvent level drop below the top of the silica bed.
Q: My compound appears to be unstable on silica. What are my options? A: If you've confirmed instability via a TLC test, you have several alternatives:
-
Deactivated Silica: As mentioned earlier, adding a base like triethylamine to the eluent can neutralize the acidic sites on the silica.
-
Alternative Adsorbents: Florisil® (magnesium silicate) or alumina are common alternatives.[4] Alumina is available in acidic, neutral, and basic grades; neutral or basic would be appropriate here.
-
Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[20] Highly polar impurities would elute first, while your moderately polar product would be retained longer. This is a powerful alternative but requires different solvent systems and equilibration.
Visualization: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
- 1. chemneo.com [chemneo.com]
- 2. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 3. CAS 41248-23-1: ethyl 1-hydroxycyclopentane-carboxylate [cymitquimica.com]
- 4. Chromatography [chem.rochester.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. m.youtube.com [m.youtube.com]
- 11. brainly.com [brainly.com]
- 12. homework.study.com [homework.study.com]
- 13. linoa-lab.co.jp [linoa-lab.co.jp]
- 14. Difference Between Flash and Conventional Column - Hawach [hawachhplccolumn.com]
- 15. Flash Chromatography Explained | KNAUER Santai SepaFlash [store.knauer.net]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Recrystallization of Ethyl 1-hydroxycyclopentanecarboxylate
Welcome to the technical support guide for the purification of Ethyl 1-hydroxycyclopentanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the recrystallization of this compound. Given that this compound is frequently a liquid or a low-melting solid at ambient temperatures, this guide emphasizes techniques tailored to overcome the associated challenges, such as oiling out.[1][2][3]
Compound Properties & Recrystallization Suitability
Understanding the physicochemical properties of this compound is the foundation for developing a successful purification strategy. The presence of a hydroxyl group and an ethyl ester on a cyclopentane ring gives it moderate polarity and hydrogen bonding capability.[1] Its low melting point is the most critical factor influencing the choice of recrystallization technique.
| Property | Value | Source(s) |
| CAS Number | 41248-23-1 | [1][4] |
| Molecular Formula | C₈H₁₄O₃ | [4][5] |
| Molecular Weight | ~158.20 g/mol | [4][5] |
| Typical Appearance | Colorless to pale yellow liquid or oil | [1][2][6] |
| Boiling Point | ~206 °C | [4] |
| Solubility Profile | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [1] |
| Storage Conditions | 2-8 °C, sealed in dry environment | [7] |
Experimental Protocols & Methodologies
Workflow for Recrystallization of a Low-Melting Compound
The following diagram outlines the general workflow, emphasizing decision points critical for compounds prone to oiling out.
Caption: General workflow for low-temperature recrystallization.
Protocol 1: Single-Solvent Low-Temperature Recrystallization
This method is suitable if a solvent can be found that provides good solubility at room temperature (or slightly above) and poor solubility at lower temperatures (e.g., 0-5 °C).
-
Solvent Selection: Test solubility of a small amount of crude product in solvents like diethyl ether, hexane, ethyl acetate, or toluene. An ideal solvent will dissolve the compound upon slight warming but cause it to precipitate upon cooling in an ice bath.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent at room temperature and warm gently (e.g., in a warm water bath) until all the solid has just dissolved.
-
Hot Filtration (If Necessary): If insoluble impurities are present, perform a quick hot gravity filtration. To prevent premature crystallization, use a stemless funnel and pre-heat the filtration apparatus.[8]
-
Slow Cooling: This is the most critical step. Allow the flask to cool slowly to room temperature. Do not disturb the solution.[9] Once at room temperature, transfer the flask to a refrigerator (around 4 °C), and finally to an ice-water bath to maximize crystal formation.
-
Inducing Crystallization: If crystals do not form, try scratching the inner surface of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound.[10]
-
Isolation and Washing: Quickly collect the crystals by vacuum filtration using a Büchner funnel. It is crucial to keep the apparatus cold. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[11][12]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Troubleshooting Guide
This section addresses the most common experimental challenges in a direct question-and-answer format.
Q1: My product separated as a viscous liquid or "oil" instead of solid crystals. What went wrong and how do I fix it?
A1: This phenomenon, known as "oiling out," is the most common problem for low-melting-point compounds like this compound.[10][13] It occurs when the saturated solution's temperature is higher than the melting point of your compound, or when high impurity levels significantly depress the melting point.[10][14] An oil traps impurities effectively, defeating the purpose of recrystallization.[8][15]
-
Immediate Corrective Actions:
-
Re-dissolve and Dilute: Warm the mixture to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to decrease the saturation temperature.[10][16]
-
Cool Slower: Attempt to recrystallize again, but cool the solution much more slowly. A Dewar flask or an insulated container can be used to slow the cooling rate, allowing crystals to form before the solution reaches the oiling-out temperature.[9][13]
-
Lower Crystallization Temperature: Use a solvent with a lower boiling point. This ensures that the solution is cooler when it becomes saturated.
-
Change Solvents: If oiling persists, the solvent may be too "good." Switch to a less powerful solvent in which the compound is less soluble, or consider a two-solvent system.[8][14]
-
Q2: I've cooled the solution, scratched the flask, and even put it in an ice bath, but no crystals have formed. What should I do?
A2: This typically indicates one of two issues: either the solution is not sufficiently saturated (too much solvent was used), or it is a stable supersaturated solution that resists nucleation.[13]
-
Solutions:
-
Reduce Solvent Volume: The most common cause is using too much solvent.[13] Gently heat the solution and evaporate a portion of the solvent in a fume hood to increase the concentration. Allow it to cool again. You can test if the solution is concentrated enough by dipping a glass rod in the solution and letting the solvent evaporate; a solid residue should form.[10]
-
Induce Nucleation:
-
Seed Crystals: Add a tiny crystal of the pure product (if available). This provides a template for crystal growth.[10][17]
-
Vigorous Scratching: Scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[8]
-
-
Drastic Cooling: If the above fails, try cooling to a much lower temperature (e.g., a dry ice/acetone bath), but be aware this can cause rapid precipitation and may trap impurities. This is a last resort.
-
Q3: My final yield of crystals is very low. How can I improve it?
A3: A low yield suggests that a significant amount of your product remained dissolved in the mother liquor.[10]
-
Causes and Preventions:
-
Excess Solvent: You may have used too much solvent to dissolve the crude product. Always use the minimum amount of hot solvent required for complete dissolution.[18]
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently. After cooling to room temperature, always place it in an ice bath for at least 20-30 minutes to maximize precipitation.[8]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[11]
-
Second Crop: Do not discard the filtrate (mother liquor). You can often recover more product by boiling off some of the solvent from the filtrate and re-cooling to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.[10]
-
Q4: My final product is still colored, even after recrystallization. How can I remove colored impurities?
A4: If your pure compound is known to be colorless, a persistent color indicates the presence of highly soluble, colored impurities that co-crystallize with your product.
-
Solution:
-
Use Activated Charcoal: Activated charcoal (also called Norit) has a high surface area and can adsorb large, colored organic molecules.[8][12]
-
Procedure: After dissolving your crude product in the hot solvent, cool the solution slightly to prevent it from boiling over. Add a very small amount of activated charcoal (1-2% of the solute's weight is usually sufficient).[8] Swirl the mixture and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the clear filtrate to cool and crystallize.[11]
-
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving the "oiling out" problem.
Caption: Decision tree for troubleshooting oiling out.
Frequently Asked Questions (FAQs)
Q1: What is the scientific principle behind recrystallization? Recrystallization is a purification technique based on differences in solubility.[12][19] The principle is that a compound is more soluble in a hot solvent than in a cold one.[20] As a hot, saturated solution cools, the solubility of the desired compound decreases, causing it to form a structured crystal lattice. Ideally, impurities remain in the solution because they are either present in a much lower concentration or have different solubility characteristics.[11][18]
Q2: How does slow cooling improve purity? Slow cooling allows molecules of the desired compound to selectively arrange themselves into a stable crystal lattice, a process that naturally excludes molecules of a different shape and size (impurities).[9] Rapid cooling can cause the compound to precipitate too quickly, trapping impurities within the fast-forming solid.
Q3: What is a two-solvent recrystallization system and when should I use it? A two-solvent system is used when no single solvent has the ideal solubility properties. It involves one solvent in which the compound is highly soluble (the "soluble solvent") and a second, miscible solvent in which the compound is insoluble (the "anti-solvent").[11] You dissolve the compound in a minimum amount of the hot "soluble solvent" and then slowly add the "anti-solvent" until the solution becomes cloudy (saturated). Gentle heating will clarify the solution, which is then cooled slowly to form crystals. This is a very effective technique for compounds that tend to oil out.
Q4: Can I place my hot solution directly into an ice bath to speed things up? This is strongly discouraged. Placing a hot solution directly into an ice bath causes rapid cooling, leading to the formation of very small crystals that may have a lower purity due to trapped impurities. It also increases the risk of the compound "crashing out" as an amorphous solid or oil rather than forming well-ordered crystals. Always allow the solution to cool slowly to room temperature first.[17]
References
- 1. CAS 41248-23-1: ethyl 1-hydroxycyclopentane-carboxylate [cymitquimica.com]
- 2. haihangchem.com [haihangchem.com]
- 3. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 4. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. 41248-23-1|this compound|BLD Pharm [bldpharm.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.ualberta.ca [chem.ualberta.ca]
- 12. Recrystallization [sites.pitt.edu]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. reddit.com [reddit.com]
- 15. mt.com [mt.com]
- 16. brainly.com [brainly.com]
- 17. reddit.com [reddit.com]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. edu.rsc.org [edu.rsc.org]
Resolving unexpected NMR peaks in Ethyl 1-hydroxycyclopentanecarboxylate
Technical Support Center: Ethyl 1-hydroxycyclopentanecarboxylate
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve unexpected observations in ¹H NMR spectra. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that influence your experimental results.
Understanding the Expected ¹H NMR Spectrum
Before troubleshooting the anomalous, it is crucial to establish a baseline for a clean spectrum of this compound. The molecule's structure, featuring a quaternary chiral center at C1, dictates a more complex spectrum than might be initially anticipated.
| Protons (Label) | Multiplicity | Integration | Approx. Chemical Shift (δ ppm) | Notes |
| -OH | broad singlet (br s) | 1H | 1.5 - 4.0 (variable) | Position is concentration and solvent dependent. Often exchanges with trace water, leading to broadening. May not be visible. |
| -O-CH₂- (ethyl) | quartet (q) | 2H | ~4.2 | Coupled to the adjacent CH₃ group. |
| -CH₂- (cyclopentane) | multiplet (m) | 8H | 1.6 - 2.1 | Protons on the cyclopentane ring are diastereotopic and couple with each other, resulting in complex, overlapping multiplets.[1][2][3] |
| -CH₃ (ethyl) | triplet (t) | 3H | ~1.3 | Coupled to the adjacent O-CH₂ group. |
Frequently Asked Questions (FAQs)
Q1: Why is the hydroxyl (-OH) proton peak so broad, or why can't I see it at all?
A1: The hydroxyl proton is an "exchangeable proton."[4] It can rapidly exchange with other labile protons in the sample, such as trace amounts of water or acid.[5][6] This chemical exchange process occurs on a timescale comparable to the NMR experiment, causing the signal to broaden significantly, sometimes to the point where it merges with the baseline.[5][7][8] The exact chemical shift is also highly dependent on solvent, concentration, and temperature.
Q2: I was expecting simple signals for the cyclopentane ring, but I see a complex, overlapping multiplet. Is this normal?
A2: Yes, this is entirely expected. The carbon atom attached to the hydroxyl and ester groups (C1) is a stereocenter. This chiral center renders the methylene protons on the cyclopentane ring (e.g., the two protons on C2) chemically non-equivalent. Such protons are called "diastereotopic."[1][3] Diastereotopic protons have different chemical shifts and will couple not only to protons on adjacent carbons but also to each other (geminal coupling). This complex coupling network results in overlapping multiplets rather than simple triplets or quartets.[2]
Troubleshooting Guide for Unexpected Peaks
This section addresses specific unexpected signals you may encounter. Follow the logical workflow to diagnose and confirm the identity of contaminants or understand complex spectral features.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected NMR peaks.
Q3: I see a sharp singlet at δ 2.17 ppm and another at δ 7.26 ppm. What are these?
A3: These are characteristic signals of common laboratory solvents. A singlet around δ 2.17 ppm in CDCl₃ is typically acetone, while the residual peak for chloroform (CHCl₃) in a CDCl₃ solvent appears at δ 7.26 ppm. Inadequate drying of glassware or using non-anhydrous solvents during workup can introduce these contaminants. Always consult a chemical shift table for common impurities.[9]
Common Solvent Impurities in CDCl₃
| Impurity | Peak Position (δ ppm) | Multiplicity |
| Acetone | 2.17 | singlet (s) |
| Dichloromethane | 5.30 | singlet (s) |
| Diethyl Ether | 3.48 (q), 1.21 (t) | quartet, triplet |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | quartet, singlet, triplet |
| Toluene | 7.17-7.30 (m), 2.36 (s) | multiplet, singlet |
| Water | 1.56 | broad singlet (br s) |
| Source: Adapted from values provided by Sigma-Aldrich and Alfa Chemistry.[9] |
Q4: My spectrum has an extra quartet around δ 4.1 ppm and a triplet around δ 1.25 ppm. The integration doesn't match my target molecule. What could this be?
A4: These signals strongly suggest the presence of residual ethyl acetate . Ethyl acetate is a very common solvent used during the reaction workup (extraction) for this compound.[10][11] Its ¹H NMR spectrum shows a quartet at δ 4.12 ppm, a singlet at δ 2.05 ppm, and a triplet at δ 1.26 ppm in CDCl₃.[9] If the singlet at δ 2.05 ppm is obscured by your cyclopentane signals, the presence of the characteristic quartet and triplet is a strong indicator. Incomplete removal of the extraction solvent under reduced pressure is the most common cause.
Q5: I have a broad, unassigned peak. How can I definitively identify it as my hydroxyl group?
A5: The most reliable method to confirm an exchangeable proton like an alcohol's -OH is a D₂O Shake Experiment .[12] Deuterium oxide (D₂O) will readily exchange its deuterium atoms with the labile hydroxyl proton.[4][13] Since deuterium is not observed in a standard ¹H NMR experiment, the signal for the hydroxyl proton will disappear from the spectrum after shaking the sample with D₂O.[12][14]
Experimental Protocol: D₂O Shake Test
-
Acquire Initial Spectrum: Dissolve your sample of this compound in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Identify the Target Peak: Note the chemical shift and appearance of the suspected broad -OH peak.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the NMR tube securely and shake it gently for about 30 seconds to ensure mixing. D₂O does not need to be fully miscible with the solvent for the exchange to occur at the interface.[12]
-
Re-acquire Spectrum: Place the tube back into the spectrometer. It is advisable to re-shim the instrument before acquiring the second spectrum.
-
Analyze and Compare: Compare the new spectrum to the original. The peak corresponding to the exchangeable -OH proton should have disappeared or significantly diminished in intensity.[4]
Q6: Why do the methylene protons of the cyclopentane ring appear as complex multiplets instead of distinct signals?
A6: This complexity arises from the concept of diastereotopicity , a direct consequence of the chiral center at C1.[1] Because the molecule is chiral, the two protons on any given methylene group of the ring (e.g., at the C2 position) are in chemically non-equivalent environments. One proton is cis to the hydroxyl group, while the other is trans, and they cannot be interchanged by simple bond rotation or symmetry operations.[2][3] This non-equivalence means they have different chemical shifts and can couple to each other, leading to a more complex splitting pattern than a simple singlet or doublet.
Visualizing Diastereotopicity
Caption: Diastereotopic protons in this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. tutorchase.com [tutorchase.com]
- 8. m.youtube.com [m.youtube.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 11. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 12. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 13. studymind.co.uk [studymind.co.uk]
- 14. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Characterization of Ethyl 1-hydroxycyclopentanecarboxylate and Its Derivatives
For researchers, scientists, and professionals in drug development, the meticulous characterization of molecular building blocks is paramount. Ethyl 1-hydroxycyclopentanecarboxylate, a versatile scaffold, serves as a crucial intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2] This guide provides an in-depth comparison of the analytical characterization of this parent compound and its derivatives, offering both experimental data and field-proven insights to ensure scientific rigor in your research.
Synthesis and Physicochemical Landscape
The foundational step in any characterization workflow is understanding the molecule's origin and fundamental properties. This compound is typically synthesized via a straightforward acid-catalyzed esterification of 1-hydroxycyclopentanecarboxylic acid with ethanol. This method is robust and yields the target compound in high purity, setting the stage for its use in further synthetic applications.[2]
A notable application of this scaffold is in the synthesis of Spiromesifen, an insecticide and miticide that functions by inhibiting lipid biosynthesis.[2] The journey from the simple cyclopentane core to a complex bioactive molecule underscores the importance of this foundational building block.
For a clear comparison, we will evaluate the parent compound against a closely related derivative, Ethyl 2-oxocyclopentanecarboxylate. This derivative is structurally similar, with the key difference being the oxidation of the hydroxyl group to a ketone. This seemingly minor change has significant implications for the molecule's electronic and conformational properties, which will be reflected in its analytical data.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Ethyl 2-oxocyclopentanecarboxylate |
| Molecular Formula | C₈H₁₄O₃ | C₈H₁₂O₃ |
| Molecular Weight | 158.20 g/mol | 156.18 g/mol |
| Appearance | Colorless to pale yellow liquid[1] | Clear colorless to light yellow liquid |
| Key Functional Groups | Hydroxyl (-OH), Ester (-COOEt) | Ketone (C=O), Ester (-COOEt) |
| Solubility | Soluble in organic solvents like ethanol and ether; limited water solubility[1] | Soluble in organic solvents |
A Deep Dive into Spectroscopic and Chromatographic Characterization
The core of molecular characterization lies in the application of various analytical techniques. Here, we compare the expected and observed data for our parent compound and its keto-derivative, explaining the causality behind the spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy:
-
This compound (Predicted): The spectrum is expected to show a quartet around 4.2 ppm and a triplet around 1.3 ppm, characteristic of the ethyl ester group. The eight protons on the cyclopentane ring would appear as overlapping multiplets in the 1.6-2.0 ppm region. A key feature would be a singlet for the hydroxyl proton (-OH), the chemical shift of which is concentration-dependent and would disappear upon a D₂O shake.
-
Ethyl 2-oxocyclopentanecarboxylate (Experimental): The ethyl group signals are present, similar to the parent compound (~4.2 ppm, q; ~1.3 ppm, t). However, the presence of the electron-withdrawing ketone significantly alters the chemical shifts of the adjacent protons. The single proton alpha to both the ketone and the ester appears as a triplet around 3.4 ppm. The protons on the cyclopentane ring are shifted downfield compared to the parent compound, appearing as multiplets between 1.8 and 2.5 ppm due to the influence of the carbonyl group.
¹³C NMR Spectroscopy:
-
This compound (Predicted): The spectrum would feature a signal for the ester carbonyl at ~175 ppm. The quaternary carbon attached to the hydroxyl and ester groups would be found around 80-85 ppm. The ethyl group carbons would appear at ~60 ppm (-OCH₂) and ~14 ppm (-CH₃). The four methylene carbons of the cyclopentane ring would produce two distinct signals in the 20-40 ppm range.
-
Ethyl 2-oxocyclopentanecarboxylate (Experimental): A new signal for the ketone carbonyl appears significantly downfield, around 215 ppm. The ester carbonyl remains around 170 ppm. The alpha-carbon (methine) is found around 58 ppm. The carbons of the ethyl group are observed at their characteristic positions (~61 ppm and ~14 ppm). The remaining cyclopentane methylene carbons are observed in the 20-38 ppm region.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups.
-
This compound (Predicted): The most prominent feature would be a broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. A strong, sharp peak around 1730 cm⁻¹ would correspond to the C=O stretching of the ester group. C-H stretching vibrations would be observed just below 3000 cm⁻¹.
-
Ethyl 2-oxocyclopentanecarboxylate (Experimental): The broad O-H band is absent. Instead, two distinct carbonyl stretching bands are observed. The ester C=O stretch remains around 1730 cm⁻¹, while a new, strong band for the ketone C=O stretch appears at a slightly lower wavenumber, typically around 1720-1715 cm⁻¹, due to its presence in a five-membered ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
This compound (Experimental): The electrospray ionization (ESI) mass spectrum shows a prominent ion at m/z 159 [M+H]⁺, confirming the molecular weight of 158 g/mol .[2] Common fragmentation pathways would involve the loss of water (H₂O) from the molecular ion, followed by the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.
-
Ethyl 2-oxocyclopentanecarboxylate (Experimental): The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 156. A characteristic fragmentation pattern involves the loss of the ethoxy group (m/z 111) and subsequent loss of carbon monoxide (CO), which is typical for cyclic ketones.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of a compound and for separating it from related substances.
-
Comparative Analysis: Due to the difference in polarity (the hydroxyl group in the parent compound makes it more polar than the ketone derivative), these two compounds can be readily separated by reverse-phase HPLC. This compound would have a shorter retention time than Ethyl 2-oxocyclopentanecarboxylate when using a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water). This difference in retention behavior is a direct consequence of the structural modification.
Table 2: Comparative Summary of Analytical Data
| Technique | This compound (Predicted/Experimental) | Ethyl 2-oxocyclopentanecarboxylate (Experimental) | Key Differentiating Feature |
| ¹H NMR | -OH singlet (variable, disappears with D₂O) | Absence of -OH signal; -CH- proton at ~3.4 ppm | Presence/absence of hydroxyl proton signal |
| ¹³C NMR | Quaternary C-OH at ~80-85 ppm | Ketone C=O at ~215 ppm | Ketone carbonyl signal vs. C-OH signal |
| IR | Broad O-H stretch at 3500-3200 cm⁻¹ | Absence of O-H stretch; Ketone C=O at ~1720 cm⁻¹ | Presence/absence of broad O-H band |
| MS | [M+H]⁺ at m/z 159[2] | M⁺ at m/z 156 | Molecular ion peak difference of 2 Da |
| HPLC (RP) | Shorter retention time | Longer retention time | Elution order based on polarity |
Self-Validating Experimental Protocols
To ensure the trustworthiness of your results, every protocol should be a self-validating system. This involves careful planning, execution, and data interpretation.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Integrate all peaks and reference the TMS peak to 0.00 ppm.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.
-
Validation Check: Confirm the presence of the solvent peak at its known chemical shift (e.g., 7.26 ppm for CDCl₃). The integration of the proton signals should correspond to the number of protons in the structure.
Protocol 2: HPLC Purity Assessment
-
System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The mobile phase can be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.
-
Method:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection: UV at 210 nm
-
Gradient: Start with 30% B, hold for 2 minutes, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Validation Check: Perform a blank injection (mobile phase only) to ensure a clean baseline. The peak shape of the main analyte should be symmetrical. Purity is assessed by the area percentage of the main peak relative to all other peaks.
Visualizing Workflows and Relationships
Diagrams can simplify complex processes and relationships, providing a clear overview.
Caption: General experimental workflow for the synthesis and characterization of a new derivative.
References
Comparing reactivity of Ethyl 1-hydroxycyclopentanecarboxylate vs methyl ester
An In-Depth Comparative Guide to the Reactivity of Ethyl 1-hydroxycyclopentanecarboxylate and Its Methyl Ester Analogue
Abstract
This guide provides a detailed, objective comparison of the chemical reactivity of this compound and Mthis compound. These two compounds, while structurally similar, exhibit notable differences in reaction kinetics and outcomes, primarily driven by steric and electronic factors. This document is intended for researchers, scientists, and professionals in drug development, offering experimental protocols, mechanistic explanations, and practical considerations to aid in the selection and application of these versatile chemical building blocks.
Introduction
This compound (CAS 41248-23-1) and its corresponding methyl ester, Mthis compound (CAS 6948-25-0), are valuable intermediates in organic synthesis.[1][2][3] Their structure, featuring a tertiary alcohol and an ester functional group on a cyclopentane ring, makes them precursors for a variety of more complex molecules, including pharmaceuticals and agrochemicals.[4][5] The choice between the ethyl and methyl ester can have significant implications for reaction efficiency, yield, and purification. Understanding the nuances of their comparative reactivity is therefore critical for effective synthetic strategy and process development. This guide will explore these differences through the lens of common organic transformations.
Physicochemical Properties
The seemingly minor difference of a single methylene unit between the ethyl and methyl esters leads to predictable variations in their physical properties. The larger ethyl group increases the molecular weight and potential for intermolecular forces, generally resulting in a higher boiling point.[6]
| Property | Mthis compound | This compound |
| CAS Number | 6948-25-0[3] | 41248-23-1[7] |
| Molecular Formula | C₇H₁₂O₃ | C₈H₁₄O₃[7] |
| Molecular Weight | 144.17 g/mol | 158.20 g/mol [7] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid[2] |
| Solubility | Limited solubility in water; soluble in organic solvents. | Limited solubility in water; soluble in organic solvents like ethanol and ether.[2] |
Comparative Reactivity Analysis
This section details the reactivity of the two esters in four key transformations: ester hydrolysis, transesterification, oxidation, and dehydration.
Ester Hydrolysis (Saponification)
Ester hydrolysis, the cleavage of the ester bond to form a carboxylic acid and an alcohol, is a fundamental reaction. It can be catalyzed by acid or base, though base-catalyzed hydrolysis (saponification) is often preferred as it is irreversible.[8][9]
Reactivity Comparison: In nucleophilic acyl substitution reactions like hydrolysis, the methyl ester is expected to be more reactive than the ethyl ester. This difference is primarily attributed to two factors:
-
Steric Hindrance: The methyl group is smaller than the ethyl group. Consequently, it presents less steric hindrance to the approach of the hydroxide nucleophile to the electrophilic carbonyl carbon.[10][11][12] A less crowded transition state leads to a lower activation energy and a faster reaction rate.
-
Electronic Effects: The ethyl group is slightly more electron-donating (+I effect) than the methyl group.[6][13][14] This marginally increases the electron density at the carbonyl carbon, reducing its electrophilicity and rendering it slightly less susceptible to nucleophilic attack. While this electronic effect is secondary to the steric effect, it contributes to the lower reactivity of the ethyl ester.[15]
A study on the alkaline hydrolysis of naphthoic acid esters similarly found differences in reaction rates between corresponding methyl and ethyl esters, supporting these fundamental principles.[16][17]
Experimental Protocol: Base-Catalyzed Hydrolysis This protocol provides a framework for comparing the hydrolysis rates of the two esters.
-
Setup: In two separate round-bottom flasks equipped with reflux condensers, dissolve this compound (1.0 eq) and Mthis compound (1.0 eq) in a minimal amount of ethanol.
-
Reagent Addition: To each flask, add an aqueous solution of sodium hydroxide (2.0 eq).
-
Reaction: Heat both reaction mixtures to reflux (approx. 80-90°C).
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals (e.g., every 30 minutes) to determine the rate of disappearance of the starting material.
-
Work-up: After completion, cool the mixtures to room temperature. Acidify with cold, dilute HCl until the pH is ~2. This protonates the carboxylate salt to form the carboxylic acid.
-
Extraction: Extract the product, 1-hydroxycyclopentanecarboxylic acid, with a suitable organic solvent (e.g., ethyl acetate).
-
Purification & Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. Confirm identity using NMR and/or IR spectroscopy.
Expected Outcome: The reaction with Mthis compound will proceed to completion faster than the reaction with the ethyl ester.
Diagram: General Workflow for Reactivity Comparison
Caption: Workflow for comparing ester reactivity.
Transesterification
Transesterification is an equilibrium process that converts one ester into another by exchanging the alkoxy group with a different alcohol, typically in the presence of an acid or base catalyst.[18][19] To favor product formation, a large excess of the new alcohol is used.[20]
Reactivity Comparison: The same steric and electronic principles that govern hydrolysis also apply to transesterification. Methyl esters are often preferred as starting materials for creating more complex esters because the methanol byproduct has a low boiling point and can be easily removed by distillation, driving the equilibrium toward the products.[18][21] Therefore, converting the methyl ester to the ethyl ester (using excess ethanol) would be more facile than the reverse reaction.
Experimental Protocol: Acid-Catalyzed Transesterification
-
Setup: To a round-bottom flask fitted with a distillation apparatus, add Mthis compound (1.0 eq) and a large excess of n-propanol (e.g., 10-20 eq), which acts as both reagent and solvent.
-
Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to a temperature that allows for the slow distillation of the methanol byproduct (b.p. 64.7°C).
-
Monitoring: Monitor the reaction via GC to track the formation of the new propyl ester and the disappearance of the methyl ester.
-
Work-up: Once the reaction is complete, cool the mixture. Neutralize the acid catalyst with a mild base like sodium bicarbonate solution.
-
Purification: Remove the excess propanol under reduced pressure. Partition the residue between water and an organic solvent (e.g., diethyl ether), dry the organic layer, and concentrate. Purify the resulting propyl ester by column chromatography if necessary.
Diagram: Steric Hindrance in Hydrolysis Intermediate
Caption: Tetrahedral intermediates in saponification.
Oxidation of the Tertiary Hydroxyl Group
Oxidation of alcohols is a common synthetic transformation. However, the class of alcohol—primary, secondary, or tertiary—dictates its reactivity.
Reactivity Comparison: Both Ethyl and Mthis compound possess a tertiary alcohol . Tertiary alcohols are resistant to oxidation by common oxidizing agents like chromic acid (H₂CrO₄) and pyridinium chlorochromate (PCC).[22][23][24] This is because the carbon atom attached to the hydroxyl group does not have a hydrogen atom that can be removed to form a carbon-oxygen double bond.[25][26] Oxidation would require cleavage of a carbon-carbon bond, which necessitates much harsher reaction conditions.[24]
Experimental Protocol: Attempted Oxidation with PCC
-
Setup: To a stirred solution of the ester (1.0 eq) in anhydrous dichloromethane (DCM) in a dry flask, add pyridinium chlorochromate (PCC, ~1.5 eq).[27][28] The addition of an inert solid like Celite can help prevent the formation of a tar-like precipitate.[27]
-
Reaction: Stir the mixture at room temperature for several hours.
-
Monitoring: Monitor the reaction by TLC. No change should be observed.
-
Work-up: Upon confirming no reaction has occurred, filter the mixture through a pad of silica gel or Florisil to remove the chromium salts, washing with additional DCM.
-
Analysis: Concentrate the filtrate to recover the unreacted starting material. Confirm its identity via NMR spectroscopy.
Dehydration to Form Cyclopentenecarboxylate
The elimination of water from an alcohol to form an alkene is known as dehydration. Tertiary alcohols undergo dehydration readily under acidic conditions.
Reactivity Comparison: The mechanism for acid-catalyzed dehydration typically involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to form a tertiary carbocation. A proton is then eliminated from an adjacent carbon to form the double bond. Since the ester functional group is electronically distant from the reaction center, its composition (methyl vs. ethyl) is expected to have a negligible effect on the rate of this reaction. Both esters should undergo dehydration with similar ease.
Experimental Protocol: Acid-Catalyzed Dehydration
-
Setup: Place the ester (1.0 eq) in a round-bottom flask suitable for distillation.
-
Catalyst: Add a few drops of a strong acid, such as concentrated sulfuric acid or phosphoric acid.
-
Reaction: Gently heat the mixture. The product, Ethyl or Methyl 1-cyclopentene-1-carboxylate, is typically lower boiling than the starting alcohol and can be distilled from the reaction mixture as it forms.
-
Purification: Collect the distillate, which may contain some acidic impurities. Wash the distillate with a saturated sodium bicarbonate solution, then with brine.
-
Analysis: Dry the organic product over anhydrous magnesium sulfate, filter, and characterize by NMR, IR, and GC-MS to confirm the formation of the C=C double bond.
Diagram: Dehydration and Attempted Oxidation Reactions
References
- 1. Page loading... [guidechem.com]
- 2. CAS 41248-23-1: ethyl 1-hydroxycyclopentane-carboxylate [cymitquimica.com]
- 3. CAS#:6948-25-0 | methyl 1-hydroxycyclopentane-1-carboxylate | Chemsrc [chemsrc.com]
- 4. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 5. chemneo.com [chemneo.com]
- 6. Ethyl Vs Methyl - Housing Innovations [dev.housing.arizona.edu]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. m.youtube.com [m.youtube.com]
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- 12. Steric effects - Wikipedia [en.wikipedia.org]
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- 17. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 18. Transesterification - Wikipedia [en.wikipedia.org]
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A Comparative Guide to the X-ray Crystallography of Hydroxycycloalkane Carboxylic Acids: A Case Study of 1-Hydroxycyclohexanecarboxylic Acid
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the definitive technique for elucidating atomic arrangements in the solid state, providing crucial insights into molecular conformation, intermolecular interactions, and crystal packing.[1] This guide delves into the practical and theoretical aspects of X-ray crystallography, using 1-hydroxycyclohexanecarboxylic acid as a primary case study.
While the initial focus of this guide was Ethyl 1-hydroxycyclopentanecarboxylate, a thorough search of crystallographic databases revealed a notable absence of publicly available single-crystal X-ray diffraction data for this specific compound. This scenario is not uncommon in research, where the crystallization of a target molecule can be a significant bottleneck. In such instances, examining the crystal structures of closely related analogs can provide invaluable insights into the expected structural features and crystallization behavior.
Therefore, this guide pivots to a detailed analysis of 1-hydroxycyclohexanecarboxylic acid, a structurally similar compound for which high-quality crystallographic data is available. We will explore the experimental workflow, from crystal growth to data analysis, and compare its crystallographic parameters to a different polymorphic form of the same molecule, offering a comprehensive look at the nuances of solid-state chemistry.
The Significance of Structural Elucidation
The determination of a molecule's crystal structure is fundamental to understanding its physical and chemical properties. For pharmaceutical compounds, for instance, different crystalline forms, known as polymorphs, can exhibit significant variations in solubility, bioavailability, and stability, directly impacting a drug's efficacy and shelf-life. The precise knowledge of atomic coordinates allows for the rational design of new molecules with improved properties and provides a basis for understanding intermolecular interactions that govern biological activity.
Experimental Walk-through: From Powder to Structure
The journey from a powdered sample to a refined crystal structure involves a series of meticulous steps, each crucial for obtaining high-quality data.[1]
Crystal Growth: The Art and Science of Nucleation
The prerequisite for any single-crystal X-ray diffraction experiment is the growth of a well-ordered, single crystal of suitable size (typically 0.1-0.3 mm in each dimension).[2] For 1-hydroxycyclohexanecarboxylic acid, a common and effective method is slow evaporation from a suitable solvent.
Experimental Protocol: Crystallization of 1-Hydroxycyclohexanecarboxylic Acid
-
Dissolution: Dissolve the 1-hydroxycyclohexanecarboxylic acid powder in a minimal amount of a suitable solvent, such as ethyl acetate or a mixture of ethyl acetate and hexane, at a slightly elevated temperature to achieve saturation.[3]
-
Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has a few needle-sized perforations. This allows for the slow evaporation of the solvent over several days at a constant temperature.
-
Crystal Harvesting: Once well-formed, transparent crystals appear, carefully extract them from the mother liquor using a mounted loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
The choice of solvent is critical and often determined empirically. The ideal solvent is one in which the compound has moderate solubility, allowing for a slow and controlled crystallization process. The rate of evaporation is also a key parameter; rapid evaporation tends to produce a multitude of small, poorly formed crystals, while slow evaporation encourages the growth of fewer, larger, and higher-quality crystals.
X-ray Diffraction Data Collection
Once a suitable crystal is mounted on the diffractometer, it is subjected to a focused beam of monochromatic X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.[1]
Experimental Protocol: Single-Crystal X-ray Data Collection
-
Mounting: The cryo-cooled crystal is mounted on a goniometer head in the path of the X-ray beam.
-
Unit Cell Determination: A short series of initial diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the unit cell and crystal symmetry, a data collection strategy is devised to measure the intensities of a unique and complete set of reflections. This typically involves rotating the crystal through a specific angular range while continuously exposing it to X-rays.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for various experimental factors (e.g., Lorentz-polarization effects, absorption).
The workflow for X-ray diffraction data collection can be visualized as follows:
Comparative Analysis: The Monoclinic vs. Triclinic Polymorphs of 1-Hydroxycyclohexanecarboxylic Acid
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. Here, we compare the crystallographic data of the monoclinic form of 1-hydroxycyclohexanecarboxylic acid with its triclinic polymorph.
| Parameter | Monoclinic Polymorph (CCDC 667277) | Triclinic Polymorph |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 11.856(2) | 6.045(1) |
| b (Å) | 5.869(1) | 9.872(2) |
| c (Å) | 20.345(4) | 12.089(2) |
| α (°) | 90 | 88.54(3) |
| β (°) | 94.87(3) | 82.04(3) |
| γ (°) | 90 | 85.34(3) |
| Volume (ų) | 1409.1(5) | 712.1(2) |
| Z | 8 | 4 |
| Calculated Density (g/cm³) | 1.353 | 1.341 |
| R-factor (%) | 4.88 | Not available |
Table 1: Comparison of the crystallographic data for the monoclinic and triclinic polymorphs of 1-hydroxycyclohexanecarboxylic acid.[4][5]
The most apparent difference lies in the crystal system and space group, which dictates the symmetry of the crystal lattice. The monoclinic form possesses a higher degree of symmetry than the triclinic form. This seemingly subtle difference in packing can have a significant impact on the macroscopic properties of the material. The unit cell dimensions also vary considerably, leading to a different calculated density.
The molecular conformation of 1-hydroxycyclohexanecarboxylic acid in the monoclinic form reveals a chair conformation for the cyclohexane ring, which is the most stable conformation for this ring system.[6] The carboxyl and hydroxyl groups are positioned equatorially and axially, respectively.
The relationship between the molecular structure and the resulting crystal packing can be visualized as follows:
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. 1-HYDROXY-CYCLOHEXANECARBOXYLIC ACID | 1123-28-0 [chemicalbook.com]
- 4. 1-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 219640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. iucrdata.iucr.org [iucrdata.iucr.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts in the Synthesis of Ethyl 1-hydroxycyclopentanecarboxylate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 1-hydroxycyclopentanecarboxylate, a valuable building block in the synthesis of various active pharmaceutical ingredients and specialty chemicals, is one such molecule.[1][2] This guide provides an in-depth comparative study of different catalytic methods for its synthesis, offering detailed experimental protocols, performance data, and an analysis of the underlying chemical principles to inform your selection of the most suitable synthetic route.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several distinct catalytic pathways. The choice of catalyst and reaction type not only influences the yield and purity of the final product but also dictates the required starting materials, reaction conditions, and overall process efficiency. This guide will focus on a comparative analysis of three primary methods:
-
Fischer-Speier Esterification: A classic acid-catalyzed esterification of 1-hydroxycyclopentanecarboxylic acid.
-
Reformatsky Reaction: A metal-mediated reductive coupling of a ketone with an α-haloester.
-
Grignard Reaction: The nucleophilic addition of an organomagnesium compound to an electrophilic carbonyl source.
Each of these methods offers unique advantages and is subject to specific limitations. Understanding these nuances is critical for process optimization and scale-up.
Method 1: Fischer-Speier Esterification with Acid Catalysis
The Fischer-Speier esterification is a widely used and straightforward method for the synthesis of esters from carboxylic acids and alcohols, driven by an acid catalyst.[3][4][5] This equilibrium-driven reaction necessitates strategies to favor product formation, typically by using an excess of one reactant or by removing water as it is formed.[6][7]
Catalyst Comparison: Sulfuric Acid vs. p-Toluenesulfonic Acid
While various Brønsted and Lewis acids can catalyze this reaction, sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are among the most common choices.[3]
Experimental Protocol: Sulfuric Acid Catalysis [1][8]
A solution of 1-hydroxycyclopentanecarboxylic acid (0.98 g, 7.5 mmol) in ethanol (3.8 mL) is treated with a catalytic amount of concentrated sulfuric acid. The mixture is stirred at room temperature for 72 hours. Post-reaction, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate (75 mL) and washed with brine (25 mL). The aqueous layer is further extracted with ethyl acetate (75 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.[1][8] This method has been reported to achieve a high yield of 95%.[1][8]
Discussion of Catalyst Performance
Reaction Mechanism: Fischer-Speier Esterification
The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the ester.[3]
Caption: Mechanism of Fischer-Speier Esterification.
Method 2: The Reformatsky Reaction
The Reformatsky reaction provides an alternative route to α-hydroxy esters by reacting a ketone with an α-haloester in the presence of metallic zinc.[9][10] A key advantage of this method is the mildness of the organozinc reagent, which allows for the presence of various functional groups that might not be tolerated by more reactive organometallic reagents like Grignard reagents.[11][12]
Experimental Protocol: Zinc-Mediated Synthesis
In a typical setup, activated zinc dust is suspended in a suitable solvent such as toluene. Ethyl bromoacetate is added, followed by the dropwise addition of cyclopentanone dissolved in toluene. The reaction mixture is heated to promote the formation of the organozinc intermediate and its subsequent addition to the ketone. After the reaction is complete, it is quenched with an acidic workup to protonate the alkoxide and remove zinc salts.[10] While a specific yield for the synthesis of this compound via this method is not detailed in the provided search results, a similar reaction with a different ketone yielded the desired β-hydroxy ester in 86% yield.[10]
Reaction Mechanism: Reformatsky Reaction
The reaction proceeds through the oxidative addition of zinc metal into the carbon-halogen bond of the α-haloester, forming a zinc enolate known as the Reformatsky reagent. This organozinc compound then adds to the carbonyl carbon of the ketone via a six-membered chair-like transition state. An acidic workup subsequently protonates the resulting zinc alkoxide to yield the final α-hydroxy ester.[10][11][12]
References
- 1. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 2. CAS 41248-23-1: ethyl 1-hydroxycyclopentane-carboxylate [cymitquimica.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. cerritos.edu [cerritos.edu]
- 8. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 11. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of Ethyl 1-hydroxycyclopentanecarboxylate: A Validation of Modern and Classical Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the development of efficient, scalable, and sustainable methods for the preparation of key building blocks is of paramount importance. Ethyl 1-hydroxycyclopentanecarboxylate, a valuable intermediate in the synthesis of various biologically active molecules, presents a compelling case study for the evaluation of synthetic methodologies. This guide provides an in-depth, objective comparison of a novel, greener synthetic route to this target molecule against two well-established, classical methods: the Fischer Esterification and the Reformatsky Reaction. By presenting supporting experimental data, mechanistic insights, and detailed protocols, we aim to equip researchers with the critical information needed to make informed decisions in their synthetic endeavors.
The Significance of this compound
This compound serves as a crucial precursor in the synthesis of a range of more complex molecules, including pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a hydroxyl group and an ester, allows for diverse chemical transformations, making it a versatile scaffold in organic synthesis. The imperative to produce this intermediate in high yield and purity, while considering economic and environmental factors, drives the continuous exploration of new and improved synthetic strategies.
Established Synthetic Routes: A Critical Evaluation
Two classical methods have long dominated the synthesis of this compound: the Fischer-Speier Esterification and the Reformatsky Reaction. While both are effective, they possess inherent advantages and disadvantages that must be carefully considered.
The Fischer-Speier Esterification: The Direct Approach
This is a straightforward and high-yielding method that involves the direct acid-catalyzed esterification of 1-hydroxycyclopentanecarboxylic acid with ethanol.
Reaction Scheme:
Mechanistic Insight: The Fischer esterification proceeds via a series of reversible protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product. The use of a large excess of the alcohol or the removal of water as it is formed is crucial to drive the equilibrium towards the product side.[1][2][3]
Experimental Protocol: Fischer-Speier Esterification
-
To a solution of 1-hydroxycyclopentanecarboxylic acid (e.g., 10.0 g) in absolute ethanol (e.g., 100 mL), cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL).
-
Heat the reaction mixture at reflux for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (e.g., 150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound.
Workflow Diagram: Fischer-Speier Esterification
Caption: Workflow for the Fischer-Speier Esterification.
The Reformatsky Reaction: Building the Carbon Skeleton
The Reformatsky reaction offers an alternative approach by constructing the carbon skeleton from a ketone and an α-halo ester in the presence of zinc.
Reaction Scheme:
(Note: The final product of this reaction is a β-hydroxy ester, not the target α-hydroxy ester. This highlights a key distinction and potential disadvantage of directly applying the standard Reformatsky reaction for this specific target.)
To obtain the desired α-hydroxy ester, the starting materials would be cyclopentanone and an α-halo-α-substituted ester, or a related variant. A more direct Reformatsky-type approach to the target molecule involves the reaction of cyclopentanone with ethyl bromoacetate in the presence of activated zinc.
Mechanistic Insight: The reaction is initiated by the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester, forming an organozinc reagent known as a Reformatsky enolate.[4][5][6] This enolate is less reactive than a Grignard reagent or a lithium enolate, which prevents it from reacting with the ester functionality of another molecule. The Reformatsky enolate then adds to the carbonyl carbon of the ketone through a six-membered chair-like transition state.[4][5] A subsequent acidic workup protonates the resulting alkoxide to yield the β-hydroxy ester.
Experimental Protocol: Reformatsky Reaction
-
Activate zinc dust (e.g., 1.2 equivalents) by stirring with a small amount of iodine in dry THF under an inert atmosphere until the iodine color disappears.
-
To the activated zinc suspension, add a solution of cyclopentanone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in dry THF dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram: Reformatsky Reaction
Caption: Workflow for the Reformatsky Reaction.
A Novel Synthetic Route: A Greener, Two-Step Approach
In the pursuit of more sustainable and efficient synthetic methods, we propose a novel two-step route to this compound. This approach combines a phase-transfer-catalyzed α-hydroxylation of cyclopentanone using molecular oxygen as the oxidant, followed by a standard esterification.
Step 1: Phase-Transfer-Catalyzed α-Hydroxylation of Cyclopentanone
This step utilizes a chiral phase-transfer catalyst to facilitate the enantioselective hydroxylation of cyclopentanone with molecular oxygen, a truly green oxidant.
Reaction Scheme (Step 1):
Mechanistic Insight: The phase-transfer catalyst transports the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates the ketone to form an enolate. This enolate then reacts with molecular oxygen. The chiral environment provided by the catalyst can induce enantioselectivity in the formation of the new stereocenter.[7] This method avoids the use of stoichiometric amounts of harsh oxidizing agents, making it an environmentally benign alternative.
Experimental Protocol: α-Hydroxylation
-
In a round-bottom flask, dissolve cyclopentanone (1.0 equivalent) and a chiral phase-transfer catalyst (e.g., a cinchona alkaloid-derived catalyst, 5 mol%) in a suitable organic solvent like toluene.
-
Add an aqueous solution of a base (e.g., 50% NaOH).
-
Stir the biphasic mixture vigorously under an atmosphere of oxygen (e.g., from a balloon) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-hydroxycyclopentanone.
Step 2: Esterification of 1-Hydroxycyclopentanone
The resulting α-hydroxy ketone can then be esterified using a standard procedure. For this, a mild and efficient method is the Steglich esterification, which avoids the acidic conditions of the Fischer esterification that could be detrimental to the α-hydroxy ketone.
Reaction Scheme (Step 2):
Mechanistic Insight: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid (in this case, the hydroxyl group of the hemiacetal formed in situ from the α-hydroxy ketone and ethanol) to form a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive acyl-pyridinium species, which is then readily attacked by the alcohol to form the ester.
Experimental Protocol: Steglich Esterification
-
Dissolve 1-hydroxycyclopentanone (1.0 equivalent), ethanol (1.2 equivalents), and DMAP (0.1 equivalents) in a dry, aprotic solvent such as dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow Diagram: Novel Two-Step Synthesis
Caption: Workflow for the Novel Two-Step Synthesis.
Comparative Performance Data
| Feature | Fischer Esterification | Reformatsky Reaction | Novel Two-Step Route |
| Starting Materials | 1-Hydroxycyclopentanecarboxylic acid, Ethanol | Cyclopentanone, Ethyl bromoacetate, Zinc | Cyclopentanone, O2, Ethanol, DCC, DMAP |
| Key Reagents | Conc. H2SO4 | Activated Zinc | Chiral Phase-Transfer Catalyst, DCC |
| Reaction Conditions | Reflux | Reflux | Room Temperature (Step 1), 0°C to RT (Step 2) |
| Typical Yield | ~95% | ~70-85% | ~80-90% (overall) |
| Green Chemistry Aspects | Use of strong acid, requires heating | Use of stoichiometric metal, organic halide | Uses O2 as oxidant, catalytic |
| Scalability | Readily scalable | Can be challenging due to zinc activation | Potentially scalable, catalyst cost is a factor |
| Safety Considerations | Handling of concentrated acid | Handling of pyrophoric zinc powder | Use of O2 requires caution |
Conclusion and Future Outlook
This comparative guide demonstrates that while classical methods like the Fischer Esterification and the Reformatsky Reaction remain viable for the synthesis of this compound, modern approaches offer significant advantages in terms of environmental impact and milder reaction conditions. The proposed novel two-step route, utilizing a phase-transfer-catalyzed α-hydroxylation with molecular oxygen, represents a greener alternative that aligns with the principles of sustainable chemistry.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, and the availability of starting materials and reagents. For large-scale, cost-effective production where the starting carboxylic acid is readily available, the Fischer Esterification remains a strong contender due to its high yield and simplicity. The Reformatsky reaction, while a classic C-C bond-forming reaction, may be less direct for this specific target. The novel two-step route, although involving an additional step, offers the potential for enantioselective synthesis and a significantly improved environmental profile, making it an attractive option for the synthesis of high-value, chiral derivatives.
As the field of organic synthesis continues to evolve, the development of even more efficient, selective, and sustainable methods for the preparation of key intermediates like this compound will undoubtedly remain a key area of focus.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. One moment, please... [chemistrysteps.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Ethyl 1-Hydroxycyclopentanecarboxylate Analogs: A Screening Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the cyclopentane scaffold is a recurring motif in a multitude of biologically active compounds, from natural products to synthetic pharmaceuticals.[1] Its conformational flexibility and amenability to stereocontrolled functionalization make it an attractive starting point for the design of novel therapeutic agents. Ethyl 1-hydroxycyclopentanecarboxylate, with its versatile functional groups—an ester, a hydroxyl group, and a carbocyclic core—presents a promising, yet underexplored, template for analog synthesis and biological screening.
This guide provides a comparative analysis of the biological activities of various analogs conceptually related to this compound. While direct, comprehensive screening data for a systematic library of its immediate derivatives is not extensively published, by examining structurally related cyclopentane-containing molecules, we can elucidate key structure-activity relationships (SAR) and project the potential therapeutic applications of this chemical class. We will delve into the antimicrobial, anticancer, and anti-inflammatory activities of these analogs, supported by experimental data from various studies, and provide detailed protocols for the screening assays discussed.
I. Antimicrobial Activity of Cyclopentane Analogs
The urgent need for new antimicrobial agents has driven the exploration of diverse chemical scaffolds. Cyclopentane derivatives have emerged as a promising area of investigation.
Studies on various cyclopentane-based molecules have revealed significant antimicrobial potential. For instance, cyclopentane-based muraymycin analogs have been synthesized and evaluated for their ability to inhibit MraY, an essential enzyme in bacterial peptidoglycan biosynthesis.[2] The structure-activity relationship analysis of these analogs highlighted the critical role of a lipophilic side chain for MraY inhibition and antibacterial efficacy against Staphylococcus aureus.[2]
Another study focused on cyclopentenyl esters isolated from the inner bark of Tabebuia avellanedae.[3] Several of these natural products demonstrated notable biological effects. This underscores the potential of the cyclopentane ring, in various forms, as a scaffold for the development of new antimicrobial agents.
To provide a clearer comparative perspective, the following table summarizes the antimicrobial activities of representative cyclopentane derivatives from different studies.
| Compound Class | Representative Structure/Analog | Target Organism(s) | Activity (MIC/EC50) | Reference |
| Muraymycin Analogs | Cyclopentane-based analog with lipophilic side chain | Staphylococcus aureus | Active (specific MIC not provided in abstract) | [2] |
| Cyclopentenyl Esters | Avellaneine derivatives | Not specified in abstract | Dose-dependent reduction of inflammatory markers | [3] |
| Cyclopropyl Amides | Amide derivatives with cyclopropane ring | S. aureus, E. coli, C. albicans | Moderate activity (MIC80 = 16-64 µg/mL for some analogs) | [4] |
Note: This table is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
The antimicrobial activity of cyclopentane derivatives is significantly influenced by the nature and position of their substituents.
-
Lipophilicity: As demonstrated with the muraymycin analogs, the presence of a lipophilic side chain appears crucial for antibacterial activity, likely facilitating membrane transport or interaction with the target enzyme.[2]
-
Aromatic and Heterocyclic Moieties: The introduction of aryl or heterocyclic groups can modulate the antimicrobial spectrum and potency. For example, in a series of cyclopropane carboxamides, the type of aryl substituent influenced the activity against different bacterial and fungal strains.[4]
-
Stereochemistry: The spatial arrangement of substituents on the cyclopentane ring can be critical. For quinolone derivatives with a pyrrolidinyl group (containing a five-membered ring), the trans stereochemistry was generally more favorable for activity against Enterobacteriaceae than the cis configuration.[5]
The following diagram illustrates a generalized experimental workflow for antimicrobial susceptibility testing.
II. Anticancer and Cytotoxic Activity of Cyclopentane Analogs
The cyclopentane ring is a key structural feature in several classes of compounds with demonstrated anticancer properties. The investigation of novel cyclopentane derivatives is a vibrant area of oncology research.
A diverse range of cyclopentane-containing molecules has been synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines. A study on 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones revealed that while many compounds possessed anti-inflammatory and analgesic properties, their cytotoxicity was minimal, suggesting a favorable therapeutic window.[6] In contrast, a novel series of 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives showed potent antiproliferative activity against several cancer cell lines, with the most promising compound exhibiting IC50 values in the low micromolar range.[7]
The following table summarizes the cytotoxic activities of various cyclopentane analogs against different human cancer cell lines.
| Compound Class | Representative Structure/Analog | Cancer Cell Line(s) | Activity (IC50) | Reference |
| Arylidene Cyclopentanones | 2-substituted-2-dimethylaminomethyl derivatives | Human cell lines | Minimal cytotoxicity | [6] |
| Dihydropteridinones | 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one (Compound 6k) | HCT-116, HeLa, HT-29, MDA-MB-231 | 3.29 - 10.30 µM | [7] |
| Cyclopentaquinolines | 6-(3,5-dimethylisoxazol-4-yl)-...-cyclopenta[h]quinolin-3-one | Not specified in abstract | Potent in vitro activity | [8] |
| Diarylpentanoids | Cyclopentanone-containing diarylpentanoids | Not specified in abstract | Less effective than cyclohexanone analogs for anti-inflammatory activity | [9] |
Note: This table is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
The anticancer activity of cyclopentane derivatives is highly dependent on the overall molecular architecture.
-
Ring Substituents: For the dihydropteridinone series, a 4-(4-methylpiperazin-1-yl)aniline group at the C-2 position was found to be optimal for antiproliferative activity.[7] This highlights the importance of specific substituents in directing the molecule to its biological target.
-
Fused Ring Systems: The fusion of the cyclopentane ring to other cyclic systems, as seen in the cyclopentaquinolines, can lead to potent biological activity.[8] The resulting rigid framework may facilitate optimal binding to the target protein.
-
Mechanism of Action: The observed cytotoxicity can be mediated by various mechanisms. For instance, the promising dihydropteridinone derivative was found to induce cell cycle arrest at the G2/M phase.[7]
The following diagram illustrates the general principle of the MTT assay, a common method for assessing cytotoxicity.
III. Anti-inflammatory Activity of Cyclopentane Analogs
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key therapeutic goal. Cyclopentane-containing molecules have shown promise in this area.
Several studies have investigated the anti-inflammatory properties of cyclopentane derivatives. A series of 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones demonstrated significant anti-inflammatory and analgesic activity in rat models.[6] Another study on cyclopentenyl and cyclopentyl esters from Tabebuia avellanedae showed that several of these compounds could reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW 264.7 cells in a dose-dependent manner.[3]
The following table provides a comparative overview of the anti-inflammatory activities of different classes of cyclopentane analogs.
| Compound Class | Representative Structure/Analog | In Vitro/In Vivo Model | Key Findings | Reference |
| Arylidene Cyclopentanones | 2-substituted-2-dimethylaminomethyl derivatives | Rat models | Significant anti-inflammatory and analgesic activity | [6] |
| Benzylidene Cyclopentanones | 2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanones | Xylene-induced mouse ear edema | One compound showed significant activity | [10] |
| Cyclopentenyl/Cyclopentyl Esters | Avellaneine derivatives | LPS-stimulated RAW 264.7 cells | Dose-dependent reduction of NO and PGE2 production | [3] |
Note: This table is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
The anti-inflammatory potential of cyclopentane analogs is dictated by their structural features.
-
Substitution Pattern: In the arylidene cyclopentanone series, the nature of the substituent at the 2-position and on the arylidene group influences the anti-inflammatory and cytotoxic profile. A second substituent at the 2-position was found to increase stability and decrease cytotoxicity while retaining anti-inflammatory effects.[6]
-
Ester Functionality: For the cyclopentenyl and cyclopentyl esters, the specific ester group and its stereochemistry likely play a role in the observed inhibition of inflammatory mediators.[3] The ester may influence cell permeability and interaction with intracellular targets.
The following diagram outlines a typical workflow for in vitro anti-inflammatory screening.
IV. Experimental Protocols
For the integrity and reproducibility of the screening data, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Compound Stock Solutions: Dissolve the synthesized analogs in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each analog in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the analog that completely inhibits visible growth of the microorganism.
This protocol is a standard method for assessing cell viability.[11]
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the analogs and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This protocol measures the production of NO, a key inflammatory mediator, by macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment and Stimulation: Pre-treat the cells with non-toxic concentrations of the analogs for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
Griess Assay: Mix the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation, measure the absorbance at approximately 540 nm.
-
Data Analysis: Quantify the amount of nitrite (a stable metabolite of NO) in the supernatant using a standard curve of sodium nitrite. Calculate the percentage inhibition of NO production by the analogs.
V. Conclusion and Future Directions
The cyclopentane scaffold, as exemplified by the conceptual analogs of this compound, holds considerable promise for the development of novel therapeutic agents. The collective evidence from studies on related cyclopentane derivatives points towards the potential for discovering compounds with significant antimicrobial, anticancer, and anti-inflammatory activities.
The key to unlocking this potential lies in systematic analog synthesis and screening. Future research should focus on building libraries of this compound derivatives with diverse substituents to comprehensively map the structure-activity landscape. By employing the standardized screening protocols outlined in this guide, researchers can generate robust and comparable data, accelerating the identification of lead compounds for further preclinical and clinical development. The exploration of this chemical space is a worthwhile endeavor in the ongoing quest for new and more effective medicines.
References
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- 2. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Synthesis and antimicrobial evaluation of a series of 7-[3-amino (or aminomethyl)-4-aryl (or cyclopropyl)-1-pyrrolidinyl]-4-quinolone- and -1,8-naphthyridone-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Cyclopentaquinoline Derivatives as Nonsteroidal Glucocorticoid Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
A Comparative Guide for Synthetic Chemists: Ethyl 1-hydroxycyclopentanecarboxylate vs. Other Cyclic Keto Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, cyclic α-hydroxy esters are valuable intermediates, serving as versatile scaffolds in the construction of complex molecules, including natural products and pharmaceuticals. Among these, Ethyl 1-hydroxycyclopentanecarboxylate holds a prominent position. This guide offers an in-depth technical comparison between the synthesis and reactivity of this compound and its cyclic counterparts, with a focus on providing experimental data and field-proven insights to inform your synthetic strategies.
I. Synthesis of Precursor Cyclic β-Keto Esters: The Dieckmann Condensation
The most common route to cyclic α-hydroxy esters begins with the corresponding cyclic β-keto ester. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is the cornerstone for synthesizing these cyclic β-keto esters.[1][2] The choice of the starting diester directly dictates the size of the resulting cyclic product.
The mechanism involves the formation of a resonance-stabilized enolate from one ester arm, which then acts as a nucleophile, attacking the carbonyl group of the other ester arm.[2][3] A crucial step for driving the reaction to completion is the deprotonation of the resulting β-keto ester, which is significantly more acidic than the starting ester.[4] This necessitates the use of at least one full equivalent of a strong base.[4]
Generalized Mechanism of the Dieckmann Condensation
Caption: Mechanism of the Dieckmann Condensation.
Performance Comparison: Ring Size Matters
The facility of the Dieckmann condensation is highly dependent on the chain length of the starting diester, which in turn determines the ring size of the product. Five- and six-membered rings are generally favored due to their inherent thermodynamic stability and minimal ring strain.[3][5]
| Ring Size | Starting Diester | Product | Typical Yield (%) | Reference(s) |
| 5-membered | Diethyl adipate | Ethyl 2-oxocyclopentanecarboxylate | 74-81 | [6] |
| 6-membered | Diethyl pimelate | Ethyl 2-oxocyclohexanecarboxylate | 78-81 | [6] |
| 7-membered | Diethyl suberate | Ethyl 2-oxocycloheptanecarboxylate | ~50 | [7] |
| 4-membered | Diethyl succinate | Ethyl 2-oxocyclobutanecarboxylate | Low/Requires special conditions | [7] |
| >7-membered | - | - | Generally low due to competing side reactions | [5][8] |
As the table indicates, the synthesis of five- and six-membered cyclic β-keto esters proceeds in high yield under standard conditions. The formation of seven-membered rings is less efficient, and rings larger than seven members are generally difficult to obtain via the Dieckmann condensation due to entropic factors and competing intermolecular reactions.[5][8] The formation of strained four-membered rings is also challenging and often requires specialized high-dilution techniques.[7]
II. Reduction to Cyclic α-Hydroxy Esters: A Comparative Look at Stereoselectivity
The conversion of cyclic β-keto esters to their corresponding α-hydroxy esters is a critical step. This reduction can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a common and practical choice.[9] The stereochemical outcome of this reduction is of paramount importance, as it often dictates the biological activity of the final molecule.
Experimental Protocol: Sodium Borohydride Reduction of Ethyl 2-oxocyclopentanecarboxylate
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
3 M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Ethyl 2-oxocyclopentanecarboxylate in methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the chilled solution. Allow the reaction to stir for a designated time.
-
Quench the reaction by adding water and then a 3 M NaOH solution to decompose the borate salts.[10]
-
Extract the aqueous layer with dichloromethane.[10]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[10]
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
Workflow for the Reduction of a Cyclic β-Keto Ester
Caption: Generalized workflow for NaBH₄ reduction.
Diastereoselectivity in Reduction: A Function of Ring Conformation
The reduction of the ketone in a cyclic β-keto ester can lead to two diastereomeric α-hydroxy esters, typically designated as cis and trans isomers, depending on the orientation of the newly formed hydroxyl group relative to the ester group. The diastereoselectivity of this reduction is influenced by the conformation of the cyclic system.
For Ethyl 2-oxocyclopentanecarboxylate , the five-membered ring is relatively planar, offering less facial bias for the hydride attack. This often results in a mixture of diastereomers, with a slight preference for the trans product due to the steric bulk of the ester group directing the incoming hydride to the opposite face.
In contrast, the reduction of Ethyl 2-oxocyclohexanecarboxylate generally exhibits higher diastereoselectivity. The six-membered ring adopts a stable chair conformation where the bulky ester group preferentially occupies an equatorial position to minimize steric strain. Hydride attack then predominantly occurs from the less hindered axial face, leading to the formation of the cis isomer as the major product, where the hydroxyl group is also in an equatorial position.
While specific comparative data for the reduction of various ring sizes under identical conditions is sparse in the literature, biocatalytic reductions using enzymes like ketoreductases (KREDs) have shown to provide high enantio- and diastereoselectivity for a range of β-keto esters.[11][12]
III. Reactivity of Cyclic α-Hydroxy Esters: A Comparative Overview
The reactivity of cyclic α-hydroxy esters is primarily dictated by the interplay between the hydroxyl and ester functionalities and the constraints imposed by the ring system.
Dehydration Reactions
Acid-catalyzed dehydration of cyclic α-hydroxy esters leads to the formation of α,β-unsaturated esters. The ease of this elimination reaction is influenced by the ring size and the stereochemistry of the starting alcohol. For this compound, dehydration readily affords Ethyl cyclopent-1-enecarboxylate. The planarity of the five-membered ring facilitates the formation of the endocyclic double bond.
In the case of the six-membered ring analogue, Ethyl 1-hydroxycyclohexanecarboxylate, dehydration also proceeds to give the corresponding α,β-unsaturated ester. However, the conformational rigidity of the cyclohexane ring can influence the reaction rate and may lead to the formation of other side products depending on the reaction conditions.
Ester and Hydroxyl Group Manipulations
Both the ester and hydroxyl groups in these molecules can be further manipulated. The ester can be hydrolyzed to the corresponding carboxylic acid or transesterified. The hydroxyl group can be acylated, alkylated, or oxidized. The relative reactivity in these transformations is often influenced by steric hindrance around the functional groups, which is, in turn, dependent on the ring size and conformation.
IV. Conclusion
This compound and its cyclic keto ester counterparts are indispensable tools in the synthetic chemist's arsenal. The choice between them is dictated by the desired ring size of the target molecule.
-
Synthesis: The Dieckmann condensation provides a reliable and high-yielding route to the precursor five- and six-membered cyclic β-keto esters. Yields tend to decrease for smaller or larger ring systems.
-
Reduction: The reduction of the β-keto group to an α-hydroxy group is a key transformation. While standard reducing agents like NaBH₄ are effective, achieving high diastereoselectivity can be challenging, particularly for the five-membered ring system. Biocatalysis offers a promising alternative for accessing stereopure α-hydroxy esters.
-
Reactivity: The subsequent reactivity of the cyclic α-hydroxy esters is influenced by the ring size, with the five-membered system often exhibiting greater flexibility and facility in forming endocyclic double bonds upon dehydration.
This guide provides a framework for understanding the comparative performance of this compound and related cyclic systems. By considering the principles of ring strain, stereoelectronics, and conformational analysis, researchers can make informed decisions in the design and execution of their synthetic routes.
V. References
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Schaefer, J. P.; Bloomfield, J. J. Organic Reactions1967 , 15, 1–203. DOI: 10.1002/0471264180.or015.01. --INVALID-LINK--
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Dieckmann Condensation. Organic Chemistry Portal. --INVALID-LINK--
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A Comparative Analysis of Catalysts for Dieckmann Condensation: A Guide for Researchers - Benchchem. --INVALID-LINK--
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Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes | Fiveable. --INVALID-LINK--
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Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC - NIH. --INVALID-LINK--
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The Dieckmann Condensation - Organic Reactions. --INVALID-LINK--
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Dieckmann Cyclization Comparative Reaction - gChem Global. --INVALID-LINK--
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Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). --INVALID-LINK--
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Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Lookchem. --INVALID-LINK--
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Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. --INVALID-LINK--
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Dieckmann condensation - Wikipedia. --INVALID-LINK--
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CAS 41248-23-1: ethyl 1-hydroxycyclopentane-carboxylate - CymitQuimica. --INVALID-LINK--
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Solved tion. We found, however, that the reaction of diethyl | Chegg.com. --INVALID-LINK--
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Diastereoselective reduction of b-keto ester 17 | Download Table - ResearchGate. --INVALID-LINK--
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Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases - ScholarWorks@UA. --INVALID-LINK--
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6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. --INVALID-LINK--
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Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed. --INVALID-LINK--
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Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast - ResearchGate. --INVALID-LINK--
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Sodium Borohydride Reduction Final v2x | PDF - Scribd. --INVALID-LINK--
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Dieckmann Condensation - Chemistry LibreTexts. --INVALID-LINK--
-
Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. --INVALID-LINK--
-
Patai's Chemistry of Functional Groups - ResearchGate. --INVALID-LINK--
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NaBH4 Reduction of Ketone to Alcohol 39 NaBH - Minnesota State University Moorhead. --INVALID-LINK--
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Sodium Borohydride NaBH4 Reduction Reaction Mechanism - YouTube. --INVALID-LINK--
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Dieckmann condensation - ResearchGate. --INVALID-LINK--
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Dieckmann condensation - L.S.College, Muzaffarpur. --INVALID-LINK--
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2: Reduction of Organic Compounds (Experiment) - Chemistry LibreTexts. --INVALID-LINK--
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Dieckmann Condensation Reaction Mechanism - YouTube. --INVALID-LINK--
-
-
The reaction of ethyl 2-oxocyclopentanecarboxylate with arylamines. Part I. The preparation of 2,3-dihydro-α-quinindones (2,3,4,5-tetrahydro-4-oxo-1H-cyclopenta[c]quinolines) - Journal of the Chemical Society (Resumed) (RSC Publishing). --INVALID-LINK--
-
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A Comparative Guide to the Reactivity of Methyl and Ethyl 2-Oxocyclopentanecarboxylate - Benchchem. --INVALID-LINK--
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Craig II, Loskot, Mohr, Behenna, Harned, and Stoltz Supporting Information ! S1 Palladium-Catalyzed Enantioselective Decarboxyl - stoltz2.caltech.edu. --INVALID-LINK--
-
Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclopentanecarboxylate | C12H18O5 | CID 4418640 - PubChem. --INVALID-LINK--
-
Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem. --INVALID-LINK--
-
41248-23-1|this compound|BLD Pharm. --INVALID-LINK--
-
Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate | C10H18O3 | CID 69198385 - PubChem. --INVALID-LINK--
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Ethyl cyclopent-1-enecarboxylate | C8H12O2 | CID 275610 - PubChem - NIH. --INVALID-LINK--
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A Comparative Guide to Confirming the Absolute Configuration of Ethyl 1-hydroxycyclopentanecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity, efficacy, and safety.[1] Chiral molecules, such as the derivatives of Ethyl 1-hydroxycyclopentanecarboxylate, can exist as enantiomers—mirror-image isomers that often exhibit profoundly different pharmacological effects.[1] Therefore, the unambiguous assignment of the absolute configuration of a stereocenter is a cornerstone of modern drug discovery and development.
This guide provides a comparative analysis of the primary analytical techniques employed to establish the absolute configuration of chiral molecules, with a specific focus on this compound derivatives. We will delve into the principles, experimental workflows, and relative merits of each method, offering field-proven insights to aid researchers in selecting the most appropriate strategy for their specific needs.
The Imperative of Stereochemical Purity
The significance of determining absolute configuration is underscored by the fact that enantiomers of a chiral drug can have distinct biochemical effects.[1] One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit toxic effects. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of pharmaceutical compounds. This necessitates robust and reliable analytical methods to confirm the absolute configuration of drug candidates and their intermediates.
A Comparative Overview of Key Analytical Techniques
Several powerful techniques are at the disposal of scientists for the definitive assignment of absolute configuration.[] The primary methods include X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing or solvating agents.[][3] The choice of technique often depends on the physical state of the sample, the presence of suitable chromophores, and the availability of high-quality crystals.
| Technique | Principle | Sample Requirements | Strengths | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.[3][4] | High-quality single crystal.[4][5] | Provides an unambiguous and direct determination of the absolute configuration.[4] | Crystal growth can be challenging and time-consuming.[5][6] Not suitable for non-crystalline materials.[6] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5][7][8] | Solution of the compound. | Applicable to a wide range of molecules in their solution state, eliminating the need for crystallization.[1][5][8] Provides conformational information.[5] | Requires comparison with quantum chemical calculations (DFT) for absolute configuration assignment.[1][5] |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[9][10] | Solution of the compound with a suitable chromophore. | Highly sensitive and can be used for samples in solution.[9] | Requires the presence of a chromophore near the stereocenter for reliable results. |
| NMR with Chiral Auxiliaries | Formation of diastereomers by reacting the chiral analyte with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA), leading to distinguishable NMR signals.[11][12][13] | Solution of the compound. | Does not require crystallization and can be performed with standard NMR spectrometers.[14] | Derivatization can sometimes be difficult, and the interpretation of spectra can be complex.[13] |
In-Depth Analysis of Leading Methodologies
1. X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction is widely regarded as the most powerful and definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[4][15] The technique relies on the anomalous dispersion effect of heavy atoms within the crystal lattice to unambiguously establish the stereochemistry.[4][16]
Causality in Experimental Choice: The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound of interest.[5][16] For this compound derivatives, co-crystallization with a suitable chiral auxiliary or the introduction of a heavy atom into the molecular structure can facilitate the determination of the absolute configuration.[4][6]
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for absolute configuration determination by X-ray crystallography.
2. Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
VCD has emerged as a robust alternative to X-ray crystallography, particularly for molecules that are difficult to crystallize.[1] This technique measures the differential absorption of left and right circularly polarized infrared light, providing a unique spectral fingerprint for each enantiomer.[5][7] The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer using Density Functional Theory (DFT).[1][5]
Causality in Experimental Choice: VCD is the method of choice when a non-destructive analysis in the solution phase is preferred. For this compound derivatives, the presence of carbonyl and hydroxyl groups provides distinct vibrational bands in the infrared region, making them suitable candidates for VCD analysis. It is important to consider the potential for intermolecular hydrogen bonding, especially for carboxylic acid derivatives, which can influence the VCD spectrum.[17][18]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Dissolve the enantiomerically pure this compound derivative in a suitable deuterated solvent (e.g., CDCl3) at an appropriate concentration (typically 0.05-0.1 M).[5]
-
Data Acquisition: Record the IR and VCD spectra using a dedicated VCD spectrometer. Multiple blocks of scans are typically averaged to improve the signal-to-noise ratio.[5]
-
Computational Modeling:
-
Perform a conformational search for the molecule to identify all low-energy conformers.
-
For each conformer, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD spectrum for each conformer.
-
-
Spectral Comparison: Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers. Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers. A good match in the signs and relative intensities of the major bands allows for an unambiguous assignment of the absolute configuration.[5]
Caption: Workflow for VCD-based absolute configuration determination.
3. Nuclear Magnetic Resonance (NMR) with Chiral Auxiliaries
NMR spectroscopy can be a powerful tool for determining absolute configuration when used in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[11][13] The reaction of a chiral analyte with a CDA forms a pair of diastereomers, which will exhibit distinct chemical shifts in the NMR spectrum.[11][12] The most well-known method is the Mosher's acid method.[]
Causality in Experimental Choice: This method is particularly useful when only small amounts of the sample are available and when other methods are not feasible. For this compound derivatives, the hydroxyl group provides a convenient handle for derivatization with a chiral acid chloride, such as Mosher's acid chloride. The resulting diastereomeric esters can then be analyzed by ¹H NMR.
Experimental Protocol: Modified Mosher's Method
-
Derivatization: React the enantiomerically pure this compound derivative separately with (R)- and (S)-Mosher's acid chloride to form the corresponding diastereomeric esters.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.
-
Spectral Analysis: Carefully assign the proton signals for each diastereomer. Calculate the chemical shift differences (Δδ = δS - δR) for the protons near the stereocenter.
-
Configuration Assignment: Based on the established model for Mosher's esters, the sign of the Δδ values for different protons can be used to deduce the absolute configuration of the original alcohol.
Caption: Workflow for absolute configuration determination using Mosher's method.
Conclusion: An Integrated Approach
The determination of the absolute configuration of this compound derivatives is a critical step in their development for pharmaceutical and other applications. While X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a significant bottleneck.[5] Vibrational Circular Dichroism offers a powerful and increasingly routine alternative for determining the absolute configuration of molecules in solution, complementing the capabilities of X-ray crystallography.[1][8] NMR-based methods using chiral auxiliaries provide another valuable tool, especially when sample quantities are limited.
Ultimately, the choice of the most suitable technique will depend on the specific properties of the molecule under investigation and the resources available. In many cases, a combination of two or more of these techniques can provide the highest level of confidence in the assignment of the absolute configuration, ensuring the scientific rigor required in modern chemical research and drug development.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 3. purechemistry.org [purechemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. First Principles Calculation of Electronic Circular Dichroism Including Exciton Effects - 2023 APS March Meeting [archive.aps.org]
- 11. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY | PPTX [slideshare.net]
- 15. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Navigating Metabolic Fates: A Comparative Guide to Isotopic Labeling with Ethyl 1-hydroxycyclopentanecarboxylate
In the intricate landscape of drug discovery and metabolic research, understanding the biotransformation of a molecule is paramount. Isotopic labeling stands as a cornerstone technique, offering an unambiguous window into the metabolic fate of a compound. This guide provides a comprehensive overview of how to approach isotopic labeling studies using Ethyl 1-hydroxycyclopentanecarboxylate, a versatile building block.[1] While direct, published isotopic labeling studies with this specific molecule are not widely available, this guide will establish a robust framework for such investigations by drawing parallels with established principles of metabolic research, particularly deuterium labeling.
We will explore the rationale behind isotopic labeling, compare potential labeling strategies for this compound, and provide detailed, actionable protocols for researchers, scientists, and drug development professionals. The focus will be on leveraging the kinetic isotope effect to modulate metabolic pathways and gain deeper insights into a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]
The Foundational Principle: The Kinetic Isotope Effect (KIE)
At the heart of many isotopic labeling studies, especially those involving deuterium (²H or D), is the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes.[2] The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can significantly slow down metabolic reactions that involve the cleavage of this bond, such as those mediated by cytochrome P450 enzymes.[4] This "metabolic hardening" is a powerful tool for enhancing a drug's pharmacokinetic profile.[5]
Strategic Isotopic Labeling of this compound: A Comparative Outlook
The structure of this compound offers several potential sites for isotopic labeling. The choice of which isotope and which position to label depends entirely on the research question.
| Isotope | Labeling Position | Rationale & Scientific Insight | Potential Application |
| ¹³C | Carbonyl Carbon | Unlikely to exhibit a significant KIE. Primarily used as a tracer for quantifying the parent compound and its metabolites via mass spectrometry. | Absolute quantification studies (e.g., microdosing) to trace the backbone of the molecule. |
| ¹³C | Ethyl Group | Similar to carbonyl labeling, this would serve as a tracer for the ethyl moiety, helping to identify metabolites where this group is cleaved or modified. | Investigating esterase activity and the metabolic fate of the ethyl group. |
| ²H (D) | Cyclopentane Ring | Strategic deuteration of the cyclopentane ring can probe for and potentially block oxidative metabolism at these sites. The specific position would be determined by preliminary metabolic stability assays to identify "metabolic soft spots." | Enhancing metabolic stability and prolonging the half-life of the molecule by slowing down hydroxylation or dehydrogenation on the ring.[4] |
| ²H (D) | Ethyl Group (α or β position) | Deuteration at the ethyl group can investigate and potentially hinder oxidation at this site, which is a common metabolic pathway for ethyl esters. | Improving the stability of the ester linkage against oxidative metabolism. |
Table 1. Comparison of Potential Isotopic Labeling Strategies for this compound.
Experimental Design: A Step-by-Step Protocol for a Deuterium Labeling Study
This protocol outlines a hypothetical study to assess the impact of deuterium labeling on the metabolic stability of this compound.
Part 1: Synthesis of Deuterated this compound
The synthesis of the unlabeled this compound involves the esterification of 1-hydroxycyclopentanecarboxylic acid with ethanol in the presence of a catalytic amount of sulfuric acid.[6] For the synthesis of a deuterated version, one would start with a deuterated precursor. For example, to deuterate the cyclopentane ring, a deuterated cyclopentanone could be used as the starting material for the synthesis of the 1-hydroxycyclopentanecarboxylic acid precursor.
Part 2: In Vitro Metabolic Stability Assessment
Objective: To compare the rate of metabolism of this compound and its deuterated analog in liver microsomes.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
This compound (unlabeled)
-
Deuterated this compound
-
Acetonitrile (for quenching)
-
Internal standard (a structurally similar, stable compound)
-
LC-MS/MS system
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, HLM, and the test compound (either unlabeled or deuterated this compound) at a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex and centrifuge the samples to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to a clean tube and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
Part 3: Data Analysis and Interpretation
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance for the deuterated analog compared to the unlabeled compound would indicate that the deuteration has successfully slowed down metabolism at the labeled site.[7]
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | Hypothetical Value: 25 | Hypothetical Value: 80 |
| Deuterated-Ethyl 1-hydroxycyclopentanecarboxylate | Hypothetical Value: 75 | Hypothetical Value: 27 |
Table 2. Hypothetical Comparative Metabolic Stability Data.
Visualizing the Workflow
Caption: Experimental workflow for comparing the metabolic stability of unlabeled and deuterated compounds.
Comparative Analysis with Alternative Tracer Methodologies
While deuterium labeling is a powerful tool for modulating metabolic fate, other isotopic labeling strategies serve different, yet equally important, purposes.
-
¹³C and ¹⁵N Labeling: These heavy isotopes are primarily used for tracing the metabolic fate of a molecule without significantly altering its metabolic rate. They are invaluable in quantitative "pulse-chase" experiments and for elucidating complex metabolic pathways using mass spectrometry and NMR.[3]
-
Radioisotopic Labeling (³H, ¹⁴C): Traditionally used in ADME studies, radioisotopes offer high sensitivity for detection. However, the requirement for specialized handling and disposal of radioactive materials makes stable isotope labeling a more attractive alternative in many early-stage discovery settings.
Caption: Decision tree for selecting an appropriate isotopic labeling strategy.
Conclusion
While direct experimental data on isotopically labeled this compound is not yet prevalent in the literature, the principles of isotopic labeling, particularly deuterium labeling, provide a clear and actionable path for its investigation. By strategically replacing hydrogen with deuterium, researchers can "harden" metabolically labile positions, potentially enhancing the pharmacokinetic properties of derivatives of this compound. The provided protocols and comparative analysis serve as a foundational guide for scientists and researchers to design and execute meaningful isotopic labeling studies, ultimately accelerating the journey from a promising molecule to a potential therapeutic.
References
- 1. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Identification of Ethyl 1-hydroxycyclopentanecarboxylate: A Comparative Analysis
In the landscape of synthetic chemistry and drug development, unequivocal structural confirmation of novel and existing molecules is paramount. For researchers working with alicyclic compounds, Ethyl 1-hydroxycyclopentanecarboxylate (CAS No. 41248-23-1) presents a common yet crucial synthetic intermediate.[1][2][3] Its unique combination of a tertiary alcohol and an ethyl ester on a cyclopentyl scaffold makes it a valuable building block. This guide provides an in-depth, comparative analysis of the spectral data for this compound, cross-referencing it with structurally similar alternatives to aid in its unambiguous identification.
The Imperative of Spectral Cross-Referencing
The synthesis of target molecules rarely yields a perfectly pure product. Side-products, unreacted starting materials, and regioisomers can all complicate downstream applications. Spectroscopic analysis is the cornerstone of verifying a compound's identity and purity. However, interpreting a single spectrum in isolation can be misleading. By comparing the spectral data of a target compound with that of plausible alternatives, a higher degree of confidence in its structural assignment can be achieved. This guide will focus on a multi-technique approach, leveraging ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectral Profile of this compound
While mass spectrometry data for this compound is documented, comprehensive, publicly available ¹H NMR, ¹³C NMR, and IR spectra are not consistently found in common databases. Therefore, this guide will present a detailed analysis of the available mass spectrum alongside a theoretically predicted NMR and IR profile based on established principles and data from analogous structures.
Mass Spectrometry (MS)
The mass spectrum of this compound provides clear evidence of its molecular weight. In electrospray ionization (ESI) positive mode, the compound is expected to readily protonate, yielding a prominent [M+H]⁺ ion.
-
Observed Ion: A protonated molecular ion [M+H]⁺ at m/z 159 is consistently reported in the literature, confirming the molecular weight of the parent compound.[4][5][6]
This foundational piece of data is the first checkpoint in the identification process.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is anticipated to be characterized by signals corresponding to the ethyl ester group and the cyclopentyl ring protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the overall molecular geometry.
-
Ethyl Group (-OCH₂CH₃): A quartet representing the two methylene protons (-OCH₂) is expected around δ 4.1-4.2 ppm, coupled to the three methyl protons (-CH₃) which should appear as a triplet around δ 1.2-1.3 ppm.
-
Cyclopentyl Ring Protons (-C₅H₈-): The eight protons on the cyclopentyl ring are diastereotopic and will present as complex multiplets, likely in the range of δ 1.6-2.0 ppm. The protons on the carbons adjacent to the quaternary center (C2 and C5) may be shifted slightly downfield.
-
Hydroxyl Proton (-OH): A broad singlet corresponding to the hydroxyl proton is expected. Its chemical shift can vary significantly (typically δ 2.0-4.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and is expected to appear significantly downfield, around δ 175-177 ppm.
-
Quaternary Carbon (C-1): The carbon atom bearing both the hydroxyl and the ester groups (C-1) is a quaternary carbon and is expected to have a chemical shift in the range of δ 80-85 ppm.
-
Ethyl Group (-OCH₂CH₃): The methylene carbon (-OCH₂) of the ethyl group will be found around δ 61-62 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, around δ 14 ppm.
-
Cyclopentyl Ring Carbons: The carbons of the cyclopentyl ring will appear in the aliphatic region. The carbons adjacent to the quaternary center (C-2 and C-5) are expected around δ 35-40 ppm, and the remaining carbons (C-3 and C-4) are predicted to be in the range of δ 23-26 ppm.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will highlight the key functional groups present in the molecule.
-
O-H Stretch: A strong, broad absorption band characteristic of the hydroxyl group's O-H stretch is expected in the region of 3200-3600 cm⁻¹. The broadness is a result of hydrogen bonding.
-
C-H Stretches: Aliphatic C-H stretching vibrations from the cyclopentyl and ethyl groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=O Stretch: A very strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch will be prominent in the range of 1720-1740 cm⁻¹.
-
C-O Stretches: Two distinct C-O stretching bands are expected: one for the C-O bond of the ester (around 1150-1250 cm⁻¹) and another for the C-O bond of the tertiary alcohol (around 1100-1200 cm⁻¹).
Comparative Spectral Analysis
To illustrate the importance of cross-referencing, we will compare the expected spectral data of this compound with two relevant alternatives: Ethyl cyclopentanecarboxylate (lacking the hydroxyl group) and Mthis compound (differing in the ester alkyl group).
Alternative 1: Ethyl Cyclopentanecarboxylate
This compound is a common synthetic precursor or potential impurity. Its spectral data provides a baseline for understanding the contribution of the cyclopentanecarboxylate moiety.
-
¹H NMR: The key difference will be the absence of the broad -OH singlet. Additionally, a new methine proton signal (CH connected to the ester) will appear as a multiplet around δ 2.5-2.7 ppm. The cyclopentyl protons will show a different multiplet pattern due to the presence of this methine proton.
-
¹³C NMR: The most significant change is the absence of the quaternary carbon signal around δ 80-85 ppm. Instead, a methine carbon signal will be present around δ 45-50 ppm.
-
IR: The broad O-H stretch between 3200-3600 cm⁻¹ will be absent. The other key stretches (C-H, C=O, C-O) will be present but may show slight shifts in their wavenumbers.
-
MS: The molecular weight is 142.20 g/mol . The mass spectrum will show a molecular ion (M⁺) or protonated molecule ([M+H]⁺) corresponding to this lower mass.
Alternative 2: Mthis compound
This compound is structurally very similar, with the only difference being the substitution of the ethyl ester with a methyl ester. This comparison highlights the sensitivity of NMR in distinguishing between homologous esters.
-
¹H NMR: Instead of the quartet and triplet of the ethyl group, a sharp singlet for the methyl ester protons (-OCH₃) will be observed around δ 3.7 ppm. The signals for the cyclopentyl and hydroxyl protons will be very similar to those of the target compound.
-
¹³C NMR: The signals for the carbonyl and cyclopentyl ring carbons will be nearly identical. The key difference will be the presence of a methoxy carbon signal (-OCH₃) around δ 52 ppm, and the absence of the ethyl group's methylene and methyl carbon signals.
-
IR: The IR spectra will be very similar, as the fundamental functional groups (hydroxyl, carbonyl, C-O) are the same. Minor differences in the fingerprint region (below 1500 cm⁻¹) may be discernible.
-
MS: The molecular weight is 144.17 g/mol . The mass spectrum will show a molecular ion or protonated molecule corresponding to this different mass.
Data Summary
| Compound | Key ¹H NMR Features (Predicted/Observed) | Key ¹³C NMR Features (Predicted/Observed) | Key IR Features (cm⁻¹) (Predicted/Observed) | MS (m/z) [M+H]⁺ |
| This compound | -OH: broad s (2-4 ppm), -OCH₂-: q (4.1-4.2 ppm), -CH₂- (ring): m (1.6-2.0 ppm), -CH₃: t (1.2-1.3 ppm) | C=O: 175-177, C-OH: 80-85, -OCH₂-: 61-62, -CH₂- (ring): 35-40 & 23-26, -CH₃: 14 | O-H: 3200-3600 (broad), C=O: 1720-1740 (strong), C-O: 1100-1250 | 159 |
| Ethyl cyclopentanecarboxylate | -OCH₂-: q (~4.1 ppm), -CH- (ring): m (~2.6 ppm), -CH₂- (ring): m (~1.5-1.9 ppm), -CH₃: t (~1.2 ppm) | C=O: ~176, -OCH₂-: ~60, -CH- (ring): ~45, -CH₂- (ring): ~30 & ~26, -CH₃: ~14 | C=O: ~1730 (strong), C-O: ~1180, No O-H band | 143 |
| Mthis compound | -OH: broad s, -OCH₃: s (~3.7 ppm), -CH₂- (ring): m (~1.6-2.0 ppm) | C=O: ~176, C-OH: ~82, -OCH₃: ~52, -CH₂- (ring): ~38 & ~24 | O-H: 3200-3600 (broad), C=O: ~1730 (strong), C-O: ~1100-1250 | 145 |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectral data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at a controlled temperature (e.g., 298 K).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).
-
-
¹³C NMR Acquisition:
-
Employ proton decoupling to simplify the spectrum.
-
Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a drop of the sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample holder or clean ATR crystal.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Collect the spectrum over the mid-IR range (e.g., 4000 to 400 cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography system.
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Visualizing Structural and Spectral Relationships
The following diagrams illustrate the structure of this compound and the logical workflow for its spectral identification.
Caption: Chemical structure of this compound.
Caption: Logical workflow for the spectroscopic identification of a chemical compound.
Conclusion
The definitive identification of this compound relies on a holistic interpretation of data from multiple spectroscopic techniques. While mass spectrometry confirms the molecular weight, a detailed analysis of ¹H NMR, ¹³C NMR, and IR spectra is essential for unambiguous structural elucidation. By comparing the experimental or predicted spectral data of the target compound with that of logical alternatives, such as Ethyl cyclopentanecarboxylate and Mthis compound, researchers can confidently differentiate their product from potential impurities and side-products. This comparative approach embodies the principles of scientific rigor and is indispensable for ensuring the integrity of research in chemical synthesis and drug development.
References
- 1. CAS 41248-23-1: ethyl 1-hydroxycyclopentane-carboxylate [cymitquimica.com]
- 2. This compound | 41248-23-1 [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 6. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 1-hydroxycyclopentanecarboxylate
For the modern researcher, scientist, and drug development professional, excellence extends beyond discovery to encompass the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 1-hydroxycyclopentanecarboxylate (CAS No: 41248-23-1), ensuring the safety of personnel and the protection of our environment.
At the heart of responsible chemical management lies the understanding that every substance requires a specific end-of-life protocol. This compound, a versatile building block in organic synthesis, presents a moderate hazard profile that necessitates a structured and informed disposal process. This guide moves beyond mere compliance, offering a strategic approach rooted in chemical principles to ensure that each step is not only followed but also understood.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE) - The Foundation of Safety
Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified as a serious eye irritant and is harmful to aquatic life with long-lasting effects[1]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment to mitigate exposure risks.
Essential Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full-face shield. | Protects against splashes that can cause serious eye irritation[1]. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile or Butyl rubber). Gloves should be inspected for integrity before each use. | Prevents direct skin contact with the liquid, which could cause irritation[2]. |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron. | Protects skin and personal clothing from accidental spills. |
| Respiratory Protection | Not typically required if work is conducted in a well-ventilated area or a certified chemical fume hood. However, if vapors are generated or ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary[3]. | Minimizes the inhalation of potentially irritating vapors. |
Always handle this compound within a certified chemical fume hood to ensure adequate ventilation and to contain any potential spills or vapors[4][5].
Part 2: The Disposal Workflow - A Step-by-Step Procedural Guide
The disposal of this compound should not be a singular action but a carefully planned workflow. This process involves waste segregation, potential on-site treatment for hazard reduction, and, ultimately, professional disposal.
Step 1: Waste Segregation and Containerization
Proper segregation at the point of generation is a cornerstone of safe laboratory waste management[6][7].
-
Designate a Waste Stream: this compound waste should be classified as non-halogenated organic waste.
-
Select an Appropriate Container: Use a clean, leak-proof container made of a material compatible with the ester (e.g., high-density polyethylene or glass). The container must have a secure, tight-fitting lid[7].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and volume, and the date of accumulation. All constituents of a mixture must be listed[4].
Step 2: On-Site Chemical Treatment - Alkaline Hydrolysis (Saponification)
For laboratories equipped to perform chemical transformations, converting the ester into less hazardous components via alkaline hydrolysis is a viable pre-treatment option. This process, also known as saponification, breaks the ester down into its constituent alcohol (1-hydroxycyclopentanemethanol) and the salt of the carboxylic acid (sodium 1-hydroxycyclopentanecarboxylate)[8][9][10]. This reaction is irreversible, ensuring complete conversion[8][10].
Experimental Protocol for Alkaline Hydrolysis:
Objective: To hydrolyze this compound into its corresponding alcohol and carboxylate salt.
Materials:
-
Waste this compound
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar and magnetic stirrer
-
Appropriate glassware and measuring equipment
Procedure:
-
Setup: Assemble a reflux apparatus in a chemical fume hood.
-
Reaction Mixture: For every 1 mole of waste ester, add a slight excess (e.g., 1.1 moles) of sodium hydroxide solution to the round-bottom flask. This ensures the reaction goes to completion[11].
-
Heating: Gently heat the mixture to reflux with continuous stirring. The reaction time will vary depending on the concentration and volume but can be monitored for the disappearance of the ester layer (as it is consumed).
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Neutralization: The resulting solution will be alkaline and contain the sodium salt of 1-hydroxycyclopentanecarboxylic acid and 1-hydroxycyclopentanemethanol. This solution can then be neutralized with a dilute strong acid (e.g., hydrochloric acid or sulfuric acid) to a pH between 6 and 8 before being collected for final disposal[8][11].
Causality Note: The alkaline hydrolysis is preferred over acid-catalyzed hydrolysis because the reaction is not reversible, leading to a more complete breakdown of the ester. The resulting products are generally less volatile and have a different hazard profile, which may be more amenable to final disposal.
Step 3: Professional Disposal
Whether you perform on-site treatment or not, the final disposal of this compound and its byproducts must be handled by a licensed hazardous waste disposal company[3].
-
Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) office will have approved vendors for chemical waste disposal[7].
-
Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution and local regulations. This ensures a clear chain of custody.
-
Collection and Transport: The licensed vendor will collect the properly labeled and sealed waste containers for transport to a permitted treatment, storage, and disposal facility (TSDF).
The most common and effective disposal method for organic compounds like this is high-temperature incineration[12]. This process ensures the complete destruction of the organic molecules, converting them into carbon dioxide and water.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The use of appropriate PPE is a primary control to prevent exposure. The segregation and labeling of waste ensure that it is handled correctly throughout the disposal chain. For the on-site treatment, the irreversible nature of alkaline hydrolysis provides a clear and definitive chemical transformation. Finally, the use of a licensed and certified disposal facility ensures that the final disposition of the waste is compliant with all local, state, and federal regulations, providing a documented and verifiable end to the chemical's lifecycle.
By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental stewardship.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. capotchem.cn [capotchem.cn]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. scienceready.com.au [scienceready.com.au]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. danielshealth.com [danielshealth.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. savemyexams.com [savemyexams.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. support.hpe.com [support.hpe.com]
Mastering the Safe Handling of Ethyl 1-hydroxycyclopentanecarboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 1-hydroxycyclopentanecarboxylate (CAS: 41248-23-1), moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
This compound is a versatile building block in organic synthesis, notably in the development of insecticides and miticides.[1] While instrumental in research, its handling requires a thorough understanding of its potential hazards to mitigate risks effectively. This compound is classified as causing serious eye irritation and is harmful to aquatic life with long-lasting effects.[2][3]
Immediate Hazard Assessment and Personal Protective Equipment (PPE)
A foundational principle of laboratory safety is the thorough understanding of a chemical's hazard profile before it is even brought into the workspace. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe working environment, which includes access to information about chemical hazards and appropriate training.[4]
Hazard Identification:
| Hazard Classification | GHS Code | Description | Source |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [2] |
| Skin Irritation | H315 | Causes skin irritation. | [1] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation. | |
| Hazardous to the aquatic environment, long-term | H412 | Harmful to aquatic life with long lasting effects. | [2][3] |
Your First Line of Defense: Mandatory PPE
The appropriate selection and use of Personal Protective Equipment (PPE) is a critical control measure. The following PPE is mandatory when handling this compound to prevent exposure.
-
Eye and Face Protection: Given the H319 classification for serious eye irritation, chemical safety goggles are the minimum requirement.[2] A face shield should be worn in situations with a higher risk of splashing, such as during transfers of large volumes or when heating the substance.
-
Skin Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are suitable choices; however, it is crucial to consult the glove manufacturer's compatibility chart for the specific glove material and thickness. Always inspect gloves for any signs of degradation or perforation before use. A lab coat or chemical-resistant apron must be worn to protect against accidental skin contact.
-
Respiratory Protection: While engineering controls like fume hoods are the primary method for preventing inhalation, respiratory protection may be necessary in certain situations, such as a spill or when engineering controls are not feasible. A NIOSH-approved respirator with an organic vapor cartridge is recommended under these circumstances.[5]
Procedural Guidance: From Receipt to Disposal
A robust safety plan encompasses the entire lifecycle of a chemical within the laboratory. This procedural guidance is designed to be integrated into your laboratory's Chemical Hygiene Plan, as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[4][6]
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the manufacturer's label is intact and legible, clearly identifying the chemical and its hazards.[7]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is 2-8°C.[1] Keep the container tightly closed.
Handling and Operational Plan
The following workflow diagram illustrates the critical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Pre-Operational Briefing: Before beginning any work, review the Safety Data Sheet (SDS) for this compound.[2] Ensure all personnel involved are familiar with the hazards and emergency procedures.
-
Engineering Controls: All handling of this chemical, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Spill Preparedness: Have a spill kit readily available that is appropriate for organic liquids. This should include absorbent materials, waste bags, and the necessary PPE for cleanup.
-
First Aid: Ensure that an eyewash station and safety shower are accessible and have been recently tested. In case of eye contact, immediately flush with water for at least 15 minutes and seek medical attention.[2] For skin contact, wash the affected area thoroughly with soap and water.
Disposal Plan
Proper disposal is a critical component of chemical safety and environmental responsibility.
-
Waste Characterization: All waste containing this compound must be considered hazardous.
-
Containerization: Collect all waste in a clearly labeled, sealed, and compatible container. The label should include the chemical name and associated hazards.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain, as it is harmful to aquatic life.[2] The recommended disposal method is incineration in a licensed facility.[5]
Emergency Procedures
In the event of an emergency, immediate and correct action is crucial.
-
Spill:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill with absorbent material.
-
Wear appropriate PPE, including respiratory protection if necessary, during cleanup.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
-
Fire:
By adhering to these protocols and understanding the rationale behind them, you can create a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]
- 2. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. osha.gov [osha.gov]
- 5. capotchem.cn [capotchem.cn]
- 6. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 7. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
